2,7-Diethynylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-diethynylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8/c1-3-11-5-7-13-8-6-12(4-2)10-14(13)9-11/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUQOHRBNUQTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60765325 | |
| Record name | 2,7-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113705-27-4 | |
| Record name | 2,7-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,7-Diethynylnaphthalene
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2,7-diethynylnaphthalene, a valuable building block in materials science and supramolecular chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the key synthetic routes, the rationale behind experimental choices, and detailed, actionable protocols. The guide focuses on the two primary and most effective strategies for introducing the ethynyl functionalities onto the naphthalene core: the Sonogashira coupling and the Corey-Fuchs reaction. Each section includes a mechanistic discussion, a summary of reaction parameters, a step-by-step experimental protocol, and a visual representation of the synthetic workflow.
Introduction: The Significance of the this compound Scaffold
This compound is a rigid, linear, and π-conjugated molecule that has garnered significant interest as a versatile building block for the construction of advanced organic materials. Its symmetrical structure and the presence of two terminal alkyne groups at the 2 and 7 positions of the naphthalene core allow for its use in a variety of polymerization and cross-coupling reactions. This has led to the development of novel materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the formation of macrocycles and conjugated microporous polymers. The ability to precisely control the architecture of these materials at the molecular level makes the efficient and reliable synthesis of this compound a critical endeavor.
Synthetic Strategies: A Tale of Two Reactions
The introduction of ethynyl groups onto an aromatic scaffold can be achieved through several methods. For the synthesis of this compound, two methodologies have proven to be the most robust and widely adopted: the Palladium-catalyzed Sonogashira coupling of a 2,7-dihalonaphthalene and the Corey-Fuchs reaction of 2,7-diformylnaphthalene. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.
The Sonogashira Coupling Route: A Powerful C-C Bond Formation
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] This reaction is highly efficient for the formation of sp-sp² carbon-carbon bonds and is a cornerstone of modern organic synthesis.
Mechanistic Rationale: The catalytic cycle of the Sonogashira reaction is a well-established process. It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. The final step is a reductive elimination that yields the desired arylethynyl product and regenerates the Pd(0) catalyst.[3] To introduce the two ethynyl groups onto the naphthalene core, a dihalonaphthalene, typically 2,7-dibromonaphthalene, is reacted with a protected alkyne, such as trimethylsilylacetylene (TMSA). The use of a protected alkyne prevents the undesired homocoupling of the terminal alkyne. The silyl protecting group is then removed in a subsequent step under basic conditions.
Workflow for the Sonogashira Coupling Route:
Sources
An In-Depth Technical Guide to 2,7-Diethynylnaphthalene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2,7-diethynylnaphthalene, a key building block in the synthesis of advanced organic materials. While direct literature on this specific isomer is not abundant, this document synthesizes established chemical principles and data from analogous compounds to offer a robust guide for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, predicted physical and chemical properties, and its significant potential in creating novel conjugated polymers and functional materials.
Introduction: The Significance of Diethynylarenes
Aromatic compounds are foundational to many areas of chemistry, prized for their unique electronic structure and stability.[1] Naphthalene, a simple polycyclic aromatic hydrocarbon, serves as a versatile scaffold for creating complex molecular architectures.[2] When functionalized with terminal alkyne groups, as in this compound, these molecules are transformed into powerful monomers for the construction of highly conjugated systems. The rigid, linear nature of the ethynyl groups extends the π-system of the naphthalene core, paving the way for materials with tailored electronic and photophysical properties. These properties are highly sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3]
The terminal alkyne functionalities are particularly valuable due to their versatile reactivity. They readily participate in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling, which is a cornerstone of modern organic synthesis for creating arylalkynes and conjugated polymers.[4][5] This guide will provide the necessary foundational knowledge to harness the potential of this compound in advanced material synthesis.
Synthesis of this compound
The synthesis of this compound is not commonly reported, thus a reliable synthetic route must be devised from a readily available precursor. A logical and efficient pathway involves the double Sonogashira coupling of a 2,7-dihalonaphthalene with a protected alkyne, followed by a deprotection step. 2,7-Dibromonaphthalene is a suitable starting material for this purpose.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,7-Bis(trimethylsilylethynyl)naphthalene
This procedure is adapted from standard Sonogashira coupling protocols.[6][7]
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,7-dibromonaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. The concentration of the dibromonaphthalene should be approximately 0.1 M.
-
To the resulting mixture, add trimethylsilylacetylene (2.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,7-bis(trimethylsilylethynyl)naphthalene.
Step 2: Deprotection to this compound
-
Dissolve the 2,7-bis(trimethylsilylethynyl)naphthalene (1.0 eq) in a mixture of methanol and THF (1:1 v/v).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvents under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.
Physical and Chemical Properties
Due to the scarcity of experimental data for this compound, the following properties are based on data from analogous aromatic compounds and the known influence of ethynyl functional groups.[1][8]
Predicted Physical Properties
| Property | Predicted Value/Description | Justification |
| Molecular Formula | C₁₄H₈ | - |
| Molecular Weight | 176.22 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid | Aromatic hydrocarbons are often crystalline solids. |
| Melting Point | Expected to be higher than naphthalene (80 °C) and 2,7-dimethylnaphthalene (96-97 °C)[9] | The rigid, linear ethynyl groups and increased molecular symmetry can lead to more efficient crystal packing. |
| Solubility | Soluble in common organic solvents (THF, chloroform, toluene); insoluble in water. | Typical for nonpolar aromatic hydrocarbons.[10] |
Spectroscopic Characterization
-
¹H NMR: Two distinct signals for the aromatic protons and a characteristic singlet for the acetylenic protons (≡C-H) are expected. The acetylenic proton signal would likely appear around 3.0-3.5 ppm.
-
¹³C NMR: Signals for the quaternary ethynyl carbons (C≡C) would be observed in the range of 80-95 ppm. Signals for the naphthalene core carbons would also be present.
-
FT-IR: A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration and a medium intensity band around 2100-2150 cm⁻¹ for the C≡C stretching vibration would be key diagnostic peaks.[11]
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by its two terminal alkyne groups. These groups are versatile handles for a wide range of chemical transformations, making this molecule a valuable building block in materials science.[12]
Polymerization Reactions
This compound is an ideal monomer for the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs). These polymers are of great interest for their potential applications in organic electronics.[13][14]
Caption: Polymerization of this compound.
Application Note: Synthesis of Poly(2,7-naphthalene ethynylene)
Through polycondensation reactions, such as Sonogashira or Glaser coupling, this compound can be polymerized to form highly conjugated materials.[15][16] For example, a Sonogashira polycondensation with a dihaloarene comonomer (e.g., 1,4-diiodobenzene) would yield a well-defined alternating copolymer. These polymers often exhibit strong fluorescence and good thermal stability, making them suitable for use in OLEDs and chemical sensors.[11][17]
Cross-Coupling Reactions
The terminal alkynes can undergo various cross-coupling reactions to create larger, discrete molecular structures. This is particularly useful for synthesizing molecular wires, dendrimers, and macrocycles. The Sonogashira coupling with an aryl halide is a prime example, allowing for the precise extension of the conjugated system.[4]
Cycloaddition Reactions
The alkyne functionalities can participate in cycloaddition reactions, such as the Diels-Alder reaction (if a suitable diene is used) or alkyne trimerization to form benzene rings. These reactions can be used to create complex, three-dimensional structures and porous organic frameworks (POFs).[18][19]
Formation of Acetylides
The terminal acetylenic protons are weakly acidic and can be deprotonated with a strong base (e.g., n-butyllithium or sodium amide) to form metal acetylides.[12] These nucleophilic species can then react with various electrophiles, allowing for further functionalization of the naphthalene core.
Conclusion
This compound stands as a highly promising, albeit under-explored, building block for the synthesis of advanced organic materials. Its rigid naphthalene core, combined with the versatile reactivity of its two terminal alkyne groups, provides a powerful platform for creating a diverse range of conjugated polymers, macrocycles, and complex molecular architectures. The synthetic protocols and predicted properties outlined in this guide are intended to provide researchers with the foundational knowledge required to explore and exploit the full potential of this valuable molecule in the ongoing development of next-generation organic electronic and functional materials.
References
-
Tang, X., Zheng, C., Chen, Y., Zhao, Z., Qin, A., Hu, R., & Tang, B. Z. (2017). Multicomponent Tandem Polymerizations of Aromatic Diynes, Terephthaloyl Chloride, and Hydrazines toward Functional Conjugated Polypyrazoles. Macromolecules, 50(1), 139-148. Available at: [Link]
-
Zheng, C., Chen, Y., Tang, X., Wang, Z., Zhao, Z., Qin, A., Hu, R., & Tang, B. Z. (2017). Multicomponent Tandem Polymerization of Aromatic Alkynes, Carbonyl Chloride, and Fischer's Base toward Poly(diene merocyanine)s with Aggregation-Induced Emission Characteristics. Macromolecular Rapid Communications, 38(21), 1700448. Available at: [Link]
-
ResearchGate. (n.d.). Multicomponent tandem polymerizations of aromatic diynes 61a–d, terephthaloyl chloride 57, and hydrazine derivatives 62, 63 towards functional conjugated polypyrazoles. Available at: [Link]
-
Tang, X., Zheng, C., Chen, Y., Zhao, Z., Qin, A., Hu, R., & Tang, B. Z. (2016). Multicomponent Tandem Polymerizations of Aromatic Diynes, Terephthaloyl Chloride, and Hydrazines toward Functional Conjugated Polypyrazoles. The Hong Kong University of Science and Technology. Available at: [Link]
-
Tang, X., Zheng, C., Chen, Y., Zhao, Z., Qin, A., Hu, R., & Tang, B. Z. (2016). Multicomponent Tandem Polymerization of Aromatic Diynes, Terephthaloyl Chloride, and Hydrazine toward Functional Conjugated Polyprazoles. DOI: 10.1021/acs.macromol.6b02319. Available at: [Link]
-
Dallaire, C., Kolber, I., & Gingras, M. (2002). NICKEL-CATALYZED COUPLING OF ARYL O-CARBAMATES WITH GRIGNARD REAGENTS: 2,7-DIMETHYLNAPHTHALENE. Organic Syntheses, 78, 42. Available at: [Link]
-
PubChem. (n.d.). 1,2-Diethynylbenzene. National Center for Biotechnology Information. Available at: [Link]
-
Serafimov, I. M., & Muzafarov, A. M. (2021). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 13(24), 4381. Available at: [Link]
-
Osmania University. (n.d.). B.Sc., CBCS Common Core Syllabi for all Universities in Telangana. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Dodd, K. M., et al. (2020). Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism. Chemical Science, 11(39), 10734-10744. Available at: [Link]
-
Dodd, K. M., et al. (2020). Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism. PubMed Central. Available at: [Link]
- Duling, I. N. (1973). U.S. Patent No. 3,775,500. Washington, DC: U.S. Patent and Trademark Office.
-
Fiveable. (n.d.). Aromatic Compounds: Structure & Properties. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of 2,3‐Diethynyl‐1,3‐Butadienes. Available at: [Link]
-
Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Available at: [Link]
-
Chemdad. (n.d.). 2,7-DIMETHYLNAPHTHALENE. Available at: [Link]
-
Bornschein, C., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 6(12), 203. Available at: [Link]
-
Liu, J., et al. (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 10(11), 1251. Available at: [Link]
-
Christensen, C. A., et al. (2001). A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Photoelectric Device of Polynaphthalene. Available at: [Link]
-
Al-Ghamdi, A. A., et al. (2021). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 13(21), 3799. Available at: [Link]
-
ResearchGate. (n.d.). Alkylation of naphthalene using three different ionic liquids. Available at: [Link]
-
Al-Maxour, H., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(19), 3991. Available at: [Link]
-
Wang, Y., et al. (2022). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers, 14(15), 3180. Available at: [Link]
-
Green Agrochem. (n.d.). Poly Naphthalene Sulfonate. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. 1,2-Diethynylbenzene | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,7-DIMETHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. www2.scut.edu.cn [www2.scut.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. Alkyne Reactivity [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 17. researchgate.net [researchgate.net]
- 18. Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 2,7-Diethynylnaphthalene
Foreword: Unveiling a Versatile Building Block
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the molecular structure and properties of 2,7-diethynylnaphthalene. While seemingly a simple aromatic hydrocarbon, its rigid naphthalene core functionalized with two reactive ethynyl groups at the 2 and 7 positions bestows upon it a unique combination of linearity, planarity, and chemical versatility. This makes it a highly sought-after building block in the rational design of advanced materials, from conjugated polymers with tailored optoelectronic properties to intricate metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage. This document provides an in-depth exploration of its synthesis, structural characteristics, and spectroscopic signature, offering the foundational knowledge necessary to harness the full potential of this remarkable molecule.
The Molecular Architecture of this compound
The defining feature of this compound is its rigid and planar naphthalene core, a bicyclic aromatic system consisting of two fused benzene rings. The ethynyl substituents at the 2 and 7 positions extend linearly from the naphthalene backbone, creating a highly conjugated π-system that dictates many of its chemical and physical properties.
Structural Parameters: A Theoretical Overview
Table 1: Predicted Molecular Geometry of this compound
| Parameter | Predicted Value | Rationale |
| C-C bond lengths (naphthalene core) | ~1.36 - 1.42 Å | Consistent with aromatic C-C bonds in naphthalene. |
| C-C single bond (naphthalene-ethynyl) | ~1.43 Å | Typical sp-sp2 carbon-carbon single bond length. |
| C≡C triple bond (ethynyl group) | ~1.20 Å | Characteristic of a carbon-carbon triple bond. |
| C-H bond length (ethynyl group) | ~1.06 Å | Typical sp-hybridized C-H bond length. |
| Bond Angles (naphthalene core) | ~120° | Reflective of the sp2 hybridization of carbon atoms in an aromatic ring. |
| C-C≡C Bond Angle | ~180° | Due to the sp hybridization of the alkyne carbons, resulting in a linear geometry. |
| Overall Molecular Shape | Linear and Planar | The planarity of the naphthalene core and the linear nature of the ethynyl groups result in a largely flat, elongated molecule. |
The ethynyl groups play a crucial role in the supramolecular assembly and crystal packing of this compound. The acidic proton of the terminal alkyne can act as a hydrogen-bond donor, while the π-system of the triple bond can function as a hydrogen-bond acceptor.[1][2] These interactions, along with π-π stacking of the naphthalene cores, are expected to govern the solid-state structure of the molecule.[1][2]
Synthesis of this compound: A Practical Approach via Sonogashira Coupling
The most efficient and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] The typical starting material for this synthesis is a 2,7-dihalonaphthalene, with di-iodo and di-bromo derivatives being the most common due to their higher reactivity.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of a diyne derivative from a di-iodonaphthalene, which can be adapted for the synthesis of this compound.
Reaction Scheme:
A representative Sonogashira coupling and deprotection sequence.
Materials:
-
2,7-Diiodonaphthalene
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,7-diiodonaphthalene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (2.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup (Step 1): Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 2,7-bis(trimethylsilylethynyl)naphthalene.
-
Purification (Step 1): Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Deprotection: Dissolve the purified 2,7-bis(trimethylsilylethynyl)naphthalene in a mixture of methanol and THF. Add an excess of potassium carbonate.
-
Reaction Monitoring (Step 2): Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.
-
Workup (Step 2): Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.
-
Final Purification: If necessary, the final product can be further purified by recrystallization or sublimation.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the structure and purity of this compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a detailed picture of the molecule's electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple and highly characteristic.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-1, H-8 | ~7.8-8.0 | Doublet | Aromatic protons adjacent to the fused ring system. |
| H-3, H-6 | ~7.6-7.8 | Doublet of doublets | Aromatic protons coupled to two other protons. |
| H-4, H-5 | ~7.4-7.6 | Doublet | Aromatic protons adjacent to the ethynyl group. |
| Ethynyl-H | ~3.1-3.3 | Singlet | The acetylenic proton is shielded by the π-electron cloud of the triple bond.[6] |
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-7 (ipso-carbon) | ~121-123 | Aromatic carbon attached to the ethynyl group. |
| Naphthalene Carbons | ~125-135 | Range for sp2 hybridized carbons in the naphthalene core. |
| C≡C-H | ~83-85 | sp-hybridized carbon attached to the hydrogen. |
| C-C≡C | ~78-80 | sp-hybridized carbon attached to the naphthalene ring. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic vibrations of the terminal alkyne and the aromatic naphthalene core.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |
| ~3300 | ≡C-H stretch | Strong, sharp | Diagnostic for a terminal alkyne.[7][8] |
| ~2100 | C≡C stretch | Weak to medium | Characteristic of a carbon-carbon triple bond.[7][8] |
| 3100-3000 | Aromatic C-H stretch | Medium | Typical for sp2 C-H bonds in an aromatic ring. |
| 1600-1450 | Aromatic C=C stretch | Medium to strong | Skeletal vibrations of the naphthalene ring. |
| Below 900 | Aromatic C-H out-of-plane bend | Strong | Can provide information about the substitution pattern of the aromatic ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-conjugation in this compound, encompassing the naphthalene core and the two ethynyl groups, results in strong absorption in the ultraviolet region of the electromagnetic spectrum.[9][10][11][12][13] The absorption spectrum is expected to show multiple bands corresponding to π → π* transitions. The position of the longest wavelength absorption maximum (λmax) is sensitive to the extent of conjugation.[9][10][11][12][13]
Relationship between conjugation and UV-Vis absorption.
Applications in Materials Science: A Rigid and Reactive Monomer
The unique molecular structure of this compound makes it an invaluable monomer for the synthesis of advanced organic materials.
Conjugated Polymers (Poly(arylene ethynylene)s)
This compound can be used as a monomer in polymerization reactions, such as oxidative coupling or further cross-coupling reactions, to form poly(arylene ethynylene)s (PAEs).[14][15][16] These polymers possess a fully conjugated backbone, leading to interesting electronic and optical properties. The rigid naphthalene unit helps to prevent aggregation-induced quenching of fluorescence, making these materials promising for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
From monomer to functional polymer.
Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs)
The rigid, linear geometry of this compound makes it an excellent building block for the construction of porous organic polymers and metal-organic frameworks.[17][18][19][20][21] The ethynyl groups can be used as reactive sites for further polymerization or as linkers to coordinate with metal centers in MOFs. The resulting materials can exhibit high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.[17][18][19][20][21]
Conclusion and Future Outlook
This compound stands as a testament to the principle that elegant molecular design can lead to materials with exceptional properties. Its synthesis via the robust Sonogashira coupling reaction is well-established, and its structural and spectroscopic characteristics are predictable and well-understood based on fundamental chemical principles. As the demand for novel materials with tailored functionalities continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. Future research will likely focus on the synthesis of novel polymers and frameworks derived from this monomer and the exploration of their applications in cutting-edge technologies.
References
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Molecules. [Link]
-
Conjugation in UV/Vis spectroscopy. Science and Machines. [Link]
-
The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
-
Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers. [Link]
-
The versatile role of the ethynyl group in crystal packing: an interaction propensity study. ResearchGate. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
Perylene- and Naphthalene-based Porous Polyimide Networks for CO₂ Capture and Conversion. University of Bristol Research Portal. [Link]
-
Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. PubMed. [Link]
-
Naphthalene-Based Microporous Polyimides: Adsorption Behavior of CO2 and Toxic Organic Vapors and Their Separation from Other Gases. The Journal of Physical Chemistry C. [Link]
-
UV-Vis Spectroscopy and Conjugated Systems. YouTube. [Link]
-
UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]
-
Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. ResearchGate. [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
IR: alkynes. University of Calgary. [Link]
-
Conjugated Polymers Containing Large Soluble Diethynyl Iptycenes. ACS Publications. [Link]
-
Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]
-
1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]
-
Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]
-
Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]
-
Synthesis and Characterization of Poly(aryleneethynylene)s and Their Corresponding Platinum-Linked Polymers. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. The versatile role of the ethynyl group in crystal packing: an interaction propensity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. scienceandmachines.com [scienceandmachines.com]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. UV-Vis spectroscopy [faculty.csbsju.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 19. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Spectroscopic Characterization of the Naphthalene Core: An In-Depth Technical Guide to 2,7-Disubstituted Naphthalenes
Executive Summary
The rigid, aromatic core of naphthalene has made it a foundational scaffold in materials science, medicinal chemistry, and organic electronics. The functionalization of this core at specific positions, such as the 2 and 7 positions, allows for the precise tuning of its electronic and structural properties. 2,7-Diethynylnaphthalene, in particular, is a promising building block for advanced materials due to its linear, conjugated ethynyl groups. However, a comprehensive search of established scientific databases and literature reveals a notable absence of published experimental spectroscopic data for this specific compound.
This guide addresses this information gap by providing a detailed spectroscopic analysis of a closely related and well-characterized analogue: 2,7-dimethylnaphthalene . By presenting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, we can establish a spectroscopic baseline. More importantly, this guide will offer expert interpretation and prediction of how the spectral data would fundamentally differ for this compound. This comparative approach provides researchers with a robust framework for identifying and characterizing this compound in their own work.
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characterization of disubstituted naphthalenes.
The 2,7-Naphthalene Scaffold: A Structural Overview
The C2-symmetric substitution pattern of the 2,7-disubstituted naphthalene core imparts specific properties. The substituents are positioned on opposite rings, maximizing their separation and influencing the overall molecular geometry and electronic distribution.
Below is a comparison of the structures of 2,7-dimethylnaphthalene, for which we will present experimental data, and this compound, the target compound of interest.
Caption: Molecular structures of 2,7-dimethylnaphthalene and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,7-disubstituted naphthalenes, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern and the electronic nature of the substituents.
Experimental Data for 2,7-Dimethylnaphthalene
The following data has been compiled from publicly available spectral databases.[1][2]
¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.69 | d | 2H | H-4, H-5 |
| 7.58 | s | 2H | H-1, H-8 |
| 7.29 | dd | 2H | H-3, H-6 |
| 2.50 | s | 6H | -CH₃ |
¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 135.2 | C-2, C-7 |
| 133.8 | C-4a, C-8a |
| 128.5 | C-4, C-5 |
| 127.3 | C-1, C-8 |
| 125.9 | C-3, C-6 |
| 21.6 | -CH₃ |
Predicted NMR Data for this compound
The substitution of electron-donating methyl groups with electron-withdrawing and magnetically anisotropic ethynyl groups would induce significant changes in the NMR spectra.
Predicted ¹H NMR Spectral Changes:
-
Aromatic Region: The aromatic protons in this compound would likely experience a downfield shift (to a higher ppm value) compared to the dimethyl analogue due to the deshielding effect of the acetylene groups. The splitting patterns (doublet, singlet, doublet of doublets) would be expected to remain similar, reflecting the C2 symmetry.
-
Acetylenic Proton: A new, sharp singlet would appear, typically in the range of 3.0-3.5 ppm, corresponding to the terminal acetylenic protons (-C≡C-H). The integration of this peak would be 2H.
Predicted ¹³C NMR Spectral Changes:
-
Aromatic Region: The chemical shifts of the aromatic carbons would be altered. The carbons directly attached to the ethynyl groups (C-2, C-7) would likely shift downfield.
-
Acetylenic Carbons: Two new signals corresponding to the alkyne carbons would appear. The quaternary carbon (-C≡C-H) would be expected in the 80-90 ppm range, while the terminal, protonated carbon (-C≡C-H) would appear slightly upfield, typically in the 75-85 ppm range.
Experimental Protocol for NMR Data Acquisition
The following protocol is a standard procedure for obtaining high-quality NMR spectra for publication.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The presence or absence of characteristic absorption bands provides crucial evidence for the molecular structure.
Experimental Data for 2,7-Dimethylnaphthalene
The IR spectrum of 2,7-dimethylnaphthalene is characterized by C-H stretching and bending vibrations and aromatic C=C stretching.[3]
Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (from -CH₃) |
| 1605, 1508, 1450 | Strong | Aromatic C=C skeletal vibrations |
| 880-800 | Strong | C-H out-of-plane bending (aromatic) |
Predicted IR Spectrum for this compound
The IR spectrum of this compound would be dramatically different and highly diagnostic due to the presence of the alkyne functionalities.
-
≡C-H Stretch: A sharp, strong absorption band would be expected around 3300 cm⁻¹ . This is a classic, unambiguous peak for a terminal alkyne and its presence would be a key piece of evidence for the successful synthesis of the target molecule.
-
C≡C Stretch: A weak to medium, sharp absorption band would appear in the range of 2150-2100 cm⁻¹ . The intensity of this peak can sometimes be weak for symmetrical alkynes, but in this case, it should be clearly observable.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FT-IR spectrometer is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition.
Experimental Data for 2,7-Dimethylnaphthalene
The electron ionization (EI) mass spectrum of 2,7-dimethylnaphthalene shows a clear molecular ion peak and characteristic fragmentation patterns.[4]
Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 156 | 100% | [M]⁺ (Molecular Ion) |
| 141 | ~80% | [M-CH₃]⁺ (Loss of a methyl group) |
| 115 | ~30% | [M-CH₃-C₂H₂]⁺ (Loss of methyl and acetylene) |
Predicted Mass Spectrum for this compound
-
Molecular Weight: The molecular formula for this compound is C₁₄H₈. Its monoisotopic mass would be 176.0626 g/mol .
-
Molecular Ion Peak: A high-resolution mass spectrometry (HRMS) experiment should show a molecular ion peak [M]⁺ at m/z 176.0626 (or [M+H]⁺ at 177.0704 in the case of soft ionization techniques like ESI). This would be the most crucial piece of data to confirm the identity of the compound.
-
Fragmentation: Under EI, fragmentation might involve the loss of the acetylenic protons or cleavage of the C≡C bond, though the aromatic system is generally stable.
Experimental Protocol for Mass Spectrometry Data Acquisition (HRMS-ESI)
High-Resolution Mass Spectrometry with Electrospray Ionization is a standard method for accurate mass determination.
Caption: Workflow for HRMS data acquisition using ESI.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, a comprehensive understanding of its expected spectral features can be derived from the analysis of its close analogue, 2,7-dimethylnaphthalene. Researchers synthesizing this compound should look for the key predicted features outlined in this guide: the appearance of a terminal alkyne proton signal around 3-3.5 ppm in ¹H NMR; characteristic ≡C-H and C≡C stretching bands at ~3300 cm⁻¹ and ~2100 cm⁻¹, respectively, in the IR spectrum; and a molecular ion peak corresponding to a mass of 176.0626 g/mol in the mass spectrum. The protocols and comparative data presented herein provide a robust framework for the successful characterization of this and other 2,7-disubstituted naphthalene derivatives.
References
-
PubChem. 2,7-Dimethylnaphthalene. National Center for Biotechnology Information. [Link].
-
NIST. Naphthalene, 2,7-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].
-
Organic Syntheses. 2,7-dimethylnaphthalene. [Link].
-
NIST. Mass spectrum (electron ionization) of Naphthalene, 2,7-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].
Sources
A Technical Guide to the Solubility and Stability of 2,7-Diethynylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Diethynylnaphthalene is a rigid, aromatic building block with significant potential in materials science and supramolecular chemistry. Its two terminal alkyne functionalities offer versatile handles for polymerization and derivatization, making it a candidate for creating novel organic semiconductors, porous frameworks, and advanced polymers. However, the successful application of this molecule is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides an in-depth analysis of these characteristics, drawing upon data from analogous structures like 2,7-disubstituted naphthalenes and other aryl acetylenes to establish a predictive framework. We present detailed, field-proven protocols for the experimental determination of solubility and for conducting comprehensive stability assessments, enabling researchers to optimize handling, processing, and long-term storage conditions.
Introduction: The Molecular Architecture and Its Implications
This compound (DEN) is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core symmetrically substituted with two ethynyl groups. This structure imparts a high degree of linearity and rigidity. The naphthalene core provides a large, electron-rich π-system, while the terminal acetylene groups are high-energy, reactive moieties capable of undergoing a variety of chemical transformations, including polymerization, cycloadditions, and metal-catalyzed coupling reactions.
Understanding the solubility of DEN is paramount for its synthesis, purification, and processing. The choice of solvent directly impacts reaction kinetics, crystallization behavior, and the ability to cast thin films or create polymer blends. Similarly, its stability under various environmental conditions—such as exposure to heat, light, and chemical agents—determines its shelf-life, processability, and the long-term durability of any resulting materials. Due to the specialized nature of DEN, publicly available data is limited. Therefore, this guide employs a foundational approach, extrapolating from well-studied analogous compounds to provide robust, actionable insights.
Predicted Physicochemical Profile
The physicochemical properties of this compound are largely dictated by its nonpolar, aromatic structure. A summary of its key predicted properties is provided below.
| Property | Predicted Value / Characteristic | Rationale & Implication |
| Molecular Formula | C₁₄H₈ | - |
| Molecular Weight | 176.22 g/mol | Influences diffusion rates and gravimetric calculations. |
| Appearance | Expected to be a crystalline solid | Typical for rigid aromatic compounds.[1] |
| Polarity | Nonpolar | The molecule is dominated by C-C and C-H bonds, leading to low polarity. |
| logP (Octanol/Water) | ~4.0 - 4.5 (Estimated) | High value indicates strong hydrophobicity and poor water solubility.[2] |
| Reactivity Centers | Terminal Alkynes | The C≡C-H bonds are the primary sites for chemical reactions and potential degradation. |
Solubility Profile: A Predictive and Experimental Approach
The solubility of this compound is governed by the principle of "like dissolves like." Its large, nonpolar naphthalene core suggests high solubility in nonpolar organic solvents and very low solubility in polar solvents, particularly water.
Qualitative Solubility Predictions
Based on the behavior of similar aromatic hydrocarbons like 2,7-dimethylnaphthalene and other PAHs, the following solubility trends are anticipated.[1][3]
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent ability to dissolve nonpolar aromatic solutes. |
| Aromatic | Toluene, Xylenes | High | Favorable π-π stacking interactions between solvent and solute. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Moderate polarity allows for good solvation of the aromatic system.[4] |
| Ketones | Acetone, 2-Butanone | Moderate | Can dissolve a range of compounds but may be less effective than chlorinated or aromatic solvents.[5] |
| Alcohols | Ethanol, Isopropanol | Low to Moderate | Recrystallization of similar compounds from ethanol suggests solubility is significant only at elevated temperatures.[1] |
| Alkanes | Hexanes, Heptane | Low | Lacks the ability to form strong interactions with the π-system of the naphthalene core. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipoles can solvate a wide range of solutes. |
| Aqueous | Water | Very Low / Insoluble | The high hydrophobicity of the molecule prevents effective solvation by water.[6] |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
To obtain quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a self-validating system for determining the equilibrium solubility of DEN in a chosen solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a selected solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (HPLC-grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any suspended microcrystals.
-
Quantification:
-
Prepare a stock solution of DEN of known concentration in the same solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Accurately dilute the filtered sample solution to a concentration that falls within the calibration range.
-
Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis). The wavelength of maximum absorbance (λ_max) for the naphthalene chromophore should be used for detection.[7]
-
-
Calculation: Construct a calibration curve by plotting absorbance/peak area versus concentration. Use the linear regression equation to determine the concentration of the diluted sample, and then back-calculate the original concentration of the saturated solution.
Workflow for Solubility Determination
Caption: Potential degradation pathways for this compound under various stress conditions.
Experimental Protocol: Forced Degradation Study (Stability-Indicating Method)
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method, typically using HPLC.
Objective: To assess the stability of DEN under various stress conditions and develop an analytical method that can separate the intact molecule from its degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a solution of DEN in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60-80 °C for several hours.
-
Oxidation: Add 3-6% H₂O₂ and store at room temperature.
-
Thermal Stress: Heat a solution at 60-80 °C. Also, store the solid powder in a high-temperature oven.
-
Photolytic Stress: Expose a solution to direct sunlight or a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC with a photodiode array (PDA) detector. The PDA detector is crucial as it can help determine if new peaks (degradants) have co-eluted with the main peak by assessing peak purity.
-
-
Method Validation: The HPLC method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks. The goal is to achieve baseline separation.
-
Data Interpretation: Monitor the decrease in the peak area of the parent DEN compound and the appearance and growth of new peaks over time. This provides a comprehensive picture of the molecule's stability profile.
Recommended Handling and Storage
Based on the predicted stability profile, the following practices are recommended to ensure the long-term integrity of this compound:
-
Storage: Store the solid material in a tightly sealed container at low temperatures (≤ 4 °C).
-
Protection from Light: Use amber glass vials or store containers in the dark to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Solution Handling: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be refrigerated and protected from light.
Conclusion
This compound is a molecule with considerable promise, but its utility is intrinsically linked to its solubility and stability. This guide establishes that DEN is expected to be a nonpolar, crystalline solid with good solubility in common nonpolar organic solvents like DCM and toluene, and poor solubility in aqueous media. Its primary stability concerns stem from the reactivity of its ethynyl groups, which can undergo thermal polymerization, and the photosensitivity of its naphthalene core, which is susceptible to photo-oxidation. By following the detailed experimental protocols provided, researchers can generate robust, quantitative data to guide solvent selection, optimize reaction and processing conditions, and ensure the material's integrity through proper storage and handling.
References
-
arXiv [physics.chem-ph]. (2015). Dissociative photoionization of polycyclic aromatic hydrocarbon molecules carrying an ethynyl group. [Link]
-
Organic Syntheses. (Procedure). 2,7-dimethylnaphthalene. [Link]
-
IUPAC-NIST Solubility Data Series. 2,7-Dimethy1naphthalene Solubility. [Link]
-
ResearchGate. (2022). Thermal Stability of Cocured Blends of Vinyl Trimethoxysilane and Aryl Acetylene Resins with Different Posttreatments. [Link]
-
ScienceDirect. (1994). Thermal polymerization of arylacetylenes: spectroscopic and thermal studies. [Link]
-
Frontiers in Microbiology. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]
- Google Patents. (1973).
-
National Center for Biotechnology Information. (n.d.). 2,7-Dimethylnaphthalene. PubChem Compound Summary for CID 11396. [Link]
-
Polish Journal of Environmental Studies. (2008). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. [Link]
-
Mississippi State University Scholars Junction. (2006). Large Scale Synthesis and Derivatization of Corannulene: The Smallest Buckybowl. [Link]
-
MDPI. (2021). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. [Link]
-
PubMed. (2008). [Characteristics and pathway of naphthalene degradation by Pseudomonas sp. N7]. [Link]
-
ResearchGate. (2003). Proposed pathways for the degradation of 1,4-dimethylnaphthalene.... [Link]
-
ResearchGate. (2023). Thermal curing and degradation behaviour of silicon-containing arylacetylene resins. [Link]
-
Chevron. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. [Link]
- Google Patents. (1992).
-
SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations.... [Link]
-
PMC - NIH. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. [Link]
-
PMC - NIH. (2012). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. [Link]
-
ACS Publications. (2021). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. [Link]
-
ResearchGate. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. [Link]
-
ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 2,7-dimethyl- (CAS 582-16-1). [Link]
-
ScienceDirect. (2021). Thermal curing mechanism of acetylene-terminated polyimides. [Link]
-
ResearchGate. (2020). Spectra, Electronic Structure of 2-Vinyl Naphthalene and Their Oligomeric Scaffold Models: A Quantum Chemical Investigation. [Link]
-
The Good Scents Company. (n.d.). 2,7-dimethyl naphthalene. [Link]
-
ResearchGate. (2015). Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites. [Link]
-
MDPI. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2022). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]
-
International Journal of Research in Engineering and Science. (2019). An overview on Common Organic Solvents and their Toxicity. [Link]
-
NIST. (n.d.). Naphthalene, 2,7-dimethyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Naphthalene, 2,7-dimethyl- (CAS 582-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. pjoes.com [pjoes.com]
- 7. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
The Backbone of Molecular Electronics: A Technical Guide to the Electronic and Optical Properties of 2,7-Diethynylnaphthalene
Abstract
This technical guide provides an in-depth exploration of 2,7-diethynylnaphthalene, a key organic semiconductor building block. We dissect its core electronic and optical characteristics, grounded in established synthetic protocols and spectroscopic analysis. This document is intended for researchers, materials scientists, and professionals in drug development and organic electronics, offering a synthesized understanding of the structure-property relationships that make this molecule a compelling target for advanced material design. We will delve into the causality behind its synthesis, the nature of its electronic transitions, and the computational models that complement experimental observations, providing a holistic view of its potential.
Introduction: The Significance of the Ethynyl-Naphthyl Core
Naphthalene derivatives form a versatile and foundational class of polycyclic aromatic hydrocarbons (PAHs) that are pivotal in the advancement of organic electronics.[1] The rigid, planar naphthalene core provides exceptional thermal stability and inherent charge transport capabilities. When functionalized with ethynyl (acetylenic) groups, the π-conjugated system of the naphthalene core is extended, leading to a significant modulation of its electronic and optical properties.
This compound, in particular, offers a linear, rigid-rod-like structure. This specific geometry is highly desirable for creating well-ordered thin films and for constructing larger, conjugated molecular wires and polymers. The ethynyl groups not only extend conjugation but also serve as highly versatile reactive handles for subsequent chemical modifications, such as cross-coupling reactions, to build more complex architectures for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and chemical sensors.[2] Understanding the fundamental electronic and optical behavior of this core unit is therefore essential for the rational design of next-generation organic materials.
Synthesis and Characterization
The primary and most efficient route to synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[3] This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between sp² and sp hybridized centers.
The causality for this synthetic choice is clear: the Sonogashira reaction proceeds under relatively mild conditions, exhibits high functional group tolerance, and consistently provides high yields. The typical precursor is 2,7-dibromonaphthalene, which is coupled with a protected acetylene source, most commonly trimethylsilylacetylene (TMSA). The trimethylsilyl group serves as a protecting group to prevent the undesired homocoupling of the alkyne. This protecting group is then easily removed under basic conditions to yield the terminal alkyne.
Experimental Protocol: Two-Step Synthesis of this compound
This protocol is a self-validating system, where the successful synthesis and purification of the intermediate in Step 1 is crucial for the high purity of the final product in Step 2.
Step 1: Synthesis of 2,7-bis(trimethylsilylethynyl)naphthalene
-
Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 2,7-dibromonaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Solvent and Reagents: Add anhydrous, degassed solvents, such as a mixture of toluene and triethylamine (Et₃N) (e.g., 2:1 v/v).
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA) (2.5 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, cool the mixture, filter it through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (using a non-polar eluent like hexane) to yield 2,7-bis(trimethylsilylethynyl)naphthalene as a pure solid.
Step 2: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the purified product from Step 1 in a solvent mixture, typically tetrahydrofuran (THF) and methanol (MeOH).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) or a catalytic amount of potassium hydroxide (KOH) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Progress is monitored by TLC.
-
Workup and Purification: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl), extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), and wash the organic layer with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The final product, this compound, can be further purified by recrystallization.
Characterization: The identity and purity of the final product are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic C≡C-H stretching frequency of the terminal alkyne (~3300 cm⁻¹).
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Electronic and Optical Properties
The electronic and optical properties of conjugated molecules are governed by the transitions between their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energy difference between these orbitals is known as the HOMO-LUMO gap (E_gap), which dictates the molecule's absorption and emission characteristics.
Frontier Molecular Orbitals and the HOMO-LUMO Gap
For the naphthalene core, the HOMO and LUMO are π and π* orbitals, respectively. The introduction of the two ethynyl groups at the 2 and 7 positions extends this π-conjugated system. This extension has a predictable and profound effect: it raises the energy of the HOMO and lowers the energy of the LUMO.[5] Consequently, the HOMO-LUMO gap of this compound is significantly smaller than that of unsubstituted naphthalene.
A smaller HOMO-LUMO gap means that less energy is required to excite an electron from the ground state to the first excited state.[6] This directly translates to the molecule absorbing light at longer wavelengths (a bathochromic or red-shift) compared to its parent naphthalene.
Table 1: Calculated Frontier Orbital Energies and Gap
| Compound | HOMO (eV) | LUMO (eV) | E_gap (eV) | Computational Method |
|---|---|---|---|---|
| Naphthalene (Reference) | -6.15 | -1.95 | 4.20 | B3LYP/6-31G(d)[5] |
| This compound (Predicted) | ~ -5.8 | ~ -2.4 | ~ 3.4 | DFT (Estimated) |
Note: The values for this compound are estimations based on the known effects of ethynyl functionalization on aromatic systems, which typically reduces the gap by 0.5-1.0 eV.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions. Compared to naphthalene, which has its primary absorption bands well below 300 nm, this compound will exhibit absorption maxima shifted to longer wavelengths, likely in the 300-350 nm range.
Studies on analogous naphthalene derivatives show sharp, well-defined absorption peaks, characteristic of rigid conjugated systems.[8] The spectrum would likely display vibronic fine structure, which are shoulders on the main absorption peaks resulting from transitions to different vibrational levels within the excited electronic state.
Protocol: Measuring UV-Vis Absorption
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of this compound in a UV-transparent solvent such as cyclohexane or dichloromethane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 500 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
Fluorescence Spectroscopy
Like many PAHs, naphthalene derivatives are often fluorescent.[9] Upon absorbing a photon and reaching an excited state, the molecule can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon called the Stokes shift.
The introduction of silyl and, by extension, ethynyl groups has been shown to enhance the fluorescence intensities of aromatic hydrocarbons.[9] Therefore, this compound is expected to be a blue-emitting fluorophore. Its emission spectrum will be a near mirror image of its absorption spectrum's lowest energy band. The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a key metric of its efficiency as an emitter.
Diagram: Jablonski Energy Level Diagram
Caption: Energy transitions in this compound.
Applications and Future Directions
The unique linear structure and extended π-conjugation of this compound make it a highly valuable component for various applications in organic electronics and materials science.
-
Molecular Wires and Polymers: The terminal alkyne groups are ideal for polymerization reactions (e.g., via Glaser coupling) to create highly conjugated polymers. These materials are investigated for their conductive properties and potential use in molecular-scale electronics.
-
Organic Semiconductors: As a rigid building block, it can be incorporated into larger molecules designed for use as the active layer in OFETs. Its defined structure can promote favorable intermolecular packing in the solid state, which is crucial for efficient charge transport.
-
Blue Emitters in OLEDs: As predicted by its electronic structure, the molecule and its derivatives are candidates for blue-emitting materials in OLEDs, which remains a significant challenge in display technology.[2]
-
Chemical Sensing: The ethynyl groups can be functionalized to act as binding sites for specific analytes. A change in the fluorescence properties of the molecule upon binding can be used as a sensitive detection mechanism.
The future of this compound research lies in its incorporation into more complex, functional architectures. By leveraging its synthetic accessibility and well-defined electronic properties, scientists can continue to design novel materials with tailored characteristics for a wide range of cutting-edge applications.
References
- Organic Syntheses Procedure: 2,7-dimethylnaphthalene. (n.d.).
- Supplementary Information for - The Royal Society of Chemistry. (n.d.).
- Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. (2023). PMC - NIH.
- Energies of the HOMO and LUMO levels for the tested naphthalene dimides... (n.d.). ResearchGate.
- Sonogashira coupling of compounds 7 with trimethylsilylacetylene. (n.d.). ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- Naphthalene, 2,7-dimethyl-. (n.d.). NIST WebBook.
- 2,7-Dimethylnaphthalene | C12H12 | CID 11396. (n.d.). PubChem - NIH.
- Naphthalene, 2,7-dimethyl-. (n.d.). NIST WebBook.
- Spectrum [2,6-Dimethyl Naphthalene]. (n.d.). AAT Bioquest.
- Static and Dynamic Electronic (Hyper)polarizabilities of Dimethylnaphthalene Isomers. (n.d.). CORE.
- 2,7-Dimethylnaphthalene. (n.d.). CymitQuimica.
- The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. (n.d.).
- Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. (n.d.).
- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. (n.d.). NIH.
- Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001).
- HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).
- Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. (n.d.). ResearchGate.
- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace.
- Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. (n.d.). ResearchGate.
- Normalized UV-vis absorption spectra of the naphthalene derivatives in... (n.d.). ResearchGate.
- Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? (n.d.). NIH.
- HOMO–LUMO Energy Gap. (2022). Schrödinger.
- HOMO and LUMO energy levels of a) naphthalene, b) anthracene,... (n.d.). ResearchGate.
- Application Notes and Protocols: Naphthalene-2,7-dicarboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem.
- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (n.d.). MDPI.
Sources
- 1. Static and Dynamic Electronic (Hyper)polarizabilities of Dimethylnaphthalene Isomers: Characterization of Spatial Contributions by Density Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. researchgate.net [researchgate.net]
- 6. Static and dynamic electronic (hyper)polarizabilities of dimethylnaphthalene isomers: characterization of spatial contributions by density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
potential derivatives of 2,7-Diethynylnaphthalene
An In-depth Technical Guide to the Synthesis and Derivatization of 2,7-Diethynylnaphthalene
Abstract
This compound is a rigid, aromatic building block with significant potential in materials science and medicinal chemistry. Its linear geometry and reactive terminal alkyne functionalities make it an ideal monomer for creating conjugated polymers, a versatile linker for metal-organic frameworks (MOFs), and a core scaffold for complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound and explores its derivatization through key chemical transformations, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and polymerization. Detailed experimental protocols, mechanistic insights, and potential applications are presented for researchers in chemistry, materials science, and drug development.
Introduction: The this compound Core
The naphthalene unit is a foundational bicyclic aromatic hydrocarbon that appears in numerous approved and investigational drugs, as well as advanced materials.[1] Its rigid structure is advantageous for creating well-defined three-dimensional structures. When functionalized at the 2 and 7 positions with ethynyl groups, the resulting molecule, this compound, possesses a highly desirable combination of properties:
-
Rigidity and Linearity: The C2-C7 axis of the naphthalene core provides a linear and conformationally restricted scaffold.
-
Reactive Handles: The two terminal alkyne groups are exceptionally versatile functional groups, amenable to a wide range of chemical transformations.[2]
-
Conjugation: The π-system of the naphthalene core can be extended through the ethynyl groups, leading to derivatives with interesting photophysical and electronic properties.
This guide details the synthetic pathways to access this core molecule and subsequently leverage its reactivity to build novel, high-value derivatives.
Synthesis of the Core: this compound
The most reliable and versatile method for synthesizing arylalkynes is the palladium-catalyzed Sonogashira cross-coupling reaction.[3][4] A robust synthetic route to this compound begins with a suitable 2,7-dihalogenated naphthalene, typically 2,7-dibromonaphthalene. The terminal alkynes are introduced using a protected acetylene source, such as (trimethylsilyl)acetylene (TMSA), followed by a straightforward deprotection step.
Proposed Synthetic Pathway
The overall transformation involves a two-step process: a double Sonogashira coupling followed by a double desilylation.
Caption: Synthetic route to this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2,7-Bis((trimethylsilyl)ethynyl)naphthalene
This procedure is adapted from standard Sonogashira coupling methodologies for aryl halides.[5][6]
-
Setup: To a dry, oven-baked Schlenk flask, add 2,7-dibromonaphthalene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF) in a 2:1 ratio by volume. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (2.5 eq.) via syringe.
-
Reaction: Heat the mixture to 65 °C and stir under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with dichloromethane (CH₂Cl₂).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.
Protocol 2.2.2: Synthesis of this compound (Deprotection)
This protocol uses a mild base to remove the trimethylsilyl (TMS) protecting groups.[3]
-
Dissolution: Dissolve 2,7-bis((trimethylsilyl)ethynyl)naphthalene (1.0 eq.) in a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) to the solution.
-
Reaction: Stir the suspension vigorously at room temperature for 3-5 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Workup: Filter the mixture to remove the inorganic salts. Wash the residue with CH₂Cl₂.
-
Extraction: Combine the organic filtrates and wash with deionized water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/CH₂Cl₂) to afford pure this compound.
| Step | Reactant | Product | Typical Yield | Key Reagents |
| 1 | 2,7-Dibromonaphthalene | 2,7-Bis((trimethylsilyl)ethynyl)naphthalene | 80-95% | Pd(PPh₃)₂Cl₂, CuI, TMSA |
| 2 | 2,7-Bis((trimethylsilyl)ethynyl)naphthalene | This compound | >95% | K₂CO₃, Methanol |
Table 1: Summary of synthetic steps and typical yields for this compound.
Potential Derivatives and Applications
The twin terminal alkyne groups of this compound are gateways to a vast array of complex molecules. The following sections detail the most promising derivatization strategies.
Derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed cycloaddition of azides and alkynes, the flagship "click" reaction, is an exceptionally efficient and orthogonal transformation for linking molecular fragments.[7][8] It proceeds with high yield, tolerates a wide variety of functional groups, and forms a stable, aromatic 1,2,3-triazole linkage.[9] this compound can be reacted with mono- or diazides to create a diverse range of derivatives.
Caption: Derivatization of this compound via CuAAC reaction.
Applications:
-
Drug Discovery: By clicking with azido-functionalized biomolecules, pharmacophores, or solubilizing groups (like PEG), novel drug candidates can be rapidly synthesized.[7]
-
Polymer Synthesis: Reaction with bifunctional azides (N₃-R-N₃) under high dilution can lead to macrocycles, while higher concentrations yield linear polymers with triazole linkages in the backbone.
-
Materials Science: Functionalization with fluorescent or electroactive azides can generate materials for organic electronics or chemical sensing.
Protocol 3.1.1: General Procedure for CuAAC with this compound
-
Setup: In a vial, dissolve the azide component (2.1 eq. for full conversion) and this compound (1.0 eq.) in a 1:1 mixture of water and tert-butanol.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.).
-
Reaction Initiation: Add the catalyst solution to the solution of reactants.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.
-
Workup: If a precipitate has formed, collect it by filtration, wash with water, then with a cold solvent like ethanol or methanol, and dry under vacuum. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash the organic layer with water and brine, dry over Na₂SO₄, and purify by chromatography or recrystallization.
Polymeric Derivatives
As a difunctional monomer, this compound is an excellent candidate for synthesizing conjugated polymers. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Strategies for Polymerization:
-
Sonogashira Polycondensation: Reacting this compound with a 2,7-dihalonaphthalene (or other dihaloarene) under palladium catalysis yields fully conjugated poly(arylene ethynylene)s (PAEs).
-
Oxidative Coupling (Glaser-Hay Coupling): Polymerization of this compound in the presence of a copper catalyst and an oxidant (like O₂) leads to the formation of polydiacetylene-type polymers with a rigid, conjugated backbone.
-
Cycloaddition Polymerization: As described in the CuAAC section, reaction with diazides produces polymers with regularly spaced triazole units, which can influence solubility and electronic properties.
| Polymerization Method | Co-monomer / Catalyst | Resulting Polymer Linkage | Potential Properties |
| Sonogashira Polycondensation | Di-iodo- or Di-bromo-arene | Arylene-ethynylene | High conjugation, luminescence, semi-conductivity |
| Oxidative Coupling | Cu(I)/TMEDA, O₂ | Butadiyne (diacetylene) | Rigid-rod, high thermal stability |
| Azide-Alkyne Polyaddition | Di-azido-arene | Arylene-triazole-ethynylene | Improved solubility, metal-coordination sites |
Table 2: Polymerization strategies for this compound.
Application in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of organic linker is critical in determining the pore size, geometry, and chemical functionality of the resulting framework. The rigidity and linear disposition of the binding sites in this compound make it an excellent candidate for a "pillaring" or "strut" type linker in MOF synthesis.[10][11]
While the terminal alkyne is not a traditional coordinating group, it can be readily converted into one. For example, oxidation of the alkyne groups yields carboxylic acids, transforming the molecule into 2,7-naphthalenedicarboxylic acid, a known and effective MOF linker.[12][13] Alternatively, the alkyne can participate in in-situ reactions or coordinate directly to certain soft metal centers.
Protocol 3.3.1: General Solvothermal Synthesis of a MOF
This is a general procedure adaptable for using a dicarboxylate linker derived from this compound.
-
Preparation: In a glass vial, combine the organic linker (e.g., 2,7-naphthalenedicarboxylic acid, 1.0 eq.), a metal salt (e.g., Zn(NO₃)₂·6H₂O, ZrCl₄, 1.0 eq.), and a solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Modulator (Optional): An acid modulator like formic acid or acetic acid can be added to control crystal growth and phase purity.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat to a specific temperature (typically 80-150 °C) for 24-72 hours.
-
Isolation: Cool the oven slowly to room temperature. Crystals of the MOF product can be isolated by decanting the mother liquor.
-
Activation: Wash the crystals with fresh DMF, then exchange the solvent with a more volatile one (like ethanol or acetone). Activate the MOF by heating under a dynamic vacuum to remove all guest solvent molecules from the pores.
Conclusion and Future Outlook
This compound represents a powerful, yet underexplored, building block for the rational design of functional molecules and materials. Its straightforward synthesis via the robust Sonogashira coupling reaction makes it accessible for a wide range of research applications. The key reaction pathways detailed in this guide—CuAAC, Sonogashira coupling, and polymerization—provide a toolbox for creating a nearly limitless array of derivatives.
Future research will likely focus on synthesizing chiral derivatives for applications in asymmetric catalysis, developing highly luminescent polymers for advanced optoelectronic devices, and incorporating this rigid linker into novel MOFs for targeted gas storage and separation. The insights and protocols provided herein serve as a foundational resource for scientists and researchers aiming to unlock the full potential of this versatile molecular scaffold.
References
-
Organic Syntheses Procedure. (n.d.). 2,7-dimethylnaphthalene. Organic Syntheses. Retrieved from [Link]
-
Wiley-VCH GmbH. (2024). Stable Cu (I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition. Angewandte Chemie International Edition. Retrieved from [Link]
-
John Wiley & Sons, Inc. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]
-
JETIR. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Dalton Transactions, 39(16), 3799-801. Retrieved from [Link]
-
Frontiers Media S.A. (2019). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. Frontiers in Chemistry, 7. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,7-dimethylnaphthalene.
-
ResearchGate. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the Cu(i)-catalyzed azide–alkyne cycloaddition: focus on functionally substituted azides and alkynes. RSC Advances. Retrieved from [Link]
-
Chevron Phillips Chemical Company. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. Frontiers in Chemistry, 7, 38. Retrieved from [Link]
-
Park, K. (n.d.). Olefin metathesis-based chemically recyclable polymers enabled by fused-ring monomers. Nature Chemistry. Retrieved from [Link]
-
MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. Molecules, 28(18), 6649. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of compounds 7 with trimethylsilylacetylene. Retrieved from [Link]
-
Chemdad. (n.d.). 2,7-DIMETHYLNAPHTHALENE. Retrieved from [Link]
-
ResearchGate. (2017). Short Naphthalene Organophosphonate Linkers to Microporous Frameworks. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Bis(prop-2-yn-1-yloxy)naphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Bis(tributylstannyl)naphthalene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Bis(trifluoromethylsulfonyl)naphthalene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 3,6-Dibromo-naphthalene-2,7-diyl bis-(trifluoro-methane-sulfonate). Acta Crystallographica Section E, 67(Pt 10), o2698. Retrieved from [Link]
Sources
- 1. US3775500A - Preparation of 2,7-dimethylnaphthalene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Recent advances in the Cu(i)-catalyzed azide–alkyne cycloaddition: focus on functionally substituted azides and alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. escholarship.org [escholarship.org]
- 11. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation [frontiersin.org]
- 13. Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 2,7-Diethynylnaphthalene: A Computational Guide for Advanced Research
This technical guide provides a comprehensive theoretical framework for the investigation of 2,7-diethynylnaphthalene, a promising but understudied polycyclic aromatic hydrocarbon. Addressed to researchers, computational chemists, and professionals in materials science and drug development, this document outlines the computational methodologies and expected theoretical insights into the electronic, structural, and spectroscopic properties of this molecule. In the absence of extensive experimental data, this guide serves as a roadmap for in-silico characterization and prediction of its potential applications.
Introduction: The Scientific Interest in this compound
Naphthalene, a fundamental polycyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of functional organic materials. The introduction of ethynyl groups (–C≡CH) at the 2 and 7 positions of the naphthalene core is anticipated to significantly influence its electronic and photophysical properties. These rigid, linear substituents extend the π-conjugation of the aromatic system, which can lead to a reduced HOMO-LUMO gap, red-shifted absorption and emission spectra, and enhanced charge transport characteristics. Such properties are highly desirable for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Furthermore, the acetylene termini provide reactive sites for further functionalization, making this compound a valuable building block in polymer and supramolecular chemistry.
Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable for elucidating the structure-property relationships of novel molecules like this compound before undertaking extensive synthetic efforts. Computational modeling allows for the prediction of molecular geometries, electronic structures, spectroscopic signatures, and other key physicochemical parameters, thereby guiding experimental design and accelerating the discovery of new materials with tailored functionalities.
Computational Methodology: A Practical Workflow
The theoretical investigation of this compound can be systematically approached using a standard computational chemistry workflow. The choice of computational methods and basis sets is crucial for obtaining accurate and reliable results.
Geometry Optimization and Vibrational Analysis
The first step in the theoretical characterization is the determination of the molecule's ground-state equilibrium geometry. This is typically achieved using DFT methods.
Protocol for Geometry Optimization:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Method: The B3LYP hybrid functional is a robust choice for geometry optimizations of organic molecules, offering a good balance between accuracy and computational cost.[1]
-
Basis Set: A Pople-style basis set, such as 6-31G(d), is generally sufficient for initial geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) should be employed.
-
Convergence Criteria: Default convergence criteria for energy and forces are typically adequate.
-
Verification: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
The output of the frequency calculation also provides the predicted infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for validation.
Caption: A typical workflow for the computational study of this compound.
Electronic Structure and Properties
With the optimized geometry, a detailed analysis of the electronic structure can be performed. Key properties to investigate include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is related to the electronic excitation energy. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.
-
Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting intermolecular interactions and reaction sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and delocalization of electron density within the molecule.
Excited State Properties and UV-Vis Spectra
To investigate the photophysical properties of this compound, Time-Dependent DFT (TD-DFT) calculations are necessary.
Protocol for TD-DFT Calculations:
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry. The same functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)) should be used.
-
Number of States: The number of excited states to be calculated should be sufficient to cover the energy range of interest for the UV-Vis spectrum.
-
Solvent Effects: To simulate more realistic conditions, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).
The output of the TD-DFT calculation provides the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
Predicted Molecular and Electronic Structure of this compound
Based on theoretical principles and data from related molecules, we can anticipate the following structural and electronic features for this compound.
Molecular Geometry
The optimized structure of this compound is expected to be planar, belonging to the C2h point group. The naphthalene core will exhibit bond lengths characteristic of aromatic systems, with some degree of bond length alternation. The ethynyl groups will be linear, with C≡C triple bond lengths of approximately 1.21 Å and C-C single bond lengths connecting to the naphthalene ring of around 1.43 Å.
| Parameter | Predicted Value (Å) |
| C-C (naphthalene) | 1.37 - 1.43 |
| C-C (naphthyl-ethynyl) | ~1.43 |
| C≡C (ethynyl) | ~1.21 |
| C-H (ethynyl) | ~1.06 |
| C-H (naphthalene) | ~1.08 |
| Table 1: Predicted key bond lengths for this compound based on DFT calculations of similar molecules. |
graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.3, height=0.3, label=""]; edge [color="#202124"];// Naphthalene core C1 [pos="0,1!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="1.2,-0.7!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="-1.2,-0.7!", label="C"]; C6 [pos="-1.2,0.7!", label="C"]; C7 [pos="-2.4,1.4!", label="C"]; C8 [pos="-2.4,2.8!", label="C"]; C9 [pos="-1.2,3.5!", label="C"]; C10 [pos="0,2.8!", label="C"]; H1 [pos="2.2,1.2!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H2 [pos="2.2,-1.2!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H3 [pos="-2.2,-1.2!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H4 [pos="-3.4,0.9!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H5 [pos="-3.4,3.3!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H6 [pos="-1.2,4.5!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H7 [pos="0.9,3.3!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H8 [pos="0.9,0.9!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"];
// Ethynyl groups C11 [pos="2.4,1.4!", label="C"]; C12 [pos="3.6,2.1!", label="C"]; H9 [pos="4.8,2.8!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; C13 [pos="-3.6,0.7!", label="C"]; C14 [pos="-4.8,0!", label="C"]; H10 [pos="-6.0,-0.7!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"];
// Bonds C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C6--C10; C10--C9; C9--C8; C8--C7; C7--C5; C2--H1; C3--H2; C4--H8; C10--H7; C9--H6; C8--H5; C2--C11; C11--C12 [style=double]; C12--H9; C7--C13; C13--C14 [style=double]; C14--H10; }
Caption: Predicted molecular structure of this compound.
Frontier Molecular Orbitals and Electronic Properties
The HOMO and LUMO of this compound are expected to be π-orbitals delocalized over the entire molecule. The HOMO will likely have significant contributions from the ethynyl groups and the naphthalene core, while the LUMO will also be delocalized across the π-system. The introduction of the ethynyl groups is predicted to raise the energy of the HOMO and lower the energy of the LUMO compared to unsubstituted naphthalene, resulting in a smaller HOMO-LUMO gap. This smaller gap suggests that this compound will be more easily oxidized and reduced than naphthalene and will exhibit absorption at longer wavelengths.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene (literature) | ~ -6.1 | ~ -1.3 | ~ 4.8 |
| This compound (Predicted) | ~ -5.5 | ~ -1.8 | ~ 3.7 |
| Table 2: Predicted Frontier Molecular Orbital energies and HOMO-LUMO gap for this compound in comparison to naphthalene. |
Predicted Spectroscopic Properties
Vibrational Spectra (IR and Raman)
The calculated vibrational spectrum of this compound will be characterized by several key features:
-
C-H stretching (aromatic): Around 3100-3000 cm⁻¹.
-
C-H stretching (alkynyl): A sharp band around 3300 cm⁻¹.
-
C≡C stretching: A characteristic band in the region of 2200-2100 cm⁻¹. This band may be weak in the IR spectrum if the molecule has a center of symmetry, but should be strong in the Raman spectrum.
-
C=C stretching (aromatic): A series of bands between 1600 and 1400 cm⁻¹.
Electronic Absorption Spectrum (UV-Vis)
The simulated UV-Vis spectrum of this compound is expected to show a significant red-shift compared to naphthalene. The lowest energy absorption band, corresponding to the HOMO-LUMO transition (S₀ → S₁), is predicted to be in the near-UV region. The extended π-conjugation due to the ethynyl groups will likely lead to an increase in the molar absorptivity of the electronic transitions.
Potential Applications
The predicted electronic and photophysical properties of this compound suggest its potential utility in several areas of materials science and drug development.
-
Organic Electronics: The extended π-system and potentially good charge transport properties make it a candidate for use as a building block in organic semiconductors for OFETs and OPVs. Its predicted absorption in the near-UV region could also be relevant for organic light-emitting diodes (OLEDs).
-
Polymer Chemistry: The terminal alkyne groups are versatile functional handles for polymerization reactions, such as click chemistry and Sonogashira coupling, enabling the synthesis of novel conjugated polymers with tunable properties.
-
Drug Development: The rigid naphthalene scaffold is found in many biologically active molecules. The introduction of ethynyl groups could be explored for its potential to interact with biological targets, and the molecule could serve as a core for the synthesis of new drug candidates.
Experimental Validation: The Crucial Next Step
While theoretical studies provide invaluable insights, experimental validation is essential to confirm the predicted properties of this compound. The synthesis of this molecule, likely via a Sonogashira coupling of a 2,7-dihalogenated naphthalene with a protected acetylene, would be the first critical step. Subsequent characterization using techniques such as NMR, mass spectrometry, IR, and UV-Vis spectroscopy would allow for a direct comparison with the theoretical predictions outlined in this guide.
Conclusion
This technical guide provides a comprehensive theoretical framework for the study of this compound. By outlining the appropriate computational methodologies and predicting its key molecular, electronic, and spectroscopic properties, this document aims to stimulate and guide future research into this promising molecule. The anticipated properties suggest that this compound holds significant potential as a building block for advanced organic materials and warrants further investigation by both theoretical and experimental chemists.
References
- Chen, C. Y., et al. "Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene." Prepr. Pap.-Am. Chem. Soc., Div. Fuel Chem. 2000, 45 (4), 633-634.
- Krishnakumar, V., & Sadasivam, G. "Vibrational spectroscopic study of 2, 6- and 2, 7-dimethylnaphthalenes by Density functional theory." International Journal of Advanced Research in Science and Technology, 2012, 1(3), 123-131.
-
Poad, B. L., et al. "Preparation of an ion with the highest calculated proton affinity: ortho-diethynylbenzene dianion." Chemical science, 2016, 7(10), 6245-6250.
- Al-Otaibi, J. S., et al. "Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives." Structural Chemistry, 2021, 32(4), 1477-1490.
-
NIST Chemistry WebBook. 2,7-Dimethylnaphthalene. ([Link])
-
PubChem. 2,7-Dimethylnaphthalene. ([Link])
- Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016.
- Becke, A. D. "Density‐functional thermochemistry. III. The role of exact exchange." The Journal of chemical physics, 1993, 98(7), 5648-5652.
- Lee, C., Yang, W., & Parr, R. G. "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical review B, 1988, 37(2), 785.
- Runge, E., & Gross, E. K. U. "Density-functional theory for time-dependent systems." Physical review letters, 1984, 52(12), 997.
- Tomasi, J., Mennucci, B., & Cammi, R. "Quantum mechanical continuum solvation models." Chemical reviews, 2005, 105(8), 2999-3094.
- Wilson, A. K., & Zhang, Y. "Evaluating the B3LYP functional for the calculation of molecular properties.
- Koch, W., & Holthausen, M. C. "A chemist's guide to density functional theory." John Wiley & Sons, 2001.
- Jensen, F. "Introduction to computational chemistry." John Wiley & Sons, 2017.
- Foresman, J. B., & Frisch, Æ. "Exploring chemistry with electronic structure methods." Gaussian, Inc., 1996.
Sources
An In-depth Technical Guide to 2,7-Diethynylnaphthalene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diethynylnaphthalene is a rigid, aromatic hydrocarbon molecule characterized by a naphthalene core functionalized with two ethynyl groups at the 2 and 7 positions. This linear, π-conjugated system is a valuable building block in the fields of materials science and organic electronics. The terminal alkyne functionalities serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and polymerization. This guide provides a comprehensive overview of the nomenclature, synthesis, key properties, and potential applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel organic materials.
Nomenclature and CAS Number
Systematic IUPAC Name: this compound
Chemical Formula: C₁₄H₈
Molecular Weight: 176.22 g/mol
As of the latest search, a specific CAS (Chemical Abstracts Service) Registry Number for this compound has not been found in publicly accessible databases. This suggests that the compound may not have been widely synthesized or characterized, or that it is a novel substance that has not yet been registered.
Obtaining a CAS Number for a Novel Compound:
For researchers who have successfully synthesized and characterized this compound, it is recommended to obtain a CAS number to ensure unambiguous identification in the scientific literature and for regulatory purposes. The process involves submitting the compound's structural information and characterization data to the Chemical Abstracts Service.[1][2] A unique CAS number is assigned to a single, well-defined chemical substance, which is crucial for its global identification.[1]
Physicochemical Properties
Due to the limited availability of experimental data for this compound, many of its physicochemical properties are predicted based on the known characteristics of similar polycyclic aromatic hydrocarbons (PAHs) and molecules containing terminal alkyne groups.
| Property | Predicted Value/Characteristic | Justification |
| Appearance | Likely a solid at room temperature | Polycyclic aromatic hydrocarbons are generally solids with melting points increasing with molecular size. |
| Solubility | Poorly soluble in water; soluble in organic solvents like THF, chloroform, and dichloromethane | The nonpolar aromatic structure dictates its solubility profile. |
| Thermal Stability | Expected to have good thermal stability | The rigid aromatic core contributes to high thermal stability. |
| Reactivity | The terminal alkyne groups are highly reactive and can undergo various reactions such as Sonogashira coupling, click chemistry, and polymerization. | The C-H bond of a terminal alkyne is acidic and readily participates in coupling reactions. |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from a suitable di-substituted naphthalene precursor, typically 2,7-dibromonaphthalene. The general synthetic strategy involves a Sonogashira coupling reaction to introduce protected alkyne groups, followed by a deprotection step.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic route to this compound.
Step 1: Synthesis of 2,7-Bis(trimethylsilylethynyl)naphthalene
The first step is a palladium-catalyzed Sonogashira cross-coupling reaction between 2,7-dibromonaphthalene and a protected alkyne, such as trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.
Protocol:
-
To a solution of 2,7-dibromonaphthalene (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of toluene and Et₃N, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add trimethylsilylacetylene (2.2-2.5 eq) to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (typically 70-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,7-bis(trimethylsilylethynyl)naphthalene.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is crucial for the efficiency of the Sonogashira coupling. Palladium facilitates the oxidative addition to the aryl halide, while copper activates the terminal alkyne.
-
Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward. It can also serve as the solvent.
-
Inert Atmosphere: Degassing the reaction mixture is essential to remove oxygen, which can oxidize the phosphine ligands of the palladium catalyst and deactivate it.
-
Protecting Group: The use of the TMS protecting group is a key strategy to ensure the selective formation of the desired product and to improve its stability and solubility, facilitating purification.
Step 2: Deprotection to this compound
The final step involves the removal of the trimethylsilyl protecting groups to yield the terminal alkynes. This is typically achieved under mild basic conditions.
Protocol:
-
Dissolve the purified 2,7-bis(trimethylsilylethynyl)naphthalene (1.0 eq) in a mixture of solvents such as methanol (MeOH) and tetrahydrofuran (THF).
-
Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[3][4]
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Self-Validating System:
The progress of both the coupling and deprotection reactions can be effectively monitored by TLC, allowing for real-time assessment of the reaction's completeness and the formation of any byproducts. The final product's identity and purity should be confirmed by spectroscopic methods.
Spectroscopic Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene core and a characteristic singlet for the acetylenic protons (typically in the range of 3.0-3.5 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons of the naphthalene ring and the characteristic signals for the sp-hybridized carbons of the alkyne groups (typically in the range of 75-90 ppm). |
| FT-IR | A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration and a band around 2100 cm⁻¹ for the C≡C stretching vibration. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₄H₈. |
Applications in Research and Development
The unique structural and electronic properties of this compound make it a promising candidate for various applications in materials science and drug development.
Potential Applications Workflow
Caption: Potential applications of this compound.
-
Organic Electronics: As a rigid, conjugated building block, this compound can be used in the synthesis of conjugated polymers and oligomers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The extended π-system can facilitate efficient charge transport.
-
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The linear and rigid nature of this molecule makes it an excellent building block for the construction of highly ordered, porous materials. These materials have potential applications in gas storage, separation, and catalysis.
-
Molecular Scaffolding: In medicinal chemistry and drug development, the naphthalene core can serve as a rigid scaffold for the spatial presentation of pharmacophores. The terminal alkyne groups allow for the convenient attachment of various functional groups or bioactive moieties through "click" chemistry.
-
Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. Functionalization of the diethynylnaphthalene core could lead to the development of novel fluorescent probes for bioimaging and sensing applications.
Conclusion
This compound represents a versatile and promising building block for the creation of advanced organic materials. While its specific properties are yet to be extensively documented, its synthesis is achievable through established synthetic methodologies. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers aiming to explore the potential of this and related diethynyl-functionalized aromatic compounds. The further exploration and characterization of this compound will undoubtedly contribute to advancements in materials science, organic electronics, and medicinal chemistry.
References
-
CAS. CAS Registry Services. [Link]
- Caddick, S., et al. (1999). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, SP100.
- Lasányi, D., & Mészáros, Á. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(11), 6045–6054.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Physico-chemical properties and toxicity of alkylated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 4. CAS Registry Servicesâ | CAS [cas.org]
A Technical Guide to Substituted Diethynylnaphthalenes: Synthesis, Properties, and Applications
<_ _>
Abstract
Substituted diethynylnaphthalenes represent a pivotal class of π-conjugated systems, offering a versatile platform for the development of advanced organic materials and bioactive molecules. Their rigid, planar structure, combined with the electronic versatility afforded by targeted substitution, allows for the fine-tuning of photophysical and electrochemical properties. This guide provides an in-depth exploration of the synthesis, characterization, and application of these remarkable compounds. We will delve into the nuances of synthetic methodologies, particularly the Sonogashira coupling, elucidate the profound effects of various substituents on their electronic behavior, and survey their current and emerging applications in organic electronics and the biomedical field. This document is intended for researchers, chemists, and materials scientists seeking to leverage the unique attributes of diethynylnaphthalenes in their respective fields.
Introduction: The Allure of the Diethynylnaphthalene Core
The naphthalene moiety, a simple bicyclic aromatic hydrocarbon, provides a foundational building block in organic chemistry. When functionalized with two ethynyl (acetylenic) groups, the resulting diethynylnaphthalene scaffold gains exceptional properties. The linear, rigid acetylene linkers extend the π-conjugation of the naphthalene core, creating a larger, delocalized electron system. This extended conjugation is the primary source of their interesting electronic and photophysical behaviors, such as strong light absorption and emission (fluorescence).
The true power of this molecular framework lies in the ability to strategically place substituent groups on the naphthalene ring. These substituents can be either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). By carefully selecting and positioning these groups, one can precisely control the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This modulation of the HOMO-LUMO energy gap is the key to tailoring the compound's color, fluorescence properties, and charge-carrying capabilities for specific applications.[1][3]
Synthetic Strategies: Building the Molecular Framework
The construction of substituted diethynylnaphthalenes is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.[4][5] This reaction provides a powerful and versatile tool for forming carbon-carbon bonds between sp-hybridized carbons of a terminal alkyne and sp²-hybridized carbons of an aryl halide.
The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[4][5] For the synthesis of diethynylnaphthalenes, a di-halogenated naphthalene (e.g., dibromo- or diiodonaphthalene) is reacted with a terminal alkyne.
Core Components and Their Rationale:
-
Palladium Catalyst: The workhorse of the reaction. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The palladium complex undergoes oxidative addition with the aryl halide, initiating the catalytic cycle.[5]
-
Copper(I) Co-catalyst: Typically CuI, its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[4]
-
Amine Base: A base such as triethylamine (TEA) or diisopropylamine (DIPA) is crucial. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also acts as a solvent and scavenger for the hydrogen halide byproduct.[4]
-
Solvent: Anhydrous and anaerobic conditions are often preferred to prevent side reactions and catalyst deactivation.[4] Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
// Nodes start [label="Start: Assemble Reactants", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Combine dihalonaphthalene, alkyne, Pd/Cu catalysts, and amine base in anhydrous solvent.", fillcolor="#E8F0FE", fontcolor="#202124"]; inert [label="Establish Inert Atmosphere\n(N₂ or Argon)", fillcolor="#E8F0FE", fontcolor="#202124"]; reaction [label="Heat reaction mixture to desired temperature (e.g., 60-80 °C) and monitor by TLC.", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quench reaction and perform aqueous workup to remove salts.", fillcolor="#E6F4EA", fontcolor="#202124"]; purify [label="Purify crude product via column chromatography.", fillcolor="#E6F4EA", fontcolor="#202124"]; characterize [label="Characterize pure product (NMR, Mass Spec, UV-Vis).", fillcolor="#D6E2F8", fontcolor="#202124"]; end_node [label="End: Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> setup [color="#4285F4"]; setup -> inert [color="#4285F4"]; inert -> reaction [color="#4285F4"]; reaction -> workup [label="Completion", color="#34A853"]; workup -> purify [color="#34A853"]; purify -> characterize [color="#34A853"]; characterize -> end_node [color="#4285F4"]; } Caption: Generalized workflow for Sonogashira synthesis.
Experimental Protocol: Synthesis of a Model Compound
This protocol is a representative example and should be adapted based on the specific substrates and desired scale.
-
Preparation: To a flame-dried Schlenk flask, add the substituted dibromonaphthalene (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous, degassed THF and triethylamine (or DIPA). Stir the mixture for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (2.2 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure substituted diethynylnaphthalene.
The Influence of Substituents on Electronic Properties
The strategic placement of electron-donating or electron-withdrawing groups on the naphthalene core is a powerful method for tuning the optoelectronic properties of the molecule.[2]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), dimethylamino (-NMe₂), or methoxy (-OCH₃) increase the energy of the HOMO. This effect generally leads to a red-shift (shift to longer wavelengths) in both the absorption and emission spectra and can enhance fluorescence quantum yields.[1]
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO₂), or propionyl decrease the energy of the LUMO.[1][3] This also results in a red-shift and can be used to create molecules with strong intramolecular charge transfer (ICT) character.
The interplay of these substituents allows for the precise engineering of the HOMO-LUMO gap, which dictates the energy required for electronic excitation.[1][6] A smaller gap corresponds to absorption of lower-energy (longer wavelength) light.
Photophysical Properties
Substituted diethynylnaphthalenes often exhibit strong fluorescence, making them attractive for various applications.[7][8][9] Key photophysical parameters include:
-
Absorption and Emission Maxima (λ_abs / λ_em): The wavelengths at which the molecule maximally absorbs and emits light.
-
Quantum Yield (Φ_F): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
-
Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable for fluorescence imaging applications to minimize self-absorption.[10]
| Substituent Type | Expected λ_abs / λ_em Shift | Expected Quantum Yield |
| Electron-Donating | Red-shift (longer wavelength) | Often increased |
| Electron-Withdrawing | Red-shift (longer wavelength) | Variable, depends on ICT |
| Sterically Bulky | May cause blue-shift due to twisting | Can decrease due to non-radiative decay |
Applications in Materials Science and Organic Electronics
The tunable electronic properties and rigid structure of diethynylnaphthalenes make them excellent candidates for use in organic electronic devices.[11][12][13] Their ability to self-assemble into ordered structures is crucial for efficient charge transport.[14][15]
Organic Field-Effect Transistors (OFETs)
In OFETs, a semiconductor layer transports charge between two electrodes (source and drain) under the control of a third electrode (gate). The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The extended π-conjugation and potential for strong intermolecular π-π stacking in diethynylnaphthalene derivatives make them promising for high-performance OFETs.[14][16][17] By selecting appropriate substituents, both p-type (hole-transporting) and n-type (electron-transporting) materials can be developed.[18]
Organic Light-Emitting Diodes (OLEDs)
Diethynylnaphthalenes with high fluorescence quantum yields are valuable as emissive materials in OLEDs.[11][16] In an OLED, charge carriers (electrons and holes) are injected into an organic layer, where they recombine to form excitons that radiatively decay, emitting light. The color of the emitted light can be precisely tuned by modifying the substituents on the naphthalene core, thereby controlling the HOMO-LUMO gap.
Applications in Drug Development and Bioimaging
The fluorescent properties of diethynylnaphthalene derivatives have opened doors for their use in the life sciences, particularly as fluorescent probes for cellular imaging.[19][20]
Fluorescent Probes and Sensors
A key advantage of using small organic molecules like diethynylnaphthalenes as fluorescent probes is their ability to be designed for specific purposes.[19][21] They can be engineered to:
-
Target specific organelles: By attaching targeting moieties, these probes can be directed to visualize specific cellular components like membranes or the nucleus.[19][20]
-
Sense local environments: Some derivatives exhibit solvatochromism, where their fluorescence color changes based on the polarity of their surroundings. This property can be used to probe different microenvironments within a cell.[8]
-
Detect specific ions or molecules: The diethynylnaphthalene scaffold can be incorporated into larger molecular structures that selectively bind to analytes like metal ions (e.g., Al³⁺), causing a change in fluorescence.[22][23]
The low cytotoxicity of many of these compounds makes them suitable for imaging in living cells.[19]
Potential Therapeutic Applications
While the primary focus has been on materials and imaging, the naphthalene core is a common motif in medicinal chemistry. Some substituted naphthalene derivatives have been investigated for their potential antimicrobial or anticancer activities.[24][25][26] The ability to synthesize a wide array of derivatives through combinatorial approaches using the Sonogashira reaction could facilitate the discovery of new bioactive compounds.[27]
Conclusion and Future Outlook
Substituted diethynylnaphthalenes are a compelling class of molecules with a rich and diverse range of applications. The robustness of the Sonogashira coupling reaction allows for immense structural variety, enabling the precise tuning of their electronic and photophysical properties. In materials science, they continue to be promising candidates for next-generation organic electronics, offering alternatives to traditional materials. In the biomedical realm, their utility as fluorescent probes for understanding complex biological processes is rapidly expanding. Future research will likely focus on developing more complex, multifunctional systems with enhanced properties, such as improved charge mobility for electronics and greater specificity and brightness for bioimaging. The continued exploration of this versatile molecular scaffold promises to yield exciting innovations across multiple scientific disciplines.
References
- Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes. (2020). PMC - NIH.
- Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. (n.d.). NIH.
- Effects of different substituents on ∆E LUMO-HOMO of the title compounds 3.3 Detonation properties and impact sensitivity. (n.d.).
- Synthesis of 1-(6-(dimethylamino)naphthalen-2-yl)-2,2-dimethylpropan-1-one as a Fluorescent Probe of Solvent Acidity in HSA. (n.d.). W&M ScholarWorks.
- Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (n.d.). NIH.
- Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. (n.d.). Oriental Journal of Chemistry.
- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. (n.d.). NIH.
- Design, Synthesis, and Evaluation of Small Fluorescent Molecules with a 1,1-Dimethylnaphthalen-2-(1H)-One Core. (2024). PMC - PubMed Central.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. (2011). PubMed.
- Synthesis and Photophysics of Core‐Substituted Naphthalene Diimides: Fluorophores for Single Molecule Applications. (n.d.).
- A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. (n.d.). MDPI.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Naphthalene and Perylene Diimides for Organic Transistors. (n.d.).
- (PDF) Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (n.d.).
- Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives. (n.d.).
- Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. (n.d.). MDPI.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed.
- The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. (n.d.). Beilstein Journal of Organic Chemistry.
- Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes. (2016). PubMed.
- Electron Transport in Naphthalene Diimide Deriv
- Effect of the electron-withdrawing propionyl group on the HOMO and LUMO... (n.d.).
- SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE C
- Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. (n.d.). PMC - PubMed Central.
- Synthesis of tetraethynylatednaphthalene by multi‐fold Sonogashira cross‐coupling catalysed by Pd(CH3CN)2Cl2/CuI. (n.d.).
- Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. (n.d.). Chemical Science (RSC Publishing).
- Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Gener
- Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Deriv
- Charge transfer complexes of methylnaphthalene derivatives with TCNE in CCl4. (2002). PubMed.
- Theoretical study on charge transfer properties of triphenylamino-ethynyl Polycyclic Aromatic Hydrocarbon deriv
- Synthesis and Evaluation of Novel Morpholine Linked Substituted Chalcone Deriv
- Charge transport properties of tetrabenz[a,c,h,j]-anthracene derivatives. (n.d.).
- Naphthalene and perylene diimides – better alternatives to fullerenes for organic electronics?. (n.d.).
Sources
- 1. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics [mdpi.com]
- 13. Naphthalene and perylene diimides – better alternatives to fullerenes for organic electronics? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. [2505.20371] Theoretical study on charge transfer properties of triphenylamino-ethynyl Polycyclic Aromatic Hydrocarbon derivatives [arxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of Small Fluorescent Molecules with a 1,1-Dimethylnaphthalen-2-(1H)-One Core - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DSpace [scholarworks.wm.edu]
- 22. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of 2,7-Diethynylnaphthalene in Advanced Polymer Synthesis
Introduction
2,7-Diethynylnaphthalene is a versatile aromatic monomer that holds significant promise for the synthesis of advanced polymeric materials. Its rigid naphthalene core, coupled with the reactive terminal alkyne functionalities, allows for the construction of highly conjugated polymers with unique optical, electronic, and thermal properties. These characteristics make polymers derived from this compound attractive candidates for a range of applications, including organic electronics, high-performance composites, and porous materials for gas storage and separation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis, with a focus on scientifically sound protocols and the underlying principles governing these reactions.
The strategic placement of the ethynyl groups at the 2 and 7 positions of the naphthalene ring results in a linear, rigid monomer that can be polymerized through various established coupling reactions. This linearity is crucial for achieving extended π-conjugation in the resulting polymers, which is a key determinant of their electronic and photophysical properties. The naphthalene moiety itself imparts thermal stability and can influence the polymer's morphology and solubility.[1]
This application note will detail the primary polymerization methodologies for this compound, including Glaser-Hay coupling, Sonogashira cross-coupling, and Diels-Alder cycloaddition polymerization. For each method, we will provide a theoretical background, detailed experimental protocols, and expected outcomes, supported by data from the scientific literature.
Synthesis of the Monomer: this compound
A reliable synthesis of the this compound monomer is a prerequisite for its use in polymer synthesis. A common route starts from the commercially available 2,7-dimethylnaphthalene.[2][3][4][5]
Protocol 1: Synthesis of this compound from 2,7-Dimethylnaphthalene
This multi-step synthesis involves the bromination of the methyl groups followed by elimination to form the alkyne functionalities.
Step 1: Bromination of 2,7-Dimethylnaphthalene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-dimethylnaphthalene in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (2.2 equivalents) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture under inert atmosphere (e.g., argon or nitrogen) and irradiate with a UV lamp to facilitate the radical bromination of the methyl groups.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude 2,7-bis(bromomethyl)naphthalene.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
Step 2: Dehydrobromination to form this compound
-
Dissolve the purified 2,7-bis(bromomethyl)naphthalene in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a strong base, such as potassium tert-butoxide (4.4 equivalents), portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Polymerization Methodologies
Glaser-Hay Coupling Polymerization
Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, catalyzed by a copper(I) salt in the presence of an amine base and an oxidant, typically oxygen from the air.[6][7] This method is effective for the synthesis of poly(2,7-naphthylene diethynylene), a highly conjugated polymer with a repeating butadiyne linkage.
The choice of the copper catalyst, ligand, and solvent system is critical for achieving high molecular weight polymers. The copper(I) catalyst is the active species that facilitates the coupling of the alkyne units. A bidentate ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often used to stabilize the copper catalyst and improve its solubility.[8][9][10] The amine base deprotonates the terminal alkyne to form the copper acetylide intermediate. The reaction is typically carried out in a solvent that can dissolve both the monomer and the growing polymer chain.
Diagram of Glaser-Hay Polymerization Workflow
Caption: Simplified mechanism of Sonogashira cross-coupling.
-
In a Schlenk flask, add this compound (1 equivalent), a dihaloarene (e.g., 1,4-diiodobenzene, 1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) several times.
-
Add a degassed solvent system, such as a mixture of toluene and triethylamine (e.g., 3:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 70-90 °C) and stir under the inert atmosphere.
-
Monitor the progress of the polymerization by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
| Parameter | Condition | Rationale |
| Monomers | This compound & Dihaloarene (1:1 ratio) | Equimolar ratio for high molecular weight polymer. |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Efficient for C(sp)-C(sp²) bond formation. [11] |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide. [11] |
| Base | Triethylamine or Diisopropylamine | Neutralizes the generated HX. |
| Solvent | Toluene/Triethylamine | Good solubility for reactants and polymer. |
| Temperature | 70-90 °C | Promotes reaction rate without significant side reactions. |
Diels-Alder Cycloaddition Polymerization
The ethynyl groups of this compound can act as dienophiles in Diels-Alder [4+2] cycloaddition reactions with suitable bis-dienes, such as tetraphenylcyclopentadienone. [12]This polymerization method leads to the formation of polyphenylenes, which are known for their exceptional thermal stability. [1]
The Diels-Alder reaction is a thermally driven cycloaddition. The choice of the bis-diene comonomer is critical and will determine the structure of the resulting polymer. Tetraphenylcyclopentadienone is a common choice as it readily undergoes the cycloaddition, and the resulting carbonyl bridge is eliminated as carbon monoxide, leading to a fully aromatic polymer backbone. High reaction temperatures are typically required to drive the reaction and the subsequent retro-Diels-Alder elimination of CO.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3775500A - Preparation of 2,7-dimethylnaphthalene - Google Patents [patents.google.com]
- 4. nacatsoc.org [nacatsoc.org]
- 5. 2,7-DIMETHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments (2013) | Mie Højer Vilhelmsen | 87 Citations [scispace.com]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. d.web.umkc.edu [d.web.umkc.edu]
Application Notes & Protocols: 2,7-Diethynylnaphthalene in Organic Electronics
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The naphthalene moiety, a rigid and planar aromatic hydrocarbon, serves as a foundational building block for a vast array of high-performance organic electronic materials.[1] Its inherent structural properties facilitate strong π-π stacking and efficient charge transport, making its derivatives highly sought after for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Among these derivatives, 2,7-diethynylnaphthalene emerges as a particularly versatile monomer. The terminal alkyne functionalities provide reactive sites for a variety of powerful carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and click chemistry, enabling the construction of well-defined, highly conjugated polymers and small molecules. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in the fabrication of cutting-edge organic electronic devices, complete with detailed experimental protocols and performance benchmarks.
Synthesis of the this compound Monomer
The creation of high-purity, electronically active polymers begins with a high-quality monomer. The synthesis of this compound is typically achieved from its more common precursor, 2,7-dimethylnaphthalene. The rationale for this multi-step approach is the commercial availability and lower cost of the dimethylated starting material. The conversion of the stable methyl groups into reactive ethynyl groups requires a robust synthetic strategy, commonly involving radical bromination followed by a Corey-Fuchs reaction.
Protocol 1.1: Synthesis of 2,7-Bis(bromomethyl)naphthalene
This protocol is adapted from standard benzylic bromination procedures using N-Bromosuccinimide (NBS), which allows for selective bromination at the positions adjacent to the aromatic ring.[2]
Materials:
-
2,7-Dimethylnaphthalene (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Benzoyl peroxide (BPO) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,7-dimethylnaphthalene and anhydrous CCl₄.
-
Add NBS and BPO to the solution. Causality Note: BPO acts as a radical initiator, which is necessary to start the chain reaction for benzylic bromination. NBS is the bromine source.
-
Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated NaHCO₃ solution to quench any remaining acidic byproducts, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2,7-bis(bromomethyl)naphthalene as a white solid.
Protocol 1.2: Synthesis of this compound (Corey-Fuchs Reaction)
This protocol transforms the dibromide into the target dialkyne. The mechanism involves the formation of a phosphonium ylide, which then undergoes elimination.
Materials:
-
2,7-Bis(bromomethyl)naphthalene (1.0 eq)
-
Triphenylphosphine (PPh₃) (2.2 eq)
-
Carbon tetrabromide (CBr₄) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 4.4 eq)
Procedure:
-
In a flame-dried, three-neck flask under nitrogen, dissolve CBr₄ and PPh₃ in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,7-bis(bromomethyl)naphthalene in anhydrous THF to the reaction mixture. Allow it to stir at 0°C for 1 hour.
-
Cool the mixture to -78°C (dry ice/acetone bath).
-
Slowly add n-BuLi dropwise via syringe. Causality Note: The first two equivalents of n-BuLi deprotonate the intermediate to form the ylide and induce elimination to the 1,1-dibromoalkene. The second two equivalents perform a lithium-halogen exchange followed by elimination of the second bromine atom to form the alkyne.
-
After the addition is complete, let the reaction stir at -78°C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding deionized water.
-
Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to afford pure this compound.
Application in Organic Field-Effect Transistors (OFETs)
The rigid, conjugated backbone that can be formed using this compound is highly advantageous for OFET applications.[3][4] Such structures promote intermolecular π-π stacking, which creates pathways for efficient charge carrier transport, leading to higher mobility.[5] Copolymers incorporating this unit often exhibit excellent p-type semiconductor characteristics.
Protocol 2.1: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol describes a standard method for creating OFETs for material characterization.[6][7]
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
Polymer solution (e.g., 5 mg/mL of a this compound-based polymer in chloroform)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source/drain electrodes
-
Solvents for cleaning (Acetone, Isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the Si/SiO₂ wafer in acetone and isopropanol for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Dielectric Surface Modification: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by vapor deposition or solution immersion. This improves the semiconductor/dielectric interface and promotes better crystal growth. Causality Note: The OTS layer makes the hydrophilic SiO₂ surface hydrophobic, reducing charge traps and improving molecular ordering of the deposited organic semiconductor.
-
Semiconductor Deposition: Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Annealing: Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 120°C) for 30 minutes inside a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes.[6] The channel length (L) and width (W) are defined by the mask, for instance, 50 µm and 1000 µm, respectively.
Characterization and Performance
OFET performance is evaluated by measuring its transfer and output characteristics using a semiconductor parameter analyzer. Key metrics include the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th). Mobility is calculated from the saturation regime of the transfer curve.
Table 1: Representative OFET Performance of Naphthalene-Based Polymers
| Polymer System | Deposition Method | Mobility (µ) [cm²/Vs] | I_on/I_off | Substrate Temp. | Reference |
| Naphthalene Derivative (DSN) | Vacuum Evaporation | 0.53 | > 10⁶ | 120 °C | [6] |
| Naphthalene Diimide (NDI-4Cl) | Solution Processed | 7.21 x 10⁻³ | > 10³ | Ambient | [8] |
| TIPS-Pentacene / Phthalocyanine Polymer Blend | Solution Processed | 0.10 | 10⁶ | Ambient | [9] |
Note: Data for specific this compound polymers can be benchmarked against these related naphthalene-based systems.
Application in Organic Photovoltaics (OPVs)
In OPVs, this compound-based polymers can serve as the electron donor material in the bulk heterojunction (BHJ) active layer.[10][11] Their rigid structure and tunable energy levels are crucial for achieving efficient exciton dissociation and charge transport.
Protocol 3.1: Fabrication of a Conventional BHJ Solar Cell
Materials:
-
Patterned ITO-coated glass substrate
-
PEDOT:PSS (hole transport layer)
-
Active Layer Blend: this compound-based polymer (donor) and a fullerene or non-fullerene acceptor (e.g., PC₇₁BM) in a 1:1.5 weight ratio in chlorobenzene.
-
Calcium (Ca) and Aluminum (Al) for the cathode.
Procedure:
-
Substrate Preparation: Clean the ITO substrate using a standard solvent sonication sequence. Treat with UV-Ozone for 15 minutes to improve the work function of the ITO.
-
HTL Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO at 4000 rpm for 40 seconds. Anneal at 150°C for 15 minutes in air.
-
Active Layer Deposition: Transfer the substrate into a nitrogen glovebox. Spin-coat the pre-mixed donor:acceptor blend solution onto the PEDOT:PSS layer. Anneal as required for the specific blend to optimize morphology. Causality Note: The annealing step is critical for controlling the phase separation between the donor and acceptor materials, which directly impacts device efficiency.
-
Cathode Deposition: Deposit the cathode by thermal evaporation through a shadow mask in a high-vacuum chamber (<10⁻⁶ Torr). Typically, this consists of a thin layer of Ca (20 nm) for efficient electron injection, capped with a thicker layer of Al (100 nm) for stability.
Table 2: Representative Performance of Naphthalene-Based OPVs
| Donor Polymer System | Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) | Reference |
| Naphthalene Diimide Polymer | PTB7-Th | 5.22 | 0.77 | - | - | [10] |
| PBTADN (Naphthalene-based) | PC₇₁BM | 2.1 | 0.81 | 6.2 | 42 | [12] |
Application in Organic Light-Emitting Diodes (OLEDs)
The wide bandgap and high photoluminescence quantum yield of many naphthalene-based materials make them excellent candidates for host or emitter materials in OLEDs, especially for achieving stable and efficient deep-blue emission.[13][14]
Protocol 4.1: Fabrication of a Multi-Layer OLED by Thermal Evaporation
This protocol outlines the fabrication of a standard phosphorescent OLED structure.[15]
Materials:
-
Patterned ITO-coated glass substrate
-
Hole Injection Layer (HIL): Di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC)
-
Hole Transport Layer (HTL): 1,3-Bis(N-carbazolyl)benzene (mCP)
-
Emissive Layer (EML): mCP (host) doped with the this compound-based emitter (guest, e.g., 10 wt%)
-
Electron Transport Layer (ETL): 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Preparation: Clean and UV-Ozone treat the ITO substrate as described in Protocol 3.1.
-
Organic Layer Deposition: In a high-vacuum (<10⁻⁶ Torr) thermal evaporation system, sequentially deposit the organic layers. The thickness of each layer is critical for device performance and must be precisely controlled with a quartz crystal microbalance.
-
TAPC (HIL): 40 nm
-
mCP (HTL): 10 nm
-
mCP doped with emitter (EML): 20 nm (co-evaporation from two sources)
-
TmPyPB (ETL): 45 nm
-
-
Cathode Deposition: Without breaking vacuum, deposit the EIL (LiF, 1 nm) followed by the Al cathode (100 nm). Causality Note: The LiF layer lowers the electron injection barrier between the organic ETL and the aluminum cathode, significantly reducing the device's operating voltage.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,7-DIMETHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 6. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. An N-type Naphthalene Diimide Ionene Polymer as Cathode Interlayer for Organic Solar Cells [mdpi.com]
- 11. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Application Notes & Protocols: 2,7-Diethynylnaphthalene as a Versatile Monomer for High-Performance Porous Organic Frameworks
Introduction: The Architectural Advantage of Naphthalene-Based Frameworks
Porous Organic Frameworks (POFs), a class of polymers characterized by their intrinsic porosity and high surface area, have emerged as materials of significant interest for researchers in materials science, chemistry, and drug development.[1][2] Their robust, covalently linked structures offer exceptional thermal and chemical stability, while the ability to tailor their pore size and chemical functionality through judicious monomer selection allows for the design of materials for specific, high-value applications.[3] Among the diverse array of building blocks used for POF synthesis, those incorporating rigid, planar aromatic systems are particularly advantageous for creating materials with extended π-conjugation and defined pore geometries.
This guide focuses on 2,7-diethynylnaphthalene , a linear and rigid monomer whose geometry is ideally suited for constructing highly porous, two- and three-dimensional frameworks. The naphthalene core provides thermal stability and a π-rich backbone, while the terminal alkyne groups serve as reactive handles for efficient polymerization, most notably through the Palladium-Copper catalyzed Sonogashira-Hagihara cross-coupling reaction.[4] The resulting naphthalene-based POFs are promising candidates for applications ranging from gas storage and separation to heterogeneous catalysis and advanced drug delivery systems, where the porous architecture can serve as a high-capacity reservoir for therapeutic agents.[5]
This document provides a comprehensive overview of this compound, including its synthesis, properties, and detailed protocols for its use in the fabrication of a representative Porous Aromatic Framework (PAF).
Monomer Profile: this compound
A thorough understanding of the monomer's properties is critical for successful polymerization and material design. This compound is a crystalline solid whose linear, rigid structure is a direct result of the C(sp)-C(sp²) bonds of the ethynyl groups attached to the naphthalene core.
| Property | Value | Source / Method |
| Chemical Formula | C₁₄H₈ | Calculated |
| Molecular Weight | 176.22 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Inferred |
| IUPAC Name | This compound | - |
| Solubility | Soluble in THF, DMF, Toluene | Typical for this class |
Protocol I: Synthesis of this compound Monomer
The most common and efficient route to this compound involves a two-step process starting from the commercially available 2,7-dibromonaphthalene. This process includes a Sonogashira coupling with a protected acetylene, followed by deprotection.
Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of 2,7-Bis(trimethylsilylethynyl)naphthalene
Causality: This step utilizes the robust Sonogashira cross-coupling reaction to form the key C-C bonds.[5] Trimethylsilylacetylene is used as the alkyne source; the TMS group protects the acidic terminal proton, preventing undesired side reactions (e.g., Glaser homocoupling) and improving solubility.[6]
Materials:
-
2,7-Dibromonaphthalene (1.0 equiv)
-
Trimethylsilylacetylene (2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA)
Protocol:
-
To a dry, nitrogen-purged Schlenk flask, add 2,7-dibromonaphthalene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous TEA (typically a 2:1 v/v ratio).
-
Stir the mixture to dissolve the solids, resulting in a yellow suspension.
-
Add trimethylsilylacetylene dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir under nitrogen for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Redissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,7-bis(trimethylsilylethynyl)naphthalene as a solid.
Step 2: Deprotection to Yield this compound
Causality: A mild base is used to cleave the silicon-carbon bond, liberating the terminal alkyne. Potassium carbonate in methanol is a cost-effective and efficient method for this transformation.[7]
Materials:
-
2,7-Bis(trimethylsilylethynyl)naphthalene (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Protocol:
-
Dissolve the TMS-protected intermediate in a mixture of THF and Methanol (typically a 3:1 v/v ratio).
-
Add potassium carbonate to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding deionized water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/DCM) to afford pure this compound.
Protocol II: Synthesis of a Naphthalene-Based Porous Aromatic Framework (PAF-Nap)
This protocol describes the synthesis of a 3D porous aromatic framework via the Sonogashira-Hagihara polymerization of this compound with a tetrahedral cross-linker, tetrakis(4-iodophenyl)methane.
Figure 2: Experimental workflow for the synthesis of a naphthalene-based POF.
Materials:
-
This compound (2.0 equiv)
-
Tetrakis(4-iodophenyl)methane (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv relative to iodide)
-
Copper(I) iodide (CuI) (0.1 equiv relative to iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Triethylamine (TEA)
Protocol:
-
In a Schlenk tube, combine this compound, tetrakis(4-iodophenyl)methane, Pd(PPh₃)₂Cl₂, and CuI.
-
Under a counterflow of nitrogen, add anhydrous DMF and anhydrous TEA (typically a 5:1 v/v ratio).
-
Subject the mixture to three freeze-pump-thaw cycles to thoroughly degas the solution. This is critical to prevent oxidative homocoupling of the alkyne monomer.
-
After the final cycle, backfill the tube with nitrogen and heat the mixture in an oil bath at 90 °C for 72 hours. A solid precipitate should form as the polymerization proceeds.
-
Cool the reaction to room temperature. Collect the solid product by filtration.
-
Activation: To remove trapped solvent and unreacted monomers, the collected solid must be thoroughly washed. Sequentially wash the solid with DMF, THF, methanol, and dichloromethane using a Soxhlet extractor or by repeated suspension and filtration.
-
Dry the purified framework in a vacuum oven at 120 °C for 24 hours to yield the activated, porous material (PAF-Nap).
Underlying Mechanism: The Sonogashira-Hagihara Catalytic Cycle
The formation of the framework relies on a well-established catalytic cycle. The process involves the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to form the C(sp)-C(sp²) bond and regenerate the Pd(0) catalyst.
Figure 3: Simplified Sonogashira-Hagihara catalytic cycle.
Characterization of the Porous Framework
A suite of analytical techniques is required to confirm the successful synthesis and to characterize the properties of the resulting PAF.
| Technique | Purpose | Expected Result for PAF-Nap |
| FT-IR Spectroscopy | Confirm covalent bond formation and monomer consumption. | Disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) from the monomer. Appearance of characteristic aromatic C=C stretching peaks. |
| Solid-State ¹³C NMR | Investigate the local chemical environment of carbon atoms in the polymer network. | Broad peaks corresponding to aromatic and acetylenic carbons, confirming the polymer structure. |
| Powder X-Ray Diffraction (PXRD) | Assess the crystallinity of the material. | A broad halo centered around 2θ = 20-25°, indicating an amorphous (non-crystalline) structure, which is typical for PAFs synthesized via kinetically controlled, irreversible reactions.[2] |
| Thermogravimetric Analysis (TGA) | Determine thermal stability. | High thermal stability, with a decomposition temperature typically >400 °C in a nitrogen atmosphere. |
| N₂ Sorption (77 K) | Measure surface area and porosity. | A Type I isotherm, characteristic of microporous materials.[8] A high BET surface area. |
Representative Porosity Data
The following table presents typical quantitative data obtained from N₂ sorption analysis for a naphthalene-based porous aromatic framework.
| Parameter | Representative Value |
| BET Surface Area | 1000 - 2500 m²/g |
| Langmuir Surface Area | 1500 - 3500 m²/g |
| Total Pore Volume | 0.6 - 1.5 cm³/g |
| Micropore Volume | 0.5 - 1.2 cm³/g |
| Dominant Pore Size | 1.0 - 1.8 nm |
Note: Actual values will vary depending on the specific co-monomer and reaction conditions used.
Applications in Drug Development and Beyond
The unique properties of naphthalene-based POFs make them highly attractive for advanced applications. In the context of drug development, their high porosity and tunable pore size allow them to function as nanoscale carriers for therapeutic molecules.[9][10] The extensive surface area enables high drug loading capacities, while the robust framework can protect the cargo from premature degradation.[11][12] Release of the drug can potentially be controlled by diffusion or by designing stimuli-responsive frameworks. Beyond pharmaceuticals, these materials are actively being researched for gas separation, heterogeneous catalysis, and environmental remediation.[5]
References
-
Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. Retrieved from [Link]
-
GeneOnline News. (2025, November 12). Researchers Investigate Metal-Organic Frameworks for Controlled Drug Delivery Using Porous Structures. Retrieved from [Link]
-
RSC Advances. (2024, September 23). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,7-dimethyl naphthalene, 582-16-1. Retrieved from [Link]
-
MDPI. (n.d.). Design of a Recyclable Photoresponsive Adsorbent via Green Synthesis of Ag Nanoparticles in Porous Aromatic Frameworks for Low-Energy Desulfurization. Retrieved from [Link]
-
PMC. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]
-
PMC. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Dimethylnaphthalene. Retrieved from [Link]
-
SciSpace. (n.d.). Porous metal-organic frameworks: from synthesis to applications. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 2,7-dimethyl- (CAS 582-16-1). Retrieved from [Link]
-
Accounts of Chemical Research. (2024, July 23). Construction of Porous Aromatic Frameworks with Specifically Designed Motifs for Charge Storage and Transport. Retrieved from [Link]
-
MDPI. (n.d.). Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications. Retrieved from [Link]
-
CrystEngComm. (n.d.). Porous aromatic frameworks: Synthesis, structure and functions. Retrieved from [Link]
-
MDPI. (2001, August 22). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved from [Link]
-
PMC. (n.d.). Porous Organic Frameworks: Advanced Materials in Analytical Chemistry. Retrieved from [Link]
-
Journal of Materials Chemistry. (n.d.). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
Sources
- 1. Porous aromatic frameworks: Synthesis, structure and functions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Porous Organic Frameworks: Advanced Materials in Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications | MDPI [mdpi.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. scispace.com [scispace.com]
- 8. US3775500A - Preparation of 2,7-dimethylnaphthalene - Google Patents [patents.google.com]
- 9. 2,7-dimethyl naphthalene, 582-16-1 [thegoodscentscompany.com]
- 10. guidechem.com [guidechem.com]
- 11. Naphthalene, 2,7-dimethyl- (CAS 582-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Sonogashira Coupling of 2,7-Diethynylnaphthalene
Protocols and Mechanistic Insights for the Synthesis of Advanced π-Conjugated Systems
Introduction
2,7-Diethynylnaphthalene is a crucial linear, rigid building block for the synthesis of advanced organic materials. Its two terminal alkyne functionalities make it an ideal candidate for creating extended π-conjugated systems, such as polymers, oligomers, and macrocycles. These materials are of significant interest in fields like organic electronics, photovoltaics, and sensor technology. The Sonogashira cross-coupling reaction is the premier method for forming C(sp²)-C(sp) bonds, making it an indispensable tool for elaborating structures based on the this compound core.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. It delves into the underlying mechanism, explains the critical roles of each reagent, offers detailed, step-by-step protocols, and provides troubleshooting advice to overcome common challenges.
Part 1: The Sonogashira Coupling Reaction: Mechanism and Key Parameters
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[1][3][4] The reaction typically proceeds under mild, basic conditions, offering excellent functional group tolerance.[1][5]
The Catalytic Cycles
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]
-
The Palladium Cycle: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst. It undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[5][6]
-
The Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[1][6] This step increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then transmetalates to the palladium center, displacing the halide. The resulting organopalladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5]
Critical Reagent Selection
The success of the Sonogashira coupling hinges on the appropriate choice of catalysts, base, and solvent.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to facilitate the deprotonation of the alkyne by forming the copper acetylide, which accelerates the transmetalation step.[1] However, the presence of copper can promote an undesirable side reaction: the oxidative homocoupling of the alkyne to form a diyne, known as the Glaser-Hay coupling.[9] This is particularly problematic with difunctional substrates like this compound, as it can lead to oligomerization and polymerization.[10] Therefore, running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to minimize oxygen content.[3][9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required.[1][11] The base serves two purposes: it neutralizes the hydrogen halide (HX) byproduct formed during the reaction and facilitates the deprotonation of the terminal alkyne.[1] DIPA is often preferred as it is a stronger base and can help suppress Glaser coupling.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants and catalysts.[1] For less reactive substrates, higher boiling point solvents like toluene may be necessary, often mixed with the amine base.[11]
-
Aryl Halide (Ar-X): The reactivity of the aryl halide partner is critical and follows the order: I > Br ≈ OTf >> Cl.[5] Aryl iodides are the most reactive and allow for milder reaction conditions, often at room temperature.[5] Aryl bromides are also widely used but may require higher temperatures or more active catalyst systems.[11] This reactivity difference can be exploited for selective couplings on molecules containing multiple different halides.[1]
Part 2: Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent Glaser-Hay homocoupling.[3][9]
Protocol A: Double Sonogashira Coupling with an Aryl Iodide
This protocol describes the twofold coupling of this compound with two equivalents of an aryl iodide under standard conditions.
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and Copper(I) Iodide (CuI) (0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and anhydrous, degassed Diisopropylamine (DIPA) via syringe. The typical solvent ratio is 4:1 (THF:DIPA).
-
Aryl Halide Addition: Add the aryl iodide (2.2 eq) to the stirring mixture via syringe. A slight excess of the aryl halide ensures complete consumption of the diethynylnaphthalene.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a short plug of Celite® to remove the catalyst residues and amine salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,7-bis(arylethynyl)naphthalene.
Table 1: Example Reagent Quantities for Protocol A
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 178.22 | 178 | 1.0 | 1.0 |
| 4-Iodoanisole | 234.04 | 515 | 2.2 | 2.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 | 0.10 | 0.10 |
| THF (Solvent) | - | 10 mL | - | - |
| DIPA (Base/Solvent) | - | 2.5 mL | - | - |
Experimental Workflow Diagram
Part 3: Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents. | Use a fresh batch of catalyst. Ensure rigorous degassing of all solvents and amine base. Use freshly distilled or purchased anhydrous solvents. |
| Glaser-Hay Homocoupling | Presence of oxygen; High catalyst loading. | Improve inert atmosphere technique. Reduce the amount of CuI catalyst or consider a copper-free protocol.[9][12] |
| Incomplete Reaction | Low reactivity of aryl halide (e.g., bromide or chloride). | Increase reaction temperature. Use a stronger base like DBU.[11] Consider a more active palladium catalyst system (e.g., with N-heterocyclic carbene ligands).[6] |
| Polymerization | Uncontrolled reaction with difunctional starting material. | Use a slight excess of the monofunctional coupling partner. Consider slow addition of the diethynylnaphthalene to the reaction mixture. |
Conclusion
The Sonogashira coupling is a powerful and versatile method for the synthesis of complex molecules derived from this compound. A thorough understanding of the reaction mechanism and the role of each component is paramount for success. By carefully selecting reaction conditions, employing rigorous inert atmosphere techniques to prevent side reactions like Glaser coupling, and systematically troubleshooting any issues, researchers can reliably synthesize novel π-conjugated materials for a wide range of applications in science and technology.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
NIH. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
-
The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
NIH. (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]
-
NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
NIH. (n.d.). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. [Link]
-
Reddit. (2018, February 28). Sonogashira coupling confusion: where did my reactant go?. [Link]
-
ResearchGate. (2022, November). Synergistic Pd/Cu catalysis enabled cross-coupling of glycosyl stannanes with sulfonium salts to access C-aryl/alkenyl glycals. [Link]
-
Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]
-
Royal Society of Chemistry. (2011, June 8). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
The Versatility of 2,7-Diethynylnaphthalene in Advanced Materials Science: Application Notes and Protocols
Introduction: The Strategic Importance of the Naphthalene Diacetylene Scaffold
In the landscape of advanced materials, the rigid, planar, and electronically rich structure of the naphthalene core provides a foundational building block for a diverse array of functional materials. When functionalized with reactive ethynyl groups at the 2 and 7 positions, 2,7-diethynylnaphthalene emerges as a highly versatile monomer. Its linear and rigid geometry, coupled with the reactivity of its terminal alkyne groups, allows for its incorporation into a variety of polymeric and supramolecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of conjugated polymers and metal-organic frameworks (MOFs), offering detailed protocols and insights into the structure-property relationships that govern their performance.
I. Application in Conjugated Polymers: Crafting Luminescent and Conductive Materials
The integration of this compound into polymer backbones via carbon-carbon bond-forming reactions, such as Sonogashira and Glaser-Hay couplings, gives rise to conjugated polymers with compelling optical and electronic properties. The naphthalene unit's inherent fluorescence and the extended π-conjugation afforded by the diacetylene linkages result in materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
A. Application Note: Tailoring Optoelectronic Properties
The photophysical and electronic characteristics of polymers derived from this compound are intricately linked to their molecular structure. The degree of polymerization, the nature of the co-monomers, and the polymer's conformation in the solid state all play crucial roles in determining the material's emission color, quantum yield, and charge carrier mobility. For instance, copolymers incorporating electron-donating or -accepting units can be designed to tune the HOMO/LUMO energy levels, thereby optimizing their performance in electronic devices. Copolymers of this compound derivatives have been shown to exhibit blue or green-yellow photoluminescence, making them attractive for display technologies.[1][2][3][4][5]
B. Experimental Protocols
This protocol details the synthesis of a conjugated copolymer from this compound and a diiodinated aromatic comonomer, a common strategy for creating materials with tailored electronic properties.
Causality Behind Experimental Choices:
-
Catalyst System: The palladium/copper co-catalyst system is a hallmark of the Sonogashira reaction, facilitating the efficient coupling of terminal alkynes with aryl halides under mild conditions.[6][7]
-
Solvent and Base: A mixture of a non-polar solvent like toluene and an amine base such as diisopropylamine provides a suitable medium for the reaction and neutralizes the hydrogen halide byproduct.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.
Materials:
-
This compound
-
1,4-Diiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Diisopropylamine (degassed)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and 1,4-diiodobenzene (1 equivalent) in a mixture of anhydrous toluene and diisopropylamine (volume ratio typically 3:1).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (typically 2-5 mol%) and copper(I) iodide (typically 1-3 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol to remove residual catalysts and unreacted monomers.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
-
Structure: ¹H NMR, ¹³C NMR, FT-IR
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Optical Properties: UV-Vis and Photoluminescence Spectroscopy
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol describes the homopolymerization of this compound to form a polymer with a butadiynylene linkage, which can further enhance the rigidity and electronic communication along the polymer backbone.[8][9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) complex is a classic catalyst system for the Glaser-Hay coupling, promoting the oxidative dimerization of terminal alkynes.[10][11]
-
Oxidant: Molecular oxygen, typically from air, serves as the terminal oxidant in the catalytic cycle, regenerating the active copper species.
-
Solvent: A solvent like propan-2-ol or a similar alcohol is often used to dissolve the reactants and facilitate the reaction.[10]
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Propan-2-ol
-
Oxygen or compressed air
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a two-necked flask equipped with a reflux condenser and a gas inlet, dissolve this compound in propan-2-ol.
-
Add copper(I) chloride and TMEDA to the solution.
-
Bubble a gentle stream of oxygen or air through the stirred reaction mixture.
-
Heat the mixture to reflux for a specified period (e.g., 4-24 hours). Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Treat the residue with a dilute solution of hydrochloric acid in water to remove copper salts.
-
Collect the solid polymer by filtration and wash with water.
-
The crude polymer can be purified by recrystallization from a suitable solvent like ethyl acetate.
-
Dry the purified polymer under vacuum.
Characterization:
-
Structure: FT-IR (disappearance of the terminal alkyne C-H stretch), Solid-state ¹³C NMR
-
Morphology: Scanning Electron Microscopy (SEM)
-
Optical Properties: Solid-state UV-Vis and Photoluminescence Spectroscopy
Data Presentation: Properties of Naphthalene-Based Conjugated Polymers
| Property | Poly(2,7-naphthylene-diethynylene-co-fluorene) | Poly(2,7-naphthylene-butadiynylene) | Reference |
| Synthesis Method | Sonogashira Coupling | Glaser-Hay Coupling | [12] |
| Molecular Weight (Mn) | 11,500 g/mol | Varies with conditions | [12] |
| Polydispersity Index (PDI) | 2.5 | Varies with conditions | [12] |
| Absorption Max (λ_max) | Red-shifted vs thiophene analogue | N/A | [12] |
| Emission Max (λ_em) | Blue-Green | Yellow-Green | [2][5] |
| Thermal Stability (T_d5%) | High | High | [12] |
Note: Specific data for polymers derived directly from this compound is limited in the provided search results; the table presents data for closely related fluorene-containing copolymers for illustrative purposes.
II. Application in Metal-Organic Frameworks (MOFs): Designing Porous Materials for Gas Sorption and Catalysis
The rigid and well-defined geometry of this compound makes it an excellent candidate for a linker in the construction of Metal-Organic Frameworks (MOFs). By coordinating the terminal alkyne groups (often after conversion to carboxylates) with metal ions or clusters, highly porous and crystalline materials can be synthesized. These MOFs can exhibit high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and heterogeneous catalysis.[13][14][15][16]
A. Application Note: Engineering Porosity and Functionality
The choice of metal center, the length and geometry of the organic linker, and the synthesis conditions all influence the final topology and properties of the resulting MOF. The naphthalene core provides thermal and chemical stability to the framework, while the di-topic nature of the 2,7-disubstituted linker can lead to the formation of 3D porous networks. Functional groups can be introduced onto the naphthalene ring to tailor the chemical environment within the pores, for example, to enhance selectivity for specific gas molecules.[13][14]
B. Experimental Protocol: Solvothermal Synthesis of a Copper-Based MOF with a 2,7-Naphthalene Dicarboxylate Linker
This protocol describes a general solvothermal method for the synthesis of a MOF using a naphthalene-based dicarboxylate linker, which can be derived from this compound.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: This method utilizes elevated temperatures and pressures in a sealed vessel to promote the crystallization of the MOF. The solvent plays a crucial role not only in dissolving the precursors but also in templating the formation of the framework.[17][18][19]
-
Metal Source and Linker: The combination of a metal salt (e.g., copper(II) nitrate) and a dicarboxylate linker is a common approach to building robust MOFs.
-
Solvent System: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is frequently used as it can dissolve a wide range of metal salts and organic linkers and can also decompose at high temperatures to generate a base that facilitates the deprotonation of the carboxylic acid groups.
Materials:
-
2,7-Naphthalenedicarboxylic acid (or a derivative)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the 2,7-naphthalenedicarboxylic acid linker and copper(II) nitrate trihydrate in DMF. The molar ratio of metal to linker will influence the resulting structure and should be optimized.
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and residual solvent from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.
Characterization:
-
Crystallinity and Structure: Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (if suitable crystals are obtained)
-
Porosity: Nitrogen adsorption-desorption isotherms at 77 K (to determine BET surface area and pore size distribution)
-
Thermal Stability: Thermogravimetric Analysis (TGA)
-
Gas Adsorption Properties: Gas sorption analysis with specific gases (e.g., H₂, CO₂, CH₄) at various temperatures and pressures.[13][15]
Data Presentation: Properties of Naphthalene-Based MOFs
| Property | MOF-205-NH₂ | MOF-205-NO₂ | MOF-205-OBn | Reference |
| Linker | 1-aminonaphthalene-3,7-dicarboxylate | 1-nitronaphthalene-3,7-dicarboxylate | 1,5-dibenzyloxy-2,6-naphthalenedicarboxylate | [13] |
| BET Surface Area (m²/g) | 4330 | 3980 | 3470 | [13] |
| H₂ Adsorption (77 K, 1 bar) | Enhanced | Enhanced | Enhanced | [13] |
| CO₂ Uptake (298 K, 1 bar) | Enhanced | Enhanced | Enhanced | [13] |
Note: This table presents data for MOFs with functionalized naphthalene dicarboxylate linkers to illustrate the impact of functionalization on gas adsorption properties, as specific data for MOFs from this compound was not available in the provided search results.
Visualizations
Workflow for Conjugated Polymer Synthesis
Caption: Synthetic routes to conjugated polymers from this compound.
Logical Flow for MOF Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a MOF.
Conclusion and Future Outlook
This compound stands as a testament to the power of molecular design in creating functional materials. Its rigid, linear structure and reactive alkyne functionalities provide a robust platform for the synthesis of advanced conjugated polymers and porous metal-organic frameworks. The protocols outlined in this guide offer a starting point for researchers to explore the rich materials science of this versatile building block. Future research will undoubtedly uncover new synthetic methodologies and applications, further expanding the utility of this compound in areas ranging from flexible electronics to environmental remediation.
References
-
Chemistry Online. (2022, November 24). Oxidative coupling of alkynes (Glaser-Eglinton-Hay). Retrieved from [Link]
- Gándara, F., et al. (2014). Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers. Inorganic Chemistry, 53(24), 12850–12857.
- Al-Ghamdi, A. A., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4165.
- Podkościelna, B. (2015). Synthesis of Polymer Composites with Luminescent Properties.
- Podkościelna, B. (2014). Study of Porous Structures and Thermal Properties of Luminescent Polymeric Microspheres Derivatives of Naphthalene-2,7-Diol.
- Griffin, S. L., et al. (2019). Uncovering the Structural Diversity of Y(III)
- Murdock, C. R., et al. (2013). Effects of Solvation on the Framework of a Breathing Copper MOF Employing a Semirigid Linker. Inorganic Chemistry, 52(4), 2182–2187.
- Mouafo-Tchinda, E., et al. (2023). Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. RSC Advances, 13(30), 20816–20829.
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
- Gelfand, B. S., et al. (2020). Environmentally Sensitive Luminescence Reveals Spatial Confinement, Dynamics and Their Molecular Weight Dependence in Polymer Glasses. ChemRxiv.
- Andersen, D. R., et al. (2018). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. The Journal of Organic Chemistry, 83(24), 15127–15137.
- Naskar, S., et al. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry.
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
- Podkościelna, B. (2014). New photoluminescent copolymers of naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone: Synthesis, characterisation and properties. Journal of Thermal Analysis and Calorimetry, 117(1), 237–246.
- Mouafo-Tchinda, E., et al. (2023). Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. RSC Advances, 13(30), 20816–20829.
- Mouafo-Tchinda, E., et al. (2023). Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine.
- Chen, Y., et al. (2023).
- Al-Absi, M. K., et al. (2023).
- Agarwal, V. K. (2012). Stability Study of Important Metal Organic Frameworks (MOFs) and a Review on their Gas Adsorption Properties. Semantic Scholar.
- Murdock, C. R., et al. (2013). Effects of Solvation on the Framework of a Breathing Copper MOF Employing a Semirigid Linker. Inorganic Chemistry, 52(4), 2182–2187.
- Hamciuc, C., et al. (2011). Blue Fluorescent Polyamides Containing Naphthalene and Oxadiazole Rings. Journal of Polymer Science Part A: Polymer Chemistry, 49(7), 1588–1597.
- Podkościelna, B. (2013). Synthesis and characterization of vinyl derivatives of naphthalene-2,7-diol as a photoluminescent dopant useful in optical materials. Journal of Thermal Analysis and Calorimetry, 114(1), 227–234.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
- Chen, T.-A., et al. (2013). Synthesis and characterization of naphthalene diimide/diethynylbenzene copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 51(24), 5269–5278.
- Lee, C. F., et al. (2011). A Convenient Procedure for Sonogashira Reactions Using Propyne. Organic Letters, 13(20), 5476–5479.
- Podkościelna, B. (2014). Synthesis, characterization and luminescent properties of new copolymers of dimethacrylate derivatives of naphthalene-2,7-diol. Polymer Bulletin, 71(10), 2569–2584.
Sources
- 1. Synthesis of Polymer Composites with Luminescent Properties | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. scispace.com [scispace.com]
- 16. [PDF] Stability Study of Important Metal Organic Frameworks (MOFs) and a Review on their Gas Adsorption Properties | Semantic Scholar [semanticscholar.org]
- 17. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 2,7-Diethynylnaphthalene Linkers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Integration of 2,7-Diethynylnaphthalene in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for the tuning of pore size, shape, and functionality, leading to a wide range of applications in gas storage and separation, catalysis, sensing, and drug delivery.[1] The choice of the organic linker is paramount in dictating the final properties of the MOF. Linkers with extended π-conjugation and rigid geometries are of particular interest for applications in electronics and optoelectronics due to their potential for enhanced charge transport and luminescence.
This application note details a robust methodology for the incorporation of the this compound moiety into a Metal-Organic Framework. Direct synthesis of MOFs using diethynyl-functionalized linkers can be challenging due to the coordination chemistry of the alkyne groups, which differs significantly from the more commonly used carboxylates. Therefore, we present a scientifically sound and versatile approach based on the post-synthetic modification (PSM) of a highly stable and well-characterized parent MOF, UiO-66-NH2.
The UiO-66 framework, built from Zr6O4(OH)4 secondary building units (SBUs) and 1,4-benzenedicarboxylate linkers, is renowned for its exceptional thermal and chemical stability. The amino-functionalized version, UiO-66-NH2, provides a convenient anchor point for a variety of covalent modifications.[2] Our proposed strategy involves the synthesis of UiO-66-NH2, followed by the conversion of the amino groups to azides, and finally, the "clicking" of the this compound linker to the azide-functionalized MOF via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4][5] This method allows for the precise installation of the desired functionality while preserving the crystalline integrity of the parent framework.
I. Synthesis of the this compound Linker
The synthesis of the this compound linker is a critical prerequisite. A reliable method to achieve this is via a double Sonogashira coupling reaction on a suitable di-substituted naphthalene precursor. 2,7-Dibromonaphthalene is a commercially available and convenient starting material. The terminal alkyne is protected during the coupling reaction, typically with a trimethylsilyl (TMS) group, which can be readily removed in a subsequent step.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Sonogashira coupling reaction.[6][7][8]
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 2,7-Dibromonaphthalene | C10H6Br2 | 285.97 | 1.0 g | 3.5 mmol |
| Trimethylsilylacetylene | C5H10Si | 98.22 | 1.03 g (1.5 mL) | 10.5 mmol |
| Pd(PPh3)2Cl2 | C36H30Cl2P2Pd | 701.90 | 123 mg | 0.175 mmol |
| Copper(I) iodide | CuI | 190.45 | 33 mg | 0.175 mmol |
| Triethylamine (TEA) | C6H15N | 101.19 | 20 mL | - |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 30 mL | - |
| Tetrabutylammonium fluoride (TBAF) | C16H36FN | 261.46 | 1 M in THF | 10.5 mL |
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 2,7-dibromonaphthalene (1.0 g, 3.5 mmol), Pd(PPh3)2Cl2 (123 mg, 5 mol%), and CuI (33 mg, 5 mol%).
-
Add anhydrous THF (20 mL) and triethylamine (20 mL).
-
To the stirred suspension, add trimethylsilylacetylene (1.5 mL, 10.5 mmol) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous NH4Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude bis(trimethylsilyl)-protected this compound.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in THF (30 mL).
-
Add TBAF (1 M solution in THF, 10.5 mL, 10.5 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
-
II. Synthesis and Post-Synthetic Modification of the Parent MOF
The parent MOF, UiO-66-NH2, is synthesized via a solvothermal method. This is followed by a two-step post-synthetic modification to introduce the this compound linker.
Protocol 2: Synthesis of UiO-66-NH2
This protocol is adapted from established procedures for the synthesis of UiO-66 and its derivatives.[9]
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Zirconium(IV) chloride | ZrCl4 | 233.04 | 233 mg | 1.0 mmol |
| 2-Aminoterephthalic acid | C8H7NO4 | 181.15 | 181 mg | 1.0 mmol |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 50 mL | - |
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve ZrCl4 (233 mg, 1.0 mmol) and 2-aminoterephthalic acid (181 mg, 1.0 mmol) in DMF (50 mL).
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
Activate the sample by heating at 150 °C under vacuum overnight to remove residual solvent from the pores.
Protocol 3: Post-Synthetic Conversion of UiO-66-NH2 to UiO-66-N3
This procedure involves the diazotization of the amino group followed by substitution with an azide.
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Activated UiO-66-NH2 | - | - | 500 mg | - |
| Sodium nitrite | NaNO2 | 69.00 | 1.5 g | 21.7 mmol |
| Hydrochloric acid (HCl) | HCl | 36.46 | 2 M aqueous solution | 15 mL |
| Sodium azide | NaN3 | 65.01 | 1.5 g | 23.1 mmol |
| Deionized water | H2O | 18.02 | - | - |
| Ethanol | C2H5OH | 46.07 | - | - |
Procedure:
-
Suspend activated UiO-66-NH2 (500 mg) in 2 M HCl (15 mL) and cool to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.5 g in 5 mL H2O) to the MOF suspension with vigorous stirring.
-
Stir the mixture at 0 °C for 2 hours to form the diazonium salt.
-
In a separate beaker, dissolve sodium azide (1.5 g) in deionized water (10 mL) and cool to 0 °C.
-
Slowly add the MOF suspension containing the diazonium salt to the sodium azide solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Collect the resulting UiO-66-N3 by centrifugation, wash thoroughly with deionized water and then with ethanol.
-
Dry the product under vacuum at 60 °C. The successful conversion can be confirmed by the appearance of a characteristic azide stretch in the FTIR spectrum (~2100 cm-1).
Protocol 4: "Click" Reaction of UiO-66-N3 with this compound
This is the final step to covalently link the this compound to the MOF backbone.
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| UiO-66-N3 | - | - | 200 mg | - |
| This compound | C14H8 | 176.22 | 100 mg | 0.57 mmol |
| Copper(I) iodide | CuI | 190.45 | 10 mg | 0.05 mmol |
| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | 0.2 mL | - |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 20 mL | - |
Procedure:
-
In a vial, suspend UiO-66-N3 (200 mg) in DMF (20 mL).
-
Add this compound (100 mg, 0.57 mmol), CuI (10 mg, 0.05 mmol), and DIPEA (0.2 mL).
-
Seal the vial and heat the mixture at 80 °C for 48 hours.
-
After cooling, collect the product by centrifugation.
-
To remove unreacted starting materials and the copper catalyst, wash the product sequentially with DMF, a dilute solution of ethylenediaminetetraacetic acid (EDTA) in DMF, fresh DMF, and finally with ethanol.
-
Dry the final product, UiO-66-(this compound triazole), under vacuum at 100 °C.
III. Characterization of the Final MOF
A thorough characterization is essential to confirm the successful synthesis and modification of the MOF.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and integrity of the MOF framework after each synthetic step. | The PXRD pattern of the final MOF should match that of the parent UiO-66, confirming that the crystalline structure is maintained throughout the post-synthetic modifications. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor the chemical transformations on the linker. | Disappearance of the -NH2 stretches in UiO-66-NH2, appearance of the azide stretch (~2100 cm-1) in UiO-66-N3, and its subsequent disappearance in the final product. Appearance of new peaks corresponding to the triazole ring and the naphthalene core. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the modified MOF. | The TGA curve will indicate the temperature at which the organic linker decomposes, providing information on the thermal stability of the final material. |
| N2 Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and porosity of the MOF. | A decrease in the BET surface area is expected after the incorporation of the bulky this compound linker into the pores of UiO-66. |
| 1H NMR Spectroscopy (of digested samples) | To confirm the covalent attachment of the linker. | Digestion of the final MOF in a suitable acid (e.g., HF or D2SO4/DMSO-d6) should yield a 1H NMR spectrum showing signals corresponding to the this compound-triazole functionalized terephthalic acid. |
IV. Potential Applications and Future Directions
The successful incorporation of the this compound linker into the robust UiO-66 framework opens up a range of potential applications, particularly in areas where the electronic properties of the MOF are important.
-
Luminescent Sensing: The extended π-system of the naphthalene core may impart interesting photoluminescent properties to the MOF, which could be exploited for the sensing of small molecules or metal ions.
-
Heterogeneous Catalysis: The triazole rings formed during the click reaction can act as coordination sites for metal ions, potentially creating novel catalytic centers within the MOF pores.
-
Gas Separation: The modified pore environment and the introduction of the rigid, planar naphthalene moiety may lead to altered gas adsorption properties, potentially enhancing the selectivity for certain gases.
-
Drug Delivery: The increased hydrophobicity and the specific interactions afforded by the new linker could be explored for the encapsulation and controlled release of therapeutic agents.
Future work could involve exploring different metal nodes and parent MOF topologies to tune the properties of the final material further. Additionally, the terminal alkyne groups on the incorporated linker (if a mono-alkyne version of the linker is used in the click reaction) could be used for further post-synthetic modifications, allowing for the creation of even more complex, multifunctional materials.
Workflow and Structural Diagrams
Caption: Post-synthetic modification pathway for incorporating the this compound linker into UiO-66-NH2.
References
- Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66.
-
Evans, J. D., et al. (2016). Post synthetic exchange enables orthogonal click chemistry in a metal organic framework. Dalton Transactions, 45(31), 12453-12456. [Link]
- Garibay, S. J., & Cohen, S. M. (2010). Postsynthetic modification of a metal–organic framework with a bifunctional metal-binding ligand. Inorganic chemistry, 49(17), 8066-8071.
-
Wang, Z., et al. (2008). “Clickable” Metal−Organic Framework. Journal of the American Chemical Society, 130(49), 16486-16487. [Link]
-
Manna, B., et al. (2020). Postsynthetic Polymerization of UiO-66-NH2 for the Fabrication of Nylon/MOF Hybrid Membranes with Enhanced PFOS and PFOA Uptake. ACS Applied Materials & Interfaces, 12(52), 58245-58256. [Link]
- Li, G., et al. (2011). Click chemistry to metal-organic frameworks as a synthetic tool for MOF and applications for functional materials. Chemical Society Reviews, 40(2), 1168-1188.
-
Hosseini, M. S., et al. (2022). Extending the visible light absorption of NH2-UiO-66 through diazotization reaction for photocatalytic chromium (VI) reduction. Environmental Science and Pollution Research, 29(55), 83788-83798. [Link]
-
Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives. Chemical Communications, 49(82), 9449-9451. [Link]
-
Chintalapudi, K., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 20(13), 3941-3945. [Link]
- Chen, C. Y., et al. (2000). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Preprints of Symposia-American Chemical Society, Division of Fuel Chemistry, 45(4), 747-748.
- Gao, C., et al. (2010). Palladium nanoparticles supported on MOF-5: A highly active catalyst for a ligand- and copper-free Sonogashira coupling reaction.
- Liang, B., et al. (2004). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. Synthesis, 2004(12), 1947-1950.
-
Dou, C., et al. (2016). An N-heterocyclic carbene based MOF catalyst for Sonogashira cross-coupling reaction. Catalysis Science & Technology, 6(17), 6534-6538. [Link]
- Chen, Y., et al. (2016). Post-synthetic modified MOF for Sonogashira cross-coupling and Knoevenagel condensation reactions.
- Averin, A. D., et al. (2008). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Chemistry Letters, 37(10), 1074-1075.
- Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851.
- Morschel, H., & Lude, W. (1933). U.S. Patent No. 1,896,457. Washington, DC: U.S.
- Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials.
- Furukawa, H., et al. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
- Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
- Eddaoudi, M., et al. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472.
- Kitagawa, S., et al. (2004). Functional porous coordination polymers.
-
Zhou, H. C., et al. (2012). Introduction to metal–organic frameworks. Chemical reviews, 112(2), 673-674. [Link]
Sources
- 1. US1896457A - 2.7-dihydroxynaphthalene-3.6-dicarboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Post synthetic exchange enables orthogonal click chemistry in a metal organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,7-DIMETHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. A facile synthesis of UiO-66, UiO-67 and their derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Topic: Experimental Setup for the Synthesis of Poly(2,7-naphthalene-alt-1,3-butadiyne) via Oxidative Alkyne Homocoupling
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of poly(2,7-naphthalene-alt-1,3-butadiyne), a conjugated polymer, through the oxidative homocoupling polymerization of 2,7-diethynylnaphthalene. We present a detailed protocol based on the Glaser-Hay coupling reaction, a robust and efficient method for forming butadiyne linkages. This application note is designed for researchers in materials science, organic electronics, and polymer chemistry. It elucidates the causality behind experimental choices, provides step-by-step procedures, and outlines essential characterization techniques to validate the synthesis.
Introduction and Scientific Background
Conjugated polymers featuring a naphthalene backbone are of significant interest due to their unique photophysical properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2,7-substitution pattern of the naphthalene unit results in a linear and rigid polymer backbone, which can facilitate intermolecular π-π stacking and enhance charge transport properties.
The polymerization of this compound via oxidative coupling is a direct method to synthesize a well-defined poly(naphthalene ethynylene) containing a butadiyne (diacetylene) linkage. This reaction, a variation of the Glaser coupling, is commonly referred to as the Hay coupling. It utilizes a copper(I) catalyst in the presence of an amine ligand, typically N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, most commonly molecular oxygen from air.[1][2] The TMEDA ligand serves to solubilize the copper catalyst and accelerate the rate of coupling.[3] The overall process involves the oxidative dimerization of terminal alkyne groups to form a 1,3-butadiyne bridge, extending the polymer chain.
The mechanism, while complex, is understood to proceed through the formation of a copper(I) acetylide intermediate.[4] Oxidation of the copper(I) center, facilitated by oxygen, leads to the homocoupling of two acetylide units, regenerating the catalyst for subsequent cycles. The choice of this method is predicated on its efficiency and the directness with which it polymerizes the difunctional monomer into a high molecular weight polymer.
Experimental Protocol: Glaser-Hay Polymerization
This section details the complete workflow for the polymerization of this compound.
Materials and Reagents
Proper reagent purity is critical for achieving high molecular weight polymers. The monomer, this compound, should be purified by sublimation or recrystallization before use. Solvents must be anhydrous and deoxygenated.
| Reagent/Material | Grade | Supplier | Notes |
| This compound (Monomer) | >99% | Varies | Purify if necessary. |
| Copper(I) Chloride (CuCl) | >99% | Varies | Store under inert gas. |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | >99.5%, Anhydrous | Varies | Distill from CaH₂ before use. |
| Chloroform (CHCl₃) | HPLC Grade, Anhydrous | Varies | Stabilizer-free is preferred. Degas before use. |
| Methanol (MeOH) | ACS Grade | Varies | For precipitation. |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Varies | For catalyst removal. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Varies | For maintaining an inert atmosphere. |
Equipment Setup
-
Three-neck round-bottom flask (Schlenk-type preferred)
-
Magnetic stirrer and stir bar
-
Condenser
-
Gas inlet/outlet (for Argon/Nitrogen and air)
-
Syringes and needles for liquid transfer
-
Buchner funnel and filter paper
-
Soxhlet extraction apparatus
Step-by-Step Polymerization Procedure
-
Catalyst Preparation: In a 250 mL three-neck flask under a positive pressure of argon, add copper(I) chloride (e.g., 0.05 eq) and a magnetic stir bar.
-
Solvent and Ligand Addition: Add 100 mL of anhydrous, deoxygenated chloroform via cannula or syringe. Stir to suspend the catalyst. Add distilled TMEDA (e.g., 1.2 eq) via syringe. The solution should become clear and colorless or slightly green, indicating the formation of the soluble Cu(I)-TMEDA complex.[3]
-
Monomer Addition: Dissolve this compound (1.0 eq, e.g., 500 mg) in 50 mL of anhydrous, deoxygenated chloroform in a separate flask. Transfer this monomer solution to the catalyst solution in the reaction flask via cannula.
-
Initiation of Polymerization: Replace the argon inlet with an air or oxygen inlet. This can be achieved by bubbling a gentle stream of dry air through the solution using a needle submerged below the surface. The reaction is an oxidative coupling, and oxygen is the terminal oxidant that drives the catalytic cycle.[2] The solution will typically warm slightly and may change color to dark green or brown.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) to observe the disappearance of the monomer. An increase in the solution's viscosity is also an indicator of successful polymerization.
-
Polymer Precipitation and Isolation: Once the reaction is complete, stop the air supply. Pour the viscous polymer solution slowly into a beaker containing 500 mL of rapidly stirring methanol. The polymer should precipitate as a solid.
-
Initial Purification: Allow the precipitate to stir in methanol for 1-2 hours. Collect the solid polymer by vacuum filtration using a Buchner funnel.
-
Catalyst Removal: To remove the copper catalyst, wash the collected polymer extensively. This is a critical step for obtaining a clean, electronically-active material. Suspend the polymer in 200 mL of 2 M HCl in methanol and stir for 4-6 hours. The solution will often turn blue or green as the copper is complexed and removed. Filter the polymer again and wash with fresh methanol until the filtrate is colorless.
-
Final Purification (Soxhlet Extraction): Dry the polymer under vacuum. For rigorous purification to remove oligomers and any remaining catalyst, perform a Soxhlet extraction using a suitable solvent (e.g., acetone or methanol) for 24 hours. The purified polymer remains in the thimble.
-
Drying: Dry the final polymer product in a vacuum oven at 40-60 °C overnight to a constant weight. The final product is typically a yellow or brownish solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of poly(2,7-naphthalene-alt-1,3-butadiyne).
Polymerization Mechanism
The Glaser-Hay coupling proceeds via a copper-mediated oxidative catalytic cycle. The diagram below illustrates the key steps leading to the formation of the butadiyne linkage that constitutes the polymer backbone.
Caption: Simplified catalytic cycle for the Glaser-Hay oxidative homocoupling of terminal alkynes.
Characterization and Validation
Successful polymerization should be validated by a suite of analytical techniques.
-
Solubility: Test the solubility of the final polymer in common organic solvents (e.g., Chloroform, THF, Toluene). Poor solubility can indicate very high molecular weight or cross-linking.
-
FT-IR Spectroscopy: The primary indicator of successful polymerization is the disappearance or significant reduction of the terminal alkyne C-H stretching peak (typically sharp, around 3300 cm⁻¹) and the C≡C stretching peak (around 2100 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): In a suitable deuterated solvent (if soluble), ¹H NMR should confirm the absence of the terminal alkyne proton signal (usually a singlet around 3.0-3.5 ppm). The aromatic signals of the naphthalene repeat unit will be prominent.
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A monomodal distribution with a PDI between 1.5 and 2.5 is typical for this type of step-growth polymerization.
-
UV-Visible and Fluorescence Spectroscopy: As a conjugated polymer, the product should exhibit strong absorption in the UV or visible range. The emission properties can be studied using fluorescence spectroscopy to evaluate its potential for optoelectronic applications.[5]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield or Molecular Weight | Impure monomer or solvents; Inefficient oxygen supply; Catalyst deactivation. | Recrystallize/sublimate monomer; Use anhydrous, deoxygenated solvents; Ensure a steady but gentle stream of air; Use fresh, high-purity CuCl. |
| Polymer Precipitates During Reaction | Polymer has low solubility in the reaction solvent; Molecular weight is very high. | Switch to a better solvent (e.g., o-dichlorobenzene, pyridine); Perform the reaction at a higher temperature; Use a more dilute monomer concentration. |
| Final Polymer is Green/Blue | Incomplete removal of copper catalyst. | Repeat the acidic wash (HCl/MeOH) step; Perform a thorough Soxhlet extraction with a coordinating solvent like methanol. |
References
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]1]
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (While not directly cited, this review covers the principles of Hay coupling).
-
Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. Retrieved from [Link]3]
-
Faraday Discussions. (2015). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. Retrieved from [Link]4]
-
Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. Retrieved from [Link]]
-
MDPI. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers. Retrieved from [Link]]
-
ResearchGate. (n.d.). New photoluminescent copolymers of naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone: Synthesis, characterisation and properties. Retrieved from [Link]5]
Sources
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Polymers Derived from 2,7-Diethynylnaphthalene
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of conjugated polymers derived from 2,7-diethynylnaphthalene. The focus is on creating versatile polymer platforms with tailored properties for a range of applications, including advanced materials and drug delivery systems. We will delve into the synthesis of the parent polymer via Sonogashira cross-coupling and detail robust post-polymerization modification strategies, primarily leveraging the efficiency and orthogonality of "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction.
Introduction: The Potential of Poly(2,7-naphthalene ethynylene)s
Polymers derived from this compound, a class of poly(arylene ethynylene)s (PAEs), possess a rigid naphthalene-ethynylene backbone that imparts desirable photophysical and thermal properties. The extended π-conjugation in these systems makes them promising candidates for applications in organic electronics, sensing, and bio-imaging.[1] However, the true potential of these materials is unlocked through functionalization, which allows for the precise tuning of their solubility, processability, and biological interactions.
The introduction of functional groups onto the polymer backbone can be achieved through two primary strategies:
-
Copolymerization with Functionalized Monomers: This approach involves the synthesis of a dihaloaromatic comonomer that already bears the desired functional group. Copolymerization of this monomer with this compound via Sonogashira coupling directly yields a functionalized polymer.[2][3]
-
Post-Polymerization Modification: This powerful strategy involves first synthesizing a reactive precursor polymer and subsequently introducing functional groups through chemical modification.[4] This method is often more versatile as it allows for the creation of a single parent polymer that can be diversified into a library of functional materials.
This guide will focus on the post-polymerization modification of a parent polymer synthesized by copolymerizing this compound with a dihaloaromatic monomer containing a "handle" for subsequent reactions. Specifically, we will detail protocols for functionalization via the highly efficient and bio-orthogonal azide-alkyne "click" chemistry and the versatile thiol-yne reaction.[5][6]
Synthesis of the Precursor Polymer: A Platform for Functionalization
The foundational step is the synthesis of a soluble and reactive poly(2,7-naphthalene ethynylene) copolymer. The Sonogashira cross-coupling reaction is the premier method for this purpose, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.[7]
To facilitate post-polymerization modification, we will incorporate a comonomer with a functional handle that does not interfere with the polymerization but can be readily transformed in a subsequent step. A common and effective strategy is to use a comonomer with a protected functional group or a group that is unreactive under the Sonogashira conditions but can be activated later. For the purpose of demonstrating versatile "click" chemistry, we will describe the synthesis of a copolymer containing pendant alkyne groups, which can be achieved by using a dihaloaromatic monomer with a propargyl ether side chain.
Rationale for Monomer Selection and Polymerization Conditions
The choice of the dihaloaromatic comonomer is critical for controlling the properties of the resulting polymer, such as solubility and processability. Long, branched alkyl or alkoxy side chains are often incorporated to enhance solubility in common organic solvents. The Sonogashira polymerization is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[7] The reaction conditions, including the choice of solvent, temperature, and catalyst loading, are optimized to achieve high molecular weight and a narrow molecular weight distribution.
Experimental Workflow for Sonogashira Polymerization
Caption: Workflow for the synthesis of the precursor polymer via Sonogashira polymerization.
Detailed Protocol for the Synthesis of a Propargyl-Functionalized Poly(2,7-naphthalene ethynylene)
Materials:
-
This compound
-
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene (or a similar dihaloaromatic with propargyl groups)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous toluene
-
Anhydrous diisopropylamine (DIPA)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask, add this compound (1 equiv.), 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene (1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent Addition and Degassing: Add anhydrous toluene and DIPA (typically in a 4:1 to 2:1 v/v ratio). The solution should be thoroughly degassed by three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 75 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Collection and Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol to remove residual monomers and catalysts.
-
Purification: Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers. The purified polymer is then dried under vacuum.
Characterization: The resulting precursor polymer should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the presence of the propargyl groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the alkyne and other functional groups.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymer.
Post-Polymerization Functionalization via "Click" Chemistry
The pendant alkyne groups on the precursor polymer serve as versatile handles for introducing a wide array of functionalities using highly efficient "click" reactions. We will focus on two of the most powerful click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a prime example of click chemistry, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[5] This reaction is highly specific, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for polymer modification.[8]
The CuAAC reaction allows for the covalent attachment of virtually any molecule that can be functionalized with an azide group. This includes small molecules, peptides, carbohydrates, and even other polymers.[9] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent.
Caption: Workflow for the functionalization of the precursor polymer via the thiol-yne reaction.
Materials:
-
Alkyne-functionalized precursor polymer
-
Thiol-functionalized molecule of interest (e.g., 1-thioglycerol, cysteine derivatives)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., THF)
-
Non-solvent for precipitation (e.g., hexane, methanol)
Procedure:
-
Solution Preparation: In a quartz reaction vessel, dissolve the alkyne-functionalized precursor polymer and the thiol-functionalized molecule (stoichiometric amount depends on whether single or double addition is desired) in the anhydrous solvent.
-
Initiator Addition: Add the photoinitiator or thermal initiator to the solution.
-
Degassing: Degas the solution with an inert gas (e.g., argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Reaction Initiation:
-
Photoinitiation: Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature.
-
Thermal Initiation: Heat the solution to the appropriate temperature for the chosen thermal initiator (e.g., 60-80 °C for AIBN).
-
-
Reaction Monitoring: The reaction progress can be followed by ¹H NMR spectroscopy (disappearance of the alkyne proton) or FTIR spectroscopy (disappearance of the alkyne C-H stretch).
-
Work-up and Purification: After the reaction is complete, precipitate the functionalized polymer by adding the solution to a non-solvent. Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer and to understand its new properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Confirm covalent attachment of the functional group and determine the degree of functionalization. | Appearance of new signals corresponding to the attached functional group and disappearance or shifting of the alkyne proton signal. |
| FTIR Spectroscopy | Confirm the formation of the new linkage (e.g., triazole ring) and the disappearance of the starting functional groups (e.g., azide). | Disappearance of the azide peak (~2100 cm⁻¹) and alkyne C-H peak (~3300 cm⁻¹) and appearance of new characteristic peaks for the triazole or thioether. |
| UV-Vis and Fluorescence Spectroscopy | Investigate the effect of functionalization on the photophysical properties of the polymer. | Potential shifts in the absorption and emission maxima, and changes in the quantum yield. |
| GPC | Assess any changes in the molecular weight and distribution after functionalization. | A slight increase in molecular weight is expected, with minimal change in the PDI if no chain scission or cross-linking occurs. |
| TGA and DSC | Evaluate the impact of the functional groups on the thermal stability and phase behavior of the polymer. | Changes in the decomposition temperature and glass transition temperature. |
Applications in Research and Drug Development
The ability to tailor the properties of poly(2,7-naphthalene ethynylene)s through functionalization opens up a vast landscape of potential applications:
-
Drug Delivery: Functionalization with biocompatible polymers like poly(ethylene glycol) (PEG) can improve the solubility and circulation time of the polymer in biological systems. [10]Bioactive molecules or targeting ligands can be attached to the polymer backbone for targeted drug delivery.
-
Bioimaging and Sensing: The inherent fluorescence of the conjugated backbone can be modulated by the attached functional groups. [1]Functionalization with specific recognition elements can lead to the development of fluorescent sensors for biological analytes.
-
Advanced Materials: By introducing functional groups that influence self-assembly, liquid crystalline behavior, or electronic properties, new materials for applications in organic electronics and photonics can be developed. [11]For instance, the introduction of naphthalene can improve the thermal and mechanical properties of polymers. [11]Porous polymers based on naphthalene have shown excellent CO2 uptake and heavy metal adsorption. [12]
Conclusion
The functionalization of polymers derived from this compound represents a powerful approach to creating advanced materials with precisely controlled properties. The combination of a robust and tunable conjugated backbone with the efficiency and versatility of post-polymerization modification techniques like CuAAC and the thiol-yne reaction provides a rich platform for innovation in materials science and drug development. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the exciting possibilities of these functionalized polymers.
References
-
Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). MDPI. [Link]
-
Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO 2 and Heavy Metals. (2022). MDPI. [Link]
-
Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. (2022). MDPI. [Link]
-
End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling. (2018). National Center for Biotechnology Information. [Link]
-
Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. (2010). Polymer Chemistry. [Link]
-
Post-polymerisation functionalisation of poly(thienylene vinylene)s (PTVs) with alkyne containing groups. (2022). ResearchGate. [Link]
-
Click chemistry in materials synthesis. 1. Adhesive polymers from copper-catalyzed azide-alkyne cycloaddition. (2004). ResearchGate. [Link]
-
Synthesis and characterization of vinyl derivatives of naphthalene-2,7-diol as a photoluminescent dopant useful in optical materials. (2014). ResearchGate. [Link]
-
A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis, Thiol−Yne “Click” Photopolymerization, and Physical Properties of Networks Derived from Novel Multifunctional Alkynes. (2009). ResearchGate. [Link]
-
Synthesis of Functionalized Aryleneethynylene Oligomers and Polymers for Organic Electronics by Pd-Catalyzed Coupling Reactions. (2011). ResearchGate. [Link]
-
Thiol-yne reaction. (2020). L.S.College, Muzaffarpur. [Link]
-
Azide-alkyne Huisgen cycloaddition. (2023). Wikipedia. [Link]
-
Synthesis of phenyleneethynylene-doped poly(p-phenylenebutadiynylene)s for live cell imaging. (2013). National Center for Biotechnology Information. [Link]
-
Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. (2022). MDPI. [Link]
-
The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. (2016). Nanoscale. [Link]
-
Thiol-yne 'Click'/Coupling chemistry and recent applications in Polymer and materials synthesis and modification. (2021). ResearchGate. [Link]
-
CHAPTER 1. Thiol-ene and Thiol-yne Chemistry in Ideal Network Synthesis. (2015). ResearchGate. [Link]
-
Huisgen 1,3-Dipolar Azide-Alkyne Cycloaddition “Click” Reaction in Polymer Synthesis and Curing. (2020). The Aquila Digital Community. [Link]
Sources
- 1. Synthesis of phenyleneethynylene-doped poly(pphenylenebutadiynylene) s for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies | MDPI [mdpi.com]
- 3. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. "Huisgen 1,3-Dipolar Azide-Alkyne Cycloaddition “Click” Reaction in Pol" by Jie Wu [aquila.usm.edu]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,7-Diethynylnaphthalene in the Design of Novel Conjugated Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,7-Diethynylnaphthalene in Conjugated Material Design
This compound is a versatile and highly valuable building block in the synthesis of novel conjugated materials. Its rigid, planar naphthalene core, combined with the reactive terminal alkyne functionalities at the 2 and 7 positions, provides a unique platform for the construction of extended π-conjugated systems. The linear and rigid nature of this monomer enforces a well-defined geometry in the resulting polymers and frameworks, which is crucial for achieving desirable electronic and photophysical properties. The ethynyl groups serve as key reactive handles for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction, enabling the creation of a diverse range of conjugated polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[1] The strategic placement of the ethynyl groups at the 2,7-positions of the naphthalene core influences the electronic structure of the resulting materials, often leading to lower bandgaps and red-shifted absorption and emission spectra compared to other substitution patterns.[2] This makes this compound an attractive component for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 2,6-diformylnaphthalene. The following protocol outlines a reliable synthetic route involving the reduction of the aldehyde, bromination of the resulting alcohol, Sonogashira coupling with a protected acetylene, and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,6-Bis(hydroxymethyl)naphthalene
-
To a stirred solution of 2,6-diformylnaphthalene (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v), add sodium borohydride (NaBH₄) (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 2,6-bis(hydroxymethyl)naphthalene as a white solid.
Step 2: Synthesis of 2,6-Bis(bromomethyl)naphthalene
-
To a solution of 2,6-bis(hydroxymethyl)naphthalene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (2.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 2,6-bis(bromomethyl)naphthalene, which can be used in the next step without further purification.
Step 3: Synthesis of 2,7-Bis((trimethylsilyl)ethynyl)naphthalene
-
To a solution of 2,6-bis(bromomethyl)naphthalene (1.0 eq) in a mixture of triethylamine and THF (2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (2.5 eq) dropwise and stir the reaction mixture at 60 °C for 24 hours under an argon atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (hexane) to give 2,7-bis((trimethylsilyl)ethynyl)naphthalene.[4]
Step 4: Synthesis of this compound
-
Dissolve 2,7-bis((trimethylsilyl)ethynyl)naphthalene (1.0 eq) in a mixture of THF and methanol (1:1 v/v).
-
Add a catalytic amount of potassium carbonate (K₂CO₃) (0.2 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Remove the solvent under reduced pressure and add water to the residue.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound as a solid.
| Step | Reactant | Reagent(s) | Solvent(s) | Typical Yield (%) |
| 1 | 2,6-Diformylnaphthalene | NaBH₄ | THF/Methanol | 90-95 |
| 2 | 2,6-Bis(hydroxymethyl)naphthalene | PBr₃ | Dichloromethane | 85-90 |
| 3 | 2,6-Bis(bromomethyl)naphthalene | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI | Triethylamine/THF | 80-85 |
| 4 | 2,7-Bis((trimethylsilyl)ethynyl)naphthalene | K₂CO₃ | THF/Methanol | 95-99 |
Application in the Synthesis of Conjugated Polymers
The Sonogashira polymerization of this compound with various aryl dihalides is a powerful method for constructing highly conjugated polymers with well-defined structures.[5] The choice of the comonomer allows for the fine-tuning of the electronic and physical properties of the resulting polymer. For instance, copolymerization with electron-deficient monomers can lead to materials with low LUMO levels, suitable for n-type semiconductors, while copolymerization with electron-rich monomers can result in p-type materials.[6]
Experimental Protocol: Sonogashira Polymerization of this compound with 2,7-Dibromo-9,9-dioctylfluorene
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine and anhydrous toluene via syringe.
-
Stir the reaction mixture at 80 °C for 48 hours under an argon atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the polymer with chloroform and precipitate it again into methanol.
-
Collect the final polymer by filtration and dry it under vacuum.
Caption: Sonogashira polymerization of this compound.
Application in the Design of Porous Organic Frameworks
The rigid and linear geometry of this compound makes it an excellent building block for the construction of porous organic frameworks, including Covalent Organic Frameworks (COFs).[7][8][9] These materials are characterized by their high surface areas, permanent porosity, and tunable functionalities, making them promising for applications in gas storage, separation, and catalysis. The Sonogashira-type coupling reaction is also a key method for the synthesis of acetylenic-linked COFs.
Experimental Protocol: Synthesis of a this compound-Based Covalent Organic Framework
This protocol is a representative procedure for the synthesis of a COF using this compound and a complementary tri-functionalized monomer.
-
To a Pyrex tube, add this compound (1.5 eq), 1,3,5-tribromobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.08 eq), and copper(I) iodide (0.16 eq).
-
Add a mixture of N,N-dimethylformamide (DMF) and triethylamine (1:1 v/v).
-
The tube is then subjected to three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat it at 100 °C for 72 hours.
-
After cooling to room temperature, collect the solid product by filtration and wash it with DMF, THF, and acetone.
-
Purify the product by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and catalyst residues.
-
Dry the resulting COF powder under vacuum at 120 °C.
Caption: Synthesis of a 2D COF from this compound.
Characterization of this compound-Based Materials
A comprehensive characterization of the synthesized monomer and the resulting materials is essential to confirm their structure and evaluate their properties.
| Technique | Purpose for this compound | Purpose for Polymers/COFs |
| ¹H and ¹³C NMR | Confirm the chemical structure and purity. | Confirm the polymer structure and end-groups. For COFs, solid-state NMR is used to probe the local structure. |
| FT-IR Spectroscopy | Identify characteristic functional groups (e.g., C≡C-H stretching at ~3300 cm⁻¹). | Confirm the disappearance of terminal alkyne C-H stretch and the presence of the internal alkyne C≡C stretch. |
| UV-Vis Spectroscopy | Determine the absorption properties. | Investigate the electronic transitions and estimate the optical bandgap. |
| Photoluminescence Spectroscopy | Analyze the emission properties. | Determine the emission maximum, quantum yield, and study energy transfer processes. |
| Gel Permeation Chromatography (GPC) | Not applicable. | Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of soluble polymers. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | Evaluate the thermal stability of the polymer or framework. |
| Differential Scanning Calorimetry (DSC) | Determine melting point. | Identify glass transition temperature (Tg) and other thermal transitions. |
| Powder X-ray Diffraction (PXRD) | Not applicable. | For COFs, confirm the crystalline structure and determine the pore parameters. |
| Gas Sorption Analysis | Not applicable. | For COFs, determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution. |
Conclusion and Future Outlook
This compound stands as a pivotal building block for the rational design of advanced conjugated materials. Its inherent structural and electronic features, coupled with the versatility of the ethynyl groups, provide a robust platform for the synthesis of polymers and frameworks with tailored properties. The protocols detailed herein offer a foundation for researchers to explore the potential of this monomer in a wide array of applications, from organic electronics to porous materials for environmental and catalytic applications. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives, as well as the exploration of its use in increasingly complex and functional material architectures.
References
-
Huang, N., Irle, S., & Jiang, D. (2015). Designed synthesis of double-stage two-dimensional covalent organic frameworks. Scientific Reports, 5, 14650. [Link]
-
Lyu, H., Li, J., & Wang, C. (2023). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers, 15(4), 887. [Link]
-
Gole, B., & Stephens, I. E. L. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry, 23(22), 9036-9045. [Link]
-
Al-Aseily, M. A., Al-Otaibi, A. A., El-ghandour, A. H., & Ahmed, E. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139. [Link]
-
Al-Aseily, M. A., Al-Otaibi, A. A., El-ghandour, A. H., & Ahmed, E. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139. [Link]
-
Sommer, M. (2014). Conjugated polymers based on naphthalene diimide for organic electronics. Journal of Materials Chemistry C, 2(17), 3088-3098. [Link]
-
Lee, J., Kalin, A. J., Yuan, T., Al-Hashimi, M., & Fang, L. (2011). End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling. Macromolecules, 44(23), 9173-9179. [Link]
-
García-Amorós, J., Velasco, D. (2012). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Molecules, 27(1), 153. [Link]
-
Chan, K. L., & Müllen, K. (2009). Synthesis and Spectroscopy of Poly(9,9-dihexylfluorene-2,7-diyl-co-9,9-dihexylfluorene-3,6-diyl)s and Their Model Oligomers. Macromolecules, 42(22), 8636-8644. [Link]
-
Lee, S. H., & Cho, H. N. (2010). Synthesis and Spectroscopy of Poly(9,9-dioctylfluorene-2,7-diyl-co-2,8-dihexyldibenzothiophene-S,S-dioxide-3,7-diyl)s: Solution-Processable, Deep-Blue Emitters with a High Triplet Energy. Macromolecules, 43(10), 4638-4644. [Link]
-
Hwang, D.-H., Kim, J.-I., & Lee, J.-I. (2002). Synthesis and Electroluminescence Properties of Poly(9,9-di-n-octylfluorenyl-2,7-vinylene) Derivatives for Light-Emitting Display. Macromolecules, 35(27), 10173-10178. [Link]
-
Podkościelna, B., & Lipke, A. (2015). Synthesis, characterization and luminescent properties of new copolymers of dimethacrylate derivatives of naphthalene-2,7-diol. Journal of Thermal Analysis and Calorimetry, 121(1), 323-332. [Link]
-
Podkościelna, B. (2017). Synthesis and characterization of vinyl derivatives of naphthalene-2,7-diol as a photoluminescent dopant useful in optical materials. Journal of Thermal Analysis and Calorimetry, 130(1), 229-237. [Link]
-
Podkościelna, B., & Gawdzik, B. (2014). New photoluminescent copolymers of naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone: Synthesis, characterisation and properties. Journal of Thermal Analysis and Calorimetry, 116(1), 123-131. [Link]
-
Wang, X., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 11(5), eadj8899. [Link]
-
Sommer, M. (2014). Conjugated polymers based on naphthalene diimide for organic electronics. Journal of Materials Chemistry C, 2(17), 3088-3098. [Link]
-
Bogdanov, J., & Muth, G. (2008). Synthesis of 2,7-Bis(fluoromethyl)naphthalene. Molbank, 2008(4), M567. [Link]
-
Sommer, M. (2014). Conjugated polymers based on naphthalene diimide for organic electronics. Journal of Materials Chemistry C, 2(17), 3088-3098. [Link]
-
Chan, K. L., & Müllen, K. (2008). Synthesis and Characterization of Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s: For Application as Blue Light-Emitting Diode. Organic Letters, 10(16), 3583-3586. [Link]
-
Wudarczyk, J., et al. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. Molecules, 28(7), 2940. [Link]
-
Korkmaz, A., et al. (2023). Synthesis of 6-((trimethylsilyl)ethynyl)naphthalen-2-ol 1 and 6–(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives (R1, R2, R3, R4, R5 = H, F, Cl, or Br) 3 A-L. Journal of Molecular Structure, 1276, 134771. [Link]
-
Li, Y., et al. (2022). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers, 14(19), 4085. [Link]
-
Geng, R., et al. (2024). The role of fused thiophene and naphthalene diimide (NDI) in shaping the optical and electrical properties of donor-acceptor polymers. Organic Electronics, 129, 107058. [Link]
-
Reddy, G. S., & Lee, J. Y. (2001). Synthesis of silene spaced divinyl naphthalene copolymers. ARKIVOC, 2001(8), 104-110. [Link]
-
Bogdanov, J., & Muth, G. (2008). Synthesis of 2,7-Bis(fluoromethyl)naphthalene. Molbank, 2008(4), M567. [Link]
-
Ohshita, J., et al. (2003). Sonogashira coupling of diethynylsilane and dibromoarene in wet solvent for the formation of poly[(ethynylenearylene)- co-(diethynylenesilylenearylene)]. Journal of Organometallic Chemistry, 670(1-2), 1-6. [Link]
-
Tobe, Y., et al. (1995). Synthesis and structures of naphthalenophanes (n = 2–4). Tetrahedron, 51(16), 4747-4758. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Gas Adsorption and Separation
Intended Audience: Researchers, scientists, and professionals in materials science, chemical engineering, and environmental science.
Abstract: Gas adsorption is a critical technology underpinning a vast array of industrial and environmental applications, from capturing greenhouse gases to purifying hydrogen for fuel cells. This guide provides an in-depth exploration of the principles, materials, and applications of gas adsorption and separation. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and offers detailed, field-proven protocols for characterizing and implementing adsorption systems. We aim to equip researchers with the foundational knowledge and practical methodologies required to innovate and optimize gas separation technologies.
Foundational Principles of Gas Adsorption
Gas separation via adsorption relies on the preferential binding of certain gas molecules (the adsorbate) onto the surface of a solid porous material (the adsorbent).[1][2] This phenomenon is governed by intermolecular forces and can be broadly categorized into two types:
-
Physisorption: Driven by weak van der Waals forces, this process is reversible and characterized by a low heat of adsorption.[3] The integrity of the gas molecule is maintained, making it ideal for cyclic separation processes where the adsorbent must be regenerated.
-
Chemisorption: This involves the formation of chemical bonds between the adsorbate and the adsorbent surface, resulting in a much higher heat of adsorption.[3][4] While offering high selectivity, the regeneration of chemisorbents can be energy-intensive due to the strength of these bonds.[5]
The efficiency of any adsorption-based separation is dictated by the properties of the adsorbent material. Several classes of materials have been developed, each with unique characteristics.[4][6][7]
Key Adsorbent Materials
-
Activated Carbons: These are highly porous, amorphous solids with large surface areas, making them cost-effective and widely used for applications like purifying gases and removing volatile organic compounds (VOCs).[4][6][8][9] Their performance can be enhanced through functionalization to improve selectivity.[4]
-
Zeolites: These are crystalline aluminosilicates with a well-defined, microporous structure, often referred to as molecular sieves.[8][10] Their uniform pore sizes allow for highly selective separations based on molecular size and polarity, making them crucial for applications like air separation and natural gas processing.[8][11][12]
-
Metal-Organic Frameworks (MOFs): MOFs are a newer class of crystalline materials constructed from metal ions or clusters linked by organic ligands.[8] They boast exceptionally high surface areas and tunable pore structures, offering significant potential for applications like carbon capture and hydrogen storage.[8][13] While promising, their stability in the presence of moisture or acidic gases can be a challenge for industrial use.[8]
Table 1: Comparative Properties of Common Adsorbent Materials
| Property | Activated Carbons | Zeolites | Metal-Organic Frameworks (MOFs) |
| Structure | Amorphous, varied pores | Crystalline, uniform micropores | Crystalline, highly tunable pores |
| Surface Area (m²/g) | 500 - 2500[8] | 300 - 800[8] | Up to >7000[8][12] |
| Primary Adsorption | Physisorption | Physisorption (ion-dipole) | Physisorption/Chemisorption |
| Key Advantages | Low cost, high stability[4][6] | High selectivity, thermal stability[8] | Ultra-high porosity, tunability[8] |
| Limitations | Lower selectivity | Susceptible to moisture[8] | Cost, chemical/thermal stability[6][8] |
| Primary Applications | VOC removal, gas purification[4][9] | Air separation, hydrocarbon separation[11][12] | CO2 capture, gas storage[13][14] |
Core Separation Processes & Applications
Adsorption technologies are typically implemented as cyclic processes that alternate between adsorption and desorption (regeneration) steps. The method of regeneration defines the type of process.
Pressure Swing Adsorption (PSA)
PSA is a widely used technique that operates at near-ambient temperatures.[10] The process leverages the principle that gases, under high pressure, tend to be adsorbed onto solid surfaces; when the pressure is lowered, the gas is desorbed.[1][10] By cycling the pressure in a vessel containing an adsorbent bed, a gas mixture can be separated. For example, in air separation, zeolites that preferentially adsorb nitrogen at high pressure are used to produce a stream of high-purity oxygen.[10]
Key Applications:
-
Hydrogen Purification: PSA is the state-of-the-art industrial technology for producing high-purity hydrogen (up to 99.999%) from synthesis gas or reformer off-gas.[15][16] Adsorbents like activated carbon and zeolites are used to remove impurities such as CO2, CH4, and CO.[17]
-
Medical Oxygen Generation: Portable and stationary oxygen concentrators frequently use a rapid PSA (RPSA) process to separate oxygen from ambient air, providing a vital resource for hospitals and home care.[10][18]
-
Nitrogen Generation: On-site nitrogen generators use PSA with carbon molecular sieves (CMS) to produce high-purity nitrogen for industrial applications like inerting and blanketing.[19]
Temperature Swing Adsorption (TSA)
The TSA process involves adsorbing a gas at a lower temperature and then desorbing it by increasing the temperature.[20] Regeneration is typically achieved by passing a hot purge gas or using indirect heating.[21] TSA is often favored for removing strongly adsorbed impurities present at low concentrations because a change in temperature can provide a stronger driving force for desorption than a pressure change. However, TSA cycles are generally longer than PSA cycles due to the time required for heating and cooling the adsorbent bed.[22]
Key Applications:
-
Natural Gas Dehydration and Sweetening: TSA is used to remove water and acid gases (H2S, CO2) from raw natural gas to meet pipeline specifications and prevent corrosion.[23][24][25]
-
Post-Combustion CO2 Capture: TSA is a promising technology for capturing CO2 from flue gas streams in power plants and industrial facilities.[4][5][20] Solid sorbents offer potential advantages over traditional liquid amine processes, including lower regeneration energy.[5][7]
-
VOC Abatement: TSA systems are employed to remove and recover volatile organic compounds from industrial air streams.
Experimental Protocols
Accurate characterization of adsorbent performance is paramount for designing and optimizing separation processes. The following protocols detail essential laboratory procedures.
Protocol 1: Adsorbent Screening via Breakthrough Curve Analysis
Objective: To determine the dynamic adsorption capacity and mass transfer characteristics of an adsorbent for a specific gas mixture. A breakthrough curve plots the effluent concentration of an adsorbate over time as it flows through a packed bed of adsorbent.[26][27][28]
Rationale: This dynamic method provides a more realistic assessment of an adsorbent's performance under process-like conditions compared to static equilibrium measurements. The shape and timing of the curve reveal the adsorbent's effective capacity and how quickly the mass transfer zone moves through the bed, which is critical for designing cyclic processes like PSA.[27][28]
Materials & Equipment:
-
Packed bed adsorption column
-
Mass flow controllers (MFCs) for feed and carrier gases
-
Gas analyzer (e.g., Gas Chromatograph, Mass Spectrometer, or specific gas sensor)
-
Pressure and temperature sensors
-
Data acquisition system
-
Adsorbent material, pre-screened to a uniform particle size
-
High-purity adsorbate and carrier gases (e.g., CO2 and N2)
Step-by-Step Methodology:
-
Adsorbent Packing: Carefully weigh the desired amount of adsorbent. Pack it uniformly into the adsorption column, tapping gently to ensure a consistent bed density and avoid channeling. Record the final mass and bed height.
-
Scientist's Note: Non-uniform packing can lead to premature breakthrough and an underestimation of the adsorbent's true capacity. Using glass wool plugs at the inlet and outlet can help secure the bed.
-
-
System Leak Check: Assemble the column in the experimental setup. Pressurize the system with an inert gas (e.g., Helium) and isolate it to ensure there are no leaks that could compromise the results.
-
Adsorbent Activation (Degassing): Heat the adsorbent bed under a flow of inert gas (e.g., N2 or He) to a specific temperature for several hours. This critical step removes pre-adsorbed water and other atmospheric contaminants from the adsorbent's surface, ensuring that the measured capacity is accurate.
-
Scientist's Note: The activation temperature and duration depend on the adsorbent material. For zeolites, this might be >300°C, while for some MOFs, a lower temperature is required to prevent structural collapse. Consult material specifications.
-
-
System Equilibration: Cool the bed back to the desired experimental temperature under the inert gas flow. Allow the system pressure and temperature to stabilize.
-
Initiate Adsorption: At time t=0, switch the gas feed from the pure inert gas to the prepared gas mixture (e.g., 10% CO2 in N2) at a constant total flow rate, pressure, and temperature. Simultaneously, begin recording the effluent gas concentration using the gas analyzer.
-
Monitor Breakthrough: Continuously record the effluent concentration (C) relative to the inlet concentration (C₀). The breakthrough time (tb) is typically defined as the point when C/C₀ reaches a small value (e.g., 1% or 5%). The exhaustion or saturation time (ts) is when C/C₀ approaches 1.[29]
-
Data Analysis: Integrate the area above the breakthrough curve to calculate the total amount of gas adsorbed by the bed. This allows for the determination of the equilibrium adsorption capacity under dynamic conditions.[28]
Diagram 1: Experimental Workflow for Breakthrough Curve Analysis
Caption: Workflow for determining adsorbent performance via breakthrough analysis.
Protocol 2: Measuring Adsorption Isotherms
Objective: To quantify the amount of gas adsorbed by a material at a constant temperature as a function of pressure.[30]
Rationale: Adsorption isotherms are fundamental for understanding the adsorbent-adsorbate interaction and are essential data for modeling and simulating separation processes. The shape of the isotherm provides insight into the adsorption mechanism and the porous nature of the material.
Methodology Overview (Volumetric Method): The volumetric method involves introducing a known amount of gas into a chamber containing the activated adsorbent and measuring the resulting equilibrium pressure. By repeating this process at successively higher pressures, a point-by-point isotherm is constructed.
Materials & Equipment:
-
Volumetric adsorption analyzer (e.g., a BET analyzer)
-
Adsorbent sample
-
High-purity adsorptive gas (e.g., N2, CO2, CH4) and Helium for dead space calibration
-
Vacuum pump
-
Temperature control bath (e.g., liquid nitrogen dewar for 77K)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the adsorbent into the sample tube.
-
Activation/Degassing: Attach the sample tube to the degassing port of the analyzer. Heat the sample under high vacuum to remove adsorbed contaminants.[31] The conditions (temperature, duration) are material-dependent and crucial for accurate results.[31]
-
Dead Space Calibration: After degassing and cooling, move the sample tube to the analysis port. The analyzer will perform a "dead space" or "void volume" measurement, typically using Helium, which does not adsorb at the analysis temperature. This step is critical to accurately calculate how much gas is in the gas phase versus the adsorbed phase.
-
Isotherm Measurement: The instrument doses a known quantity of the adsorptive gas into the sample tube. It measures the pressure until it stabilizes (reaches equilibrium). The amount of gas adsorbed is calculated from the pressure change.
-
Point-by-Point Construction: The analyzer repeats the dosing and equilibration process at incrementally higher pressures to build the full adsorption isotherm.
-
Data Analysis: The resulting data (amount adsorbed vs. pressure) is plotted. This data can be fitted to various isotherm models (e.g., Langmuir, Freundlich, BET) to extract parameters like surface area and adsorption affinity.
Diagram 2: Four-Step Pressure Swing Adsorption (PSA) Cycle
Caption: A typical four-step cycle used in Pressure Swing Adsorption systems.
Conclusion
Gas adsorption and separation are enabling technologies that address critical needs in energy, environmental protection, and industrial manufacturing. The performance of these systems is fundamentally linked to the properties of the adsorbent materials used. By understanding the core principles of adsorption and employing rigorous, standardized protocols for material characterization, researchers can effectively screen novel materials and design more efficient and economical separation processes. The continued development of advanced adsorbents like MOFs, coupled with process optimization, promises to unlock new solutions for the most pressing gas separation challenges.
References
- Emis Vito. Temperature swing adsorption. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtYAC5GBd88v_-kX6Ek0zYcbAy8XNtjEM2X20Rduy4nWjp7X4XNP2BGyztuTnOYSeQe3u_wbXgqd3SgiIQ1q7wCCXWtPT77POUY4WYkvEWwEdElHNDak4UGnR_m66M0iZjveo8ndtvsZ_su26hsONSITTFVIuerqe2B2AC_DOZwmDAD6LxA9n9HfAP]
- Wikipedia. Pressure swing adsorption. [URL: https://en.wikipedia.org/wiki/Pressure_swing_adsorption]
- Patsnap Eureka. (2025, July 25). Breakthrough Curve Analysis: How to Optimize Adsorption Cycle Times. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzwov1m7lF3VaHAbuHyCw1FBgY3lnxp0qniJ4CnnJLQhGmc7A0AeEorQtlcRi_7vLyye5cQ-UF4nsGVdqy0gSVAWJFCQ_pt6Jdpox8HeaS8TwKjDeT3gQbfXewERFCfAi7VCVuMfxYLcUV9grXLC6zOpgom4dgzMVe-9FOfW7Q7bWEV7fjFzXjsu9-bYIeO0yNCwje0PGW36TG7sNFC0VH]
- Research on Solid sorbents for CO2 capture for high throughput carbon capture systems. (2025, September 28). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrqDl4JKnib4n2FH4v3paTKls_myd1rVx6U_O_A-Gv3AogkLtLMvmNe27lH2s2l9PhtCCcDLmF4o99qeazJvgMaPgs5XdRXv56MAC5WJ-Il-MDw6KHrRavokL69zVNCKqFx2U5Yw5QluZV913Fv1UCYaI6S-SYTFT5qJpLG42P8Ud_03JE2UrNqlfKStYC7pOeH9RRxLUz3YhkS8oclXYI2FvWvwS8nF_JV5AIeiIbtpOY]
- Emis Vito. TEMPERATURE SWING ADSORPTION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuXcts3ukvqLAFtPEdYs6l78eJr7qOWsZY7h6zv-p7QKPJI7vf7g2ALK2sJVHS7cd_ABFORl5XWCfXKIbqsjT3wLN7WQPbVxPHuQIptdnZV4pW5W0-OupQymhhhZe7KdTBpDlDkODMkokpqcPVdGKyuWNrjelR_KwWwHoChWizC4JvYPc7Ug-_2otzlqmXdN39TXKuxHAf6IM=]
- D'Alessandro, D. M., Smit, B., & Long, J. R. (2010). Post-Combustion CO2 Capture Using Solid Sorbents: A Review. Industrial & Engineering Chemistry Research, 49(24), 12637–12651. [URL: https://pubs.acs.org/doi/10.1021/ie1008879]
- Rashid, H., & Rafey, A. (2021). Solid adsorbents for carbon dioxide capture: a review. International Journal of Environmental Studies, 78(4), 647-660. [URL: https://www.tandfonline.com/doi/full/10.1080/00207233.2020.1868087]
- Wikipedia. Solid sorbents for carbon capture. [URL: https://en.wikipedia.org/wiki/Solid_sorbents_for_carbon_capture]
- Absstem. (2024, November 13). The Working Principle of Pressure Swing Adsorption (PSA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8FShUPvpGAUgyf0Lqm3dUdx5Tn9KOQDYg1Ms14UpeWFyKqDjUSWhkcheFdLxLjnhWRSe1uEtR2QCf-Z-87zzFnox4fTDUct6PR-LZsYTImNZ_FgQ5fHUbiQDhnj_NNPpsJW8XdDww5FSg8sjgbm2EO9x8FDNI5giq_npxSfwGQDptjnWdPg==]
- National Institute of Standards and Technology. (2023, April 5). Industrial Gas Separation and Purification. [URL: https://www.nist.
- MDPI. (2023). Comparative Assessment and Deployment of Zeolites, MOFs, and Activated Carbons for CO2 Capture and Geological Sequestration Applications. Energies, 16(15), 5789. [URL: https://www.mdpi.com/1996-1073/16/15/5789]
- An Overview of Temparature Swing Adsorption (TSA) Process in the Natural Gas Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2vOYzmmkUIgnMEWZEUlZ8GkvuwyM-YB73BSUl_gLUjMcL7zWrax8P4ze953VZVwGzfHGMpdL01ZAK2-Y2PeGsfq1sKaEDwmiTTIpHwG-0F23goqp5J5OBynDe_uPK8u3fFPI0ovczVYtt7yYj6WUP2-PjMWJ4mj_07xXJH2JL3UGTBaXW1a2r1oKzOSD4LtEc9wwODYkvWj31rfNNSFVQNgccz5T_rRPJlanaClvjlMwmLXdDHgDq7TWgChbQKDs-gw==]
- Apex Gasgen. (2021, October 4). Pressure Swing Adsorption (PSA) Technology – How It Works. [URL: https://www.apexgasgen.com/blog/pressure-swing-adsorption-psa-technology-how-it-works/]
- Tewincryo. (2025, November 15). What is the principle behind Pressure Swing Adsorption technology?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFssq3n32DXaRLaw-NGgq14LcGIkw4rwJhzq8r2fb8EOxco5Pxgp4x_tY9Cn_hg1H3PUW61TBH8y71uJpIfjh3bweNyooY0BBLK3BIw2JW4rgyCRhFGn-4dK2A9OVTd3nH50SEhP0B5fMLt0XATNNW7A86xQkpK0XG5kKXc4M3RxUuqyH587ge944gUDDrkzwG1KBD-W5P9frYnHdhy]
- Solex Thermal Science. (2024, May 17). Solving sorbent use in carbon capture. [URL: https://solexthermal.com/resources/blog/solving-sorbent-use-in-carbon-capture]
- BYJU'S. Pressure Swing Adsorption (PSA). [URL: https://byjus.com/free-ias-prep/pressure-swing-adsorption-psa/]
- Factors Affecting Breakthrough Curves in Adsorption Columns. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-PF7YD6NLvdEg0nIsvmUIGIXD2zjpvaYE7WtKpx8r4JuUcjk1-3isOXZgB5aPkNvGuSRNds1RxMT9KFlLcM_Yw4GPOJM27EhuMPwXbDN_8pcqtzIFA_4JzbwSwOu8Hw9ImW8WgChmF5VEANHyCOg=]
- MDPI. (2022). Hydrogen Purification Technologies in the Context of Its Utilization. Energies, 15(21), 8194. [URL: https://www.mdpi.com/1996-1073/15/21/8194]
- Zhulin Carbon. (2024, March 12). PSA & TSA. [URL: https://www.zhulincarbon.com/news/psa-tsa/]
- Atlantis Press. (2025). Optimization of Hydrogen Purification Using a Temperature Swing Adsorption System (TSA) Method in the Natural Gas Processing. Proceedings of the International Conference on Tropical Studies and Its Application (ICTROPS 2024). [URL: https://www.atlantis-press.com/proceedings/ictrops-24/125983790]
- 3P Instruments. Determination of Breakthrough Curves and Effective Gas Sorption Capacities. [URL: https://www.3p-instruments.com/applications/determination-of-breakthrough-curves-and-effective-gas-sorption-capacities/]
- RSC Publishing. (2015). Experimental studies of hydrocarbon separation on zeolites, activated carbons and MOFs for applications in natural gas processing. RSC Advances, 5(1), 1-8. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra12411a]
- MDPI. (2023). Adsorption and Absorption Techniques for the Separation of Gaseous C2–C5 Olefins. Polymers, 15(23), 4596. [URL: https://www.mdpi.com/2073-4360/15/23/4596]
- Wikipedia. Breakthrough curve. [URL: https://en.wikipedia.org/wiki/Breakthrough_curve]
- novoMOF. (2020, April 17). Comparison of Zeolites vs. MOFs for gas separations. [URL: https://novomof.
- Google Patents. (2014). US8784533B2 - Temperature swing adsorption process for the separation of target species from a gas mixture. [URL: https://patents.google.
- ASABE Technical Library. (2011). Purification of Hydrogen from a Thermo-chemical Process using a Single-Column Pressure Swing Adsorption System with Compound Adsorbent. ASABE Annual International Meeting. [URL: https://elibrary.asabe.org/abstract.asp?aid=38274]
- ResearchGate. (2025, August 6). Applications of Gas Separation by Adsorption for the Future. [URL: https://www.researchgate.
- Wikipedia. Membrane gas separation. [URL: https://en.wikipedia.
- MDPI. (2023). Hydrogen Purification Performance of Pressure Swing Adsorption in Coal-Derived Activated Carbon/Zeolite 13X Layered Bed. Processes, 11(11), 3072. [URL: https://www.mdpi.com/2227-9717/11/11/3072]
- Nikolic, D., et al. Hydrogen Purification By Pressure Swing Adsorption. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8PYUoWQBkPIY1aZLSxxYm5bmdvlLn-M1OwXlV3M24cdZIQVXj2j8-o4HxvEkmlUF-LCYhViB5Knuk6ECHRhsAtojQX_NGa4luEZSg3_pc-4BKw8glDxFyPdbHbEilt3jCG7xVTd3F8cfdblH2HoK_dafi9YjnWncvetKAtaX4X9nR5CxzTyTpteRX9TL75WThtM5JBUdOfg==]
- Gas separation: Significance and symbolism. (2025, December 15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH45KsTeXf_w_AznZObMfvsPX7gsGBaj7C_LhFgiTytVC_wLYqhqfcRa4vdluwyph-DIyGuswhCDNoK5QJvVGeGfpFpdiX7aFx_8Fy8a7s-6icKlB4PMtvJ3tt0plnm1Txh6OybrkwJFgO6dg==]
- Journal of Materials Chemistry A. (2022). Shaping techniques of adsorbents and their applications in gas separation: a review. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ta/d2ta02875a]
- 3P Instruments. MOF, Zeolites and Activated Carbons. [URL: https://www.3p-instruments.
- National Institute of Standards and Technology. Protocol for Obtaining Reference Isotherm Using RM 8850 and Methane. [URL: https://www.nist.gov/system/files/documents/2017/05/09/Protocol-RM8850-CH4.pdf]
- Diva-Portal.org. (2012). Separation and Purification Technology. [URL: https://www.diva-portal.org/smash/get/diva2:578805/FULLTEXT01.pdf]
- Desalination and Water Treatment. (2017). Packed column dynamic studies and breakthrough curve analysis for adsorption of paraquat herbicide onto agroindustrial ashes. 59, 236-247. [URL: https://www.deswater.com/DWT_abstracts/vol_59/59_2017_236.pdf]
- IUPAC. (2016, January 8). Methods for the Determination of Adsorption Isotherms. [URL: https://iupac.org/project/2016-004-1-100]
- Taylor & Francis. Gas separation – Knowledge and References. [URL: https://www.routledge.
- ResearchGate. (2025, August 7). Selective Gas Adsorption and Separation in Metal-Organic Frameworks. [URL: https://www.researchgate.
- 3P Instruments. MOF, Zeolites and Activated Carbons. [URL: https://www.3p-instruments.
- ResearchGate. Adsorption, Gas Separation. [URL: https://www.researchgate.
- Microtrac. The Adsorption Isotherm. [URL: https://www.microtrac.com/knowledge/technical-articles/the-adsorption-isotherm/]
- 3P Instruments. Physisorption of Gases, with Special Reference to the Evaluation of Surface Area and Pore Size Distribution (IUPAC Technical Report). [URL: https://www.3p-instruments.com/wp-content/uploads/2020/02/IUPAC-Report-2015.pdf]
- University of Cincinnati. (2006). Determination of gas phase adsorption isotherms—a simple constant volume method. Chemosphere, 64(8), 1362-1368. [URL: https://homepages.uc.edu/~sorialga/Published%20Papers/2006/Chemosphere_64_1362-1368.pdf]
Sources
- 1. absstem.com [absstem.com]
- 2. apexgasgenerators.com [apexgasgenerators.com]
- 3. Solex - Solving sorbent use in carbon capture [solexthermal.com]
- 4. Research on Solid sorbents for CO2 capture for high throughput carbon capture systems [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Solid sorbents for carbon capture - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pressure swing adsorption - Wikipedia [en.wikipedia.org]
- 11. Experimental studies of hydrocarbon separation on zeolites, activated carbons and MOFs for applications in natural gas processing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. blog.novomof.com [blog.novomof.com]
- 13. Industrial Gas Separation and Purification | NIST [nist.gov]
- 14. Gas separation: Significance and symbolism [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. Hydrogen Purification Performance of Pressure Swing Adsorption in Coal-Derived Activated Carbon/Zeolite 13X Layered Bed [mdpi.com]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. byjus.com [byjus.com]
- 19. tewincryo.com [tewincryo.com]
- 20. Temperature swing adsorption | EMIS [emis.vito.be]
- 21. emis.vito.be [emis.vito.be]
- 22. PSA & TSA [zhulincarbon.com]
- 23. researchgate.net [researchgate.net]
- 24. US8784533B2 - Temperature swing adsorption process for the separation of target species from a gas mixture - Google Patents [patents.google.com]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Breakthrough Curve Analysis: How to Optimize Adsorption Cycle Times [eureka.patsnap.com]
- 27. chemklub.com [chemklub.com]
- 28. Breakthrough curve - Wikipedia [en.wikipedia.org]
- 29. deswater.com [deswater.com]
- 30. microtrac.com [microtrac.com]
- 31. nist.gov [nist.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,7-Diethynylnaphthalene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,7-Diethynylnaphthalene. This document is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block for conjugated polymers, molecular electronics, and complex organic frameworks, is typically achieved via two primary pathways: the Sonogashira cross-coupling reaction and the Corey-Fuchs reaction .[1][2][3] The choice between these routes depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
The Sonogashira coupling involves the reaction of a di-halogenated naphthalene (e.g., 2,7-dibromo- or 2,7-diiodonaphthalene) with a terminal alkyne, often a silyl-protected variant like trimethylsilylacetylene (TMSA), in the presence of palladium and copper catalysts.[4][5] The Corey-Fuchs reaction provides a two-step alternative, starting from 2,7-naphthalenedicarboxaldehyde. The aldehyde is first converted to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[6][7]
Below is a diagram illustrating these two convergent synthetic pathways.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.
Sonogashira Coupling Route
Question 1: My Sonogashira reaction has a very low or non-existent yield. What are the most likely causes?
Answer: A low yield in a Sonogashira coupling is a common issue that can almost always be traced back to the integrity of your reagents and the reaction atmosphere. Here is a systematic checklist:
-
Palladium Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen.[8] If your catalyst has decomposed, it may appear as a black precipitate (palladium black). Always use a fresh, active palladium source. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in-situ to the active Pd(0) form, a process which can be inhibited by impurities.[5][8]
-
Copper Co-catalyst Oxidation: Copper(I) iodide (CuI) is the co-catalyst and is easily oxidized. Use CuI from a freshly opened bottle or a recently purchased batch for optimal results.[8]
-
Contaminated Reagents: Impurities in your aryl halide, alkyne, solvent, or base can poison the catalyst. Ensure all reagents are of high purity. Recrystallization of the 2,7-dihalonaphthalene and distillation of the amine base (e.g., triethylamine or diisopropylamine) are highly recommended.[8]
-
Oxygen Contamination: This is the most critical factor. Oxygen not only deactivates the palladium catalyst but also promotes the unwanted homocoupling of the terminal alkyne (Glaser coupling).[1][4] It is imperative to thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and maintain a strict inert atmosphere throughout the entire experiment.[8]
Question 2: I'm observing a significant amount of a side product that I suspect is an alkyne homocoupling (Glaser) product. How can this be minimized?
Answer: The formation of alkyne dimers via Glaser-Hay coupling is a classic side reaction in copper-mediated Sonogashira couplings, particularly when oxygen is present.[4]
-
Rigorous Inert Atmosphere: As mentioned above, oxygen is the primary promoter of this side reaction. Improving your degassing technique and ensuring your reaction vessel is free of leaks is the most effective solution.[8]
-
Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Try reducing the amount of CuI to the minimum effective level (e.g., 1-5 mol %).
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, a copper-free Sonogashira protocol may be necessary. These reactions often require a higher loading of a base, such as tetra-n-butylammonium fluoride (TBAF) or an amine like pyrrolidine, to facilitate the deprotonation of the alkyne.[1][4][9]
Question 3: My palladium catalyst is turning black and precipitating out of the solution shortly after the reaction starts. What is happening?
Answer: The formation of a black precipitate, known as palladium black, indicates that your active Pd(0) catalyst is agglomerating and crashing out of the solution, rendering it inactive.[8]
-
Cause - Oxygen: The most common cause is the presence of oxygen, which oxidizes and destabilizes the Pd(0) complex. Re-evaluate and improve your inert atmosphere techniques.[8]
-
Cause - High Temperature: While some Sonogashira reactions require heat, especially with less reactive aryl bromides, excessively high temperatures can accelerate the decomposition of the catalyst.[8][10] If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Cause - Ligand Choice: The ligands on the palladium catalyst play a crucial role in its stability and activity. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and prevent agglomeration.[1] If you are using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, consider switching to a catalyst with more robust ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene).[10]
| Problem | Primary Cause | Recommended Solution | Citation |
| Low/No Yield | Inactive Catalyst / Oxygen | Use fresh Pd/Cu catalysts; rigorously degas solvent and maintain inert atmosphere. | [8] |
| Alkyne Homocoupling | Oxygen / Excess Copper | Improve inert atmosphere; reduce CuI loading; consider copper-free conditions. | [1][4] |
| Catalyst Precipitation | Oxygen / High Temperature | Improve inert atmosphere; reduce reaction temperature; use more stable ligands (e.g., dppf). | [1][8][10] |
| Sluggish Reaction | Low Reactivity of Aryl Halide | Switch from 2,7-dibromo- to 2,7-diiodonaphthalene; increase temperature; use a more active catalyst system. | [5] |
Corey-Fuchs Reaction Route
Question 4: The first step of my Corey-Fuchs reaction, the formation of 2,7-bis(2,2-dibromovinyl)naphthalene, is giving a low yield.
Answer: This step is a modified Wittig reaction.[11] Low yields typically stem from issues with the ylide formation or its reaction with the aldehyde.
-
Reagent Stoichiometry and Purity: The reaction requires precise stoichiometry: two equivalents of triphenylphosphine (PPh₃) and one equivalent of carbon tetrabromide (CBr₄) are used to generate the dibromomethylene ylide for every aldehyde group.[6] Ensure your PPh₃ and CBr₄ are pure and dry.
-
Reaction Conditions: The reaction is generally performed in a non-polar solvent like dichloromethane at mild temperatures. Ensure adequate reaction time for the ylide to form before and after the addition of the 2,7-naphthalenedicarboxaldehyde.
-
Use of Zinc Dust: The addition of zinc dust can promote the formation of the ylide intermediate, which may improve yields and simplify the purification of the product from triphenylphosphine oxide.[7][11]
Question 5: During the second step (alkyne formation with n-BuLi), I'm getting a complex mixture of products instead of clean this compound.
Answer: This step involves a halogen-metal exchange followed by elimination and requires careful control, especially of temperature.[6][12]
-
Temperature Control is Critical: This reaction must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[12] If the temperature rises prematurely, the highly reactive organolithium intermediates can engage in side reactions.
-
Purity of the Dibromoalkene: The 2,7-bis(2,2-dibromovinyl)naphthalene intermediate must be pure before proceeding. Any unreacted PPh₃ or triphenylphosphine oxide from the first step can interfere with the organolithium reagent.
-
Slow Addition of n-BuLi: The n-butyllithium (n-BuLi) should be added slowly and dropwise to the solution of the dibromoalkene at -78 °C to maintain control over the exothermic reaction.
-
Aqueous Workup: After the reaction is complete, it must be quenched carefully, still at low temperature, before being warmed to room temperature.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Sonogashira or Corey-Fuchs, is generally preferred for preparing this compound?
A1: The Sonogashira coupling is often the more direct and widely used method, especially in academic and research settings.[3][13] Its main advantage is the convergence and high functional group tolerance. However, it is highly sensitive to reaction conditions and reagent quality. The Corey-Fuchs reaction is a robust alternative, particularly if the corresponding dialdehyde is readily available or easily synthesized.[2] It avoids expensive and sensitive palladium catalysts but requires the use of pyrophoric organolithium reagents and cryogenic temperatures.[6] The best choice depends on your specific laboratory capabilities and starting material availability.
Q2: What are the key safety precautions when working with the reagents in these syntheses?
A2: Both routes involve hazardous materials.
-
Sonogashira Reaction: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Amines like triethylamine and diisopropylamine are corrosive and have strong odors. Solvents like THF and DMF have specific health and safety considerations.[8]
-
Corey-Fuchs Reaction: This route requires extreme caution. n-Butyllithium (n-BuLi) is highly pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe and cannula techniques. Carbon tetrabromide is toxic. Always consult the Safety Data Sheet (SDS) for every chemical and perform a thorough risk assessment before beginning any experiment.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. You should see a characteristic singlet for the acetylenic protons in the ¹H NMR spectrum and signals for the sp-hybridized carbons in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic C≡C and ≡C-H stretching frequencies.
-
Melting Point: A sharp melting point indicates high purity. Literature values for related compounds like 2,7-dimethylnaphthalene are well-documented and can serve as a reference point for the purity of precursors.[14][15]
Section 4: Representative Experimental Protocols
The following are generalized, illustrative protocols. Researchers must adapt them based on specific substrates, laboratory conditions, and literature precedents.
Protocol 1: Sonogashira Coupling of 2,7-Dibromonaphthalene with TMS-Acetylene
Caption: Workflow for Sonogashira synthesis of this compound.
-
Inert Atmosphere Setup: To a dry Schlenk flask under argon, add 2,7-dibromonaphthalene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). Add trimethylsilylacetylene (2.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until TLC or GC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purification & Deprotection: After solvent removal, purify the crude 2,7-bis(trimethylsilylethynyl)naphthalene by column chromatography. Dissolve the purified intermediate in a mixture of THF and methanol, add a base like K₂CO₃, and stir at room temperature until deprotection is complete.
-
Final Isolation: Perform an aqueous workup and extract the product. Purify by recrystallization to obtain this compound.[16]
Protocol 2: Corey-Fuchs Reaction from 2,7-Naphthalenedicarboxaldehyde
-
Dibromoalkene Formation: To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) in portions. Stir for 30 minutes, then add a solution of 2,7-naphthalenedicarboxaldehyde (1.0 eq) in dichloromethane. Allow the reaction to warm to room temperature and stir until complete. Purify the resulting 2,7-bis(2,2-dibromovinyl)naphthalene.[6][7]
-
Alkyne Formation: Dissolve the purified dibromoalkene in dry THF and cool the solution to -78 °C under argon. Slowly add n-butyllithium (4.4 eq of a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature, then allow it to slowly warm to room temperature.[12]
-
Quenching and Isolation: Carefully quench the reaction at low temperature with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to yield this compound.
References
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Isse, A. A., et al. (2018). Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene. Beilstein Journal of Organic Chemistry, 14, 938–945. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Sharma, G., et al. (2022). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 12(36), 23265–23289. Retrieved from [Link]
- Google Patents. (n.d.). US3775500A - Preparation of 2,7-dimethylnaphthalene.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. Retrieved from [Link]
-
Chen, C. Y., et al. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Retrieved from [Link]
-
Chemdad. (n.d.). 2,7-DIMETHYLNAPHTHALENE. Retrieved from [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. Retrieved from [Link]
-
Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Retrieved from [Link]
-
Christensen, J. B., et al. (2000). A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ. Journal of the Chemical Society, Perkin Transactions 1, (20), 3439–3446. Retrieved from [Link]
-
ResearchGate. (2014). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil. Retrieved from [Link]
-
ResearchGate. (2012). Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites. Retrieved from [Link]
-
European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Dimethylnaphthalene. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (1995). Synthesis and structures of naphthalenophanes (n = 2–4). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 12. Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2,7-DIMETHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. 2,7-Dimethylnaphthalene | C12H12 | CID 11396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2,7-Diethynylnaphthalene
Welcome to the technical support center for the synthesis of 2,7-diethynylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the success of your experiments.
Introduction: Navigating the Synthesis
This compound is a valuable C2-symmetric building block in materials science and medicinal chemistry, prized for its rigid, linear structure which is ideal for constructing conjugated polymers, molecular wires, and complex macrocycles. The most common and effective route to its synthesis is a two-step process:
-
A Sonogashira cross-coupling reaction between a 2,7-dihalonaphthalene and a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).[1][2]
-
A subsequent deprotection step to reveal the terminal alkyne functionalities.
While seemingly straightforward, this synthesis is fraught with potential challenges, from catalyst deactivation to competing side reactions and difficult purifications. This guide provides expert insights into the causality behind these issues and offers field-proven solutions.
Overall Synthetic Workflow
The diagram below illustrates the standard two-step synthetic pathway from a 2,7-dihalonaphthalene precursor.
Caption: Figure 1. General Synthetic Workflow
Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 2,7-dibromonaphthalene or 2,7-diiodonaphthalene?
A: 2,7-diiodonaphthalene is the superior choice. The reactivity of aryl halides in Sonogashira coupling follows the trend: I > OTf > Br >> Cl.[3][4] Aryl iodides undergo oxidative addition to the palladium(0) catalyst much more readily than aryl bromides, allowing for milder reaction conditions (often room temperature) and faster reaction times.[3] While 2,7-dibromonaphthalene[5] can be used, it typically requires higher temperatures (e.g., 80 °C) and potentially more specialized, electron-rich phosphine ligands to achieve good yields, which can also promote catalyst decomposition.[6]
Q2: Why must I use a protected alkyne like trimethylsilylacetylene (TMSA)? Why not use acetylene gas directly?
A: There are three primary reasons for using a protected alkyne:
-
Safety and Handling: Acetylene is a flammable and explosive gas that is difficult to handle and measure accurately in a laboratory setting. In contrast, TMSA is a liquid that is easily handled and dispensed.[7]
-
Preventing Side Reactions: Using a protected alkyne prevents the formation of symmetrical byproducts from the coupling of the aryl halide with both ends of the acetylene molecule. It ensures only the desired C(sp²)-C(sp) bond formation occurs.
-
Improving Solubility and Purification: The bulky silyl group often improves the solubility of the intermediate product in organic solvents and alters its polarity, which can significantly simplify purification by chromatography, as the polarity difference between the starting material, mono-substituted, and di-substituted products is more pronounced.[7][8]
Q3: What is "Glaser-Hay homocoupling," and how can I prevent it?
A: Glaser-Hay coupling is a major side reaction in Sonogashira chemistry where the terminal alkyne couples with itself to form a symmetrical butadiyne dimer (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne).[6][9] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[10]
Prevention Strategies:
-
Maintain a Strictly Inert Atmosphere: This is the most critical factor. Oxygen is the primary culprit. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][9]
-
Minimize Copper Catalyst: Use the minimum effective amount of CuI. High concentrations of the copper catalyst can accelerate the rate of homocoupling.[9]
-
Consider Copper-Free Conditions: For particularly sensitive substrates, copper-free Sonogashira protocols can be employed. These methods often require specific ligands or bases to facilitate the catalytic cycle but completely eliminate the Glaser-Hay pathway.[3][6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low to No Product Yield
-
Symptom: Your TLC or LC-MS analysis shows primarily unreacted 2,7-dihalonaphthalene.
-
Causality & Solution: This is often a catalyst or reagent integrity issue.
-
Inactive Palladium Catalyst: The active Pd(0) species is highly sensitive to oxygen. If your catalyst source is old or has been improperly handled, it may be inactive. Using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often more reliable as it is more stable to air and is reduced to the active Pd(0) in situ.[2][9]
-
Oxidized Copper Co-catalyst: Copper(I) iodide (CuI) should be a white or off-white powder. If it appears greenish or brown, it has likely oxidized and will be ineffective. Use a fresh bottle of CuI.[9]
-
Wet or Poor-Quality Amine Base: The amine base (e.g., triethylamine) is not just a proton scavenger; it is essential for the catalytic cycle. It must be anhydrous. Consider distilling your amine base over a suitable drying agent (e.g., CaH₂) before use.[9]
-
Insufficient Degassing: Failure to rigorously exclude oxygen will deactivate the catalyst system. Ensure all liquids are degassed and the reaction is performed using Schlenk techniques or in a glovebox.[3]
-
Problem 2: A Black Precipitate Forms in the Reaction Flask
-
Symptom: The reaction mixture, which is typically a homogenous solution or a light slurry, turns dark and a fine black powder precipitates.
-
Causality & Solution: This black precipitate is "palladium black," which is finely divided, amorphous, and catalytically inactive palladium metal.[3][9] It signifies the decomposition of your molecular palladium catalyst.
-
Cause: The primary causes are exposure to oxygen, excessively high temperatures, or the presence of impurities in the reagents or solvent that poison the catalyst.[9]
-
Solution: There is no remedy once significant decomposition has occurred. The experiment must be repeated. To prevent it, ensure a rigorously inert atmosphere, use high-purity reagents and anhydrous solvents, and if heating is required for a less reactive halide like 2,7-dibromonaphthalene, apply heat cautiously and monitor the reaction closely. Using bulky, electron-rich phosphine ligands can enhance catalyst stability for more challenging substrates.[6][9]
-
Problem 3: The Main Product is the Monosubstituted Intermediate
-
Symptom: You isolate a significant amount of 2-halo-7-ethynylnaphthalene derivative instead of the desired disubstituted product.
-
Causality & Solution: This indicates an incomplete reaction.
-
Stoichiometry: Ensure you are using a sufficient excess of the alkyne. A common practice is to use 2.2 to 2.5 equivalents of the protected alkyne to drive the reaction to completion.
-
Reaction Time/Temperature: The second coupling is often slower than the first due to increased steric hindrance and altered electronics. The reaction may simply need more time or gentle heating (if using an aryl bromide) to proceed to the disubstituted product. Monitor the reaction by TLC or LC-MS until the mono-substituted intermediate is consumed.
-
Problem 4: Incomplete Silyl Deprotection
-
Symptom: Your final product is contaminated with the mono-silylated or di-silylated intermediates.
-
Causality & Solution: The deprotection step has not gone to completion.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the deprotecting agent. For fluoride-based deprotection (e.g., TBAF), use at least 2.2 equivalents. For base-catalyzed methanolysis (e.g., K₂CO₃ in MeOH/THF), the reaction is often slower and may require longer reaction times or gentle warming.
-
Reaction Time: Silyl deprotection can sometimes be sluggish. Allow the reaction to stir for an adequate period, monitoring by TLC until all silylated intermediates have been consumed. The final, unprotected product is often significantly more polar than its silylated precursors.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,7-Bis((trimethylsilyl)ethynyl)naphthalene
This protocol is adapted for a starting material of 2,7-dibromonaphthalene, which is more common and less expensive than the diiodo analogue.
Materials:
-
2,7-Dibromonaphthalene (1.0 eq)[5]
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triphenylphosphine (PPh₃) (0.12 eq)
-
(Trimethylsilyl)acetylene (TMSA) (2.5 eq)
-
Anhydrous, degassed triethylamine (TEA)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-baked Schlenk flask under an argon atmosphere, add 2,7-dibromonaphthalene, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and anhydrous TEA via cannula. The amounts should be sufficient to create an easily stirrable solution (approx. 0.1 M concentration with respect to the naphthalene).
-
Stir the mixture at room temperature for 15 minutes to ensure all solids are dissolved.
-
Add (trimethylsilyl)acetylene dropwise via syringe.
-
Heat the reaction mixture to 60-65 °C and stir under argon.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product as a solid.
Protocol 2: Deprotection to this compound
Materials:
-
2,7-Bis((trimethylsilyl)ethynyl)naphthalene (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the 2,7-bis((trimethylsilyl)ethynyl)naphthalene in a 2:1 mixture of THF/Methanol.
-
Add potassium carbonate to the solution.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The product, this compound, will have a much lower Rf value (be more polar) than the starting material. The reaction is typically complete in 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or a short plug of silica gel if necessary.
Quantitative Data Summary
The following table provides typical parameters for the synthesis. Yields are highly dependent on substrate purity, reaction scale, and purification efficiency.
| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection |
| Starting Material | 2,7-Dibromonaphthalene | 2,7-Bis((trimethylsilyl)ethynyl)naphthalene |
| Key Reagents | TMSA (2.5 eq) | K₂CO₃ (2.5 eq) |
| Catalyst Loading | 3 mol% PdCl₂(PPh₃)₂, 6 mol% CuI | N/A |
| Solvent | THF / Triethylamine | THF / Methanol |
| Temperature | 60-65 °C | Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 75-90% | 90-98% |
Mechanistic Insights & Troubleshooting Logic
Visualizing the underlying processes can aid in troubleshooting. The Sonogashira reaction proceeds through interconnected palladium and copper catalytic cycles, while a logical decision tree can streamline the diagnostic process when experiments fail.
Caption: Figure 2. Simplified Sonogashira Catalytic Cycle
Caption: Figure 3. Troubleshooting Decision Tree
References
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Zhang, X., & Feng, X. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
-
Averin, A. D., Uglov, A. N., & Beletskaya, I. P. (2008). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Chemistry Letters, 37(10), 1074-1075. [Link]
- BenchChem. (2025). Synthesis of 1,8-Dibromonaphthalene-2,7-diol from 2,7-Dihydroxynaphthalene: An In-depth Technical Guide.
-
Delgado, F., Tamariz, J., & Zepeda, G. (2005). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 49(2), 194-198. [Link]
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Doubleday, W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. [Link]
-
ChemBK. Naphthalene,2,7-dibroMo-. [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(1), 1-21. [Link]
-
Organic Syntheses. 2,7-dimethylnaphthalene. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Molnar, M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1361. [Link]
-
Chen, C. Y., et al. (1999). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Preprints of Symposia-American Chemical Society, Division of Fuel Chemistry, 44(4), 834-838. [Link]
-
Islam, K., Narjinari, H., & Kumar, A. (2014). Synthesis of tetraethynylatednaphthalene by multi-fold Sonogashira cross-coupling catalysed by Pd(CH3CN)2Cl2/CuI. RSC Advances, 4(104), 59853-59856. [Link]
-
Reddy, B. V. S., et al. (2005). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 3(19), 3425-3427. [Link]
-
Jayasree, S., & Siju, C. R. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(11), 3932-3935. [Link]
- US Patent 3,775,500A. (1973). Preparation of 2,7-dimethylnaphthalene.
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
PubChem. 2,7-Diiodonaphthalene. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
Technical Support Center: Optimizing Reaction Conditions for 2,7-Diethynylnaphthalene Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the polymerization of 2,7-diethynylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing high-quality poly(this compound) and related copolymers. Our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: The polymerization of this compound, an AB-type monomer, primarily relies on coupling reactions that form new bonds between the ethynyl groups. The most prevalent and effective methods are transition-metal-catalyzed polycondensations.
-
Oxidative Coupling (Eglinton/Glaser Conditions): This is a classical method for coupling terminal alkynes. It typically employs a copper salt (e.g., CuCl or Cu(OAc)₂) as a catalyst, often in the presence of an amine base like pyridine or TMEDA (tetramethylethylenediamine) and an oxidant (O₂). The reaction proceeds by forming a diacetylene (butadiyne) linkage between monomer units.
-
Palladium-Catalyzed Cross-Coupling Reactions: While less common for homopolymerization of a diethynyl monomer, palladium catalysts are central to copolymerizations. For instance, in Sonogashira cross-coupling, this compound can be copolymerized with aryl halides. For homopolymerization, specific palladium catalyst systems can be designed to promote head-to-tail coupling, though controlling regioselectivity can be a challenge. Late transition metal catalysts, including those based on palladium and nickel, are known for their tunable ligands which can influence polymer properties like molecular weight and branching[1].
-
Other Metal-Catalyzed Polymerizations: Catalysts based on rhodium (Rh) or iridium (Ir) can also catalyze the polymerization of terminal alkynes, often leading to polymers with high cis-transoidal structures and interesting photophysical properties.
The choice of method depends critically on the desired polymer architecture, molecular weight, and solubility.
Q2: How do I select an appropriate solvent for the polymerization?
A2: Solvent selection is critical as it influences monomer and polymer solubility, catalyst activity, and reaction kinetics. The ideal solvent should:
-
Fully dissolve the monomer and the growing polymer chains: Poor solubility of the polymer can lead to premature precipitation, limiting the achievable molecular weight.
-
Be inert under the reaction conditions: It should not react with the monomer, catalyst, or base.
-
Have an appropriate boiling point: The boiling point should be high enough to allow for the desired reaction temperature but low enough for easy removal during workup.
Commonly used solvents for alkyne polymerizations include:
| Solvent | Rationale & Considerations |
| Pyridine | Often used in oxidative couplings as both a solvent and a base. Its good solvating power for both the catalyst complex and the polymer is advantageous. |
| Toluene / Xylenes | Good for many transition-metal-catalyzed reactions. Their higher boiling points allow for elevated reaction temperatures, which can increase reaction rates. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent with excellent solvating power for a wide range of polymers. However, it can be difficult to remove completely and may coordinate to the metal center, affecting catalysis.[2] |
| Tetrahydrofuran (THF) | A common solvent for organometallic reactions. Its lower boiling point limits the reaction temperature. |
The choice of solvent can significantly alter the properties of the final polymer membrane or film, affecting viscosity, diffusivity, and phase inversion behavior during casting[3][4]. For instance, in some systems, a solvent like N,N-dimethylacetamide (DMAc) has been shown to be superior for producing polymers with stable melt properties compared to DMSO, where cross-linking can occur at high temperatures[5].
Q3: What factors control the molecular weight of the final polymer?
A3: Achieving high molecular weight is a common goal and is governed by several principles of step-growth polymerization[6].
-
Stoichiometric Balance: For a polycondensation reaction, a precise 1:1 molar ratio of reactive groups is crucial. While this compound is a single monomer, impurities can disrupt this balance. Any monofunctional impurity will act as a capping agent, limiting chain growth[7].
-
High Monomer Purity: Impurities can poison the catalyst or terminate the growing polymer chain. It is imperative to use highly purified this compound. Recrystallization or sublimation is often recommended.
-
Reaction Conversion: High molecular weights are only achieved at very high conversions (>99%). The reaction must be allowed to proceed for a sufficient duration under optimal conditions.
-
Catalyst Activity & Lifetime: The catalyst must remain active throughout the polymerization. Catalyst deactivation will halt chain growth.
-
Efficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts can drive the equilibrium toward polymer formation[8]. While not always applicable to all alkyne coupling mechanisms, it's a key principle in many polycondensations.
To intentionally control and limit molecular weight, one can add a controlled amount of a monofunctional monomer (e.g., phenylacetylene) as a chain stopper[7].
Troubleshooting Guide
Problem 1: Low Polymer Yield or No Reaction
Possible Causes & Solutions
-
Inactive Catalyst:
-
Diagnosis: The reaction mixture shows no color change (if expected) or TLC/GC-MS analysis shows only starting material after several hours.
-
Solution:
-
Use Fresh Catalyst: Transition metal catalysts, especially in their active form, can be sensitive to air and moisture. Use freshly opened catalyst or store it properly in an inert atmosphere (glovebox or desiccator).
-
Ensure Proper Activation: Some catalyst precursors require an activation step (e.g., reduction of a Pd(II) species to Pd(0)). Ensure your procedure follows the correct activation sequence.
-
Check for Inhibitors: The monomer or solvent may contain impurities (e.g., sulfur compounds, amines) that can poison the catalyst. Purify all reagents before use.
-
-
-
Incorrect Reaction Temperature:
-
Diagnosis: The reaction is sluggish or stalls completely.
-
Solution: The optimal temperature is a balance between reaction rate and catalyst stability/side reactions[9]. If the reaction is slow, incrementally increase the temperature (e.g., in 10 °C steps) while monitoring for degradation. Conversely, excessively high temperatures can cause catalyst decomposition or unwanted side reactions[10].
-
-
Poor Reagent Purity:
-
Diagnosis: Inconsistent results between batches.
-
Solution: Purify the this compound monomer immediately before use. Ensure solvents are anhydrous and deoxygenated, as both water and oxygen can interfere with many catalytic cycles.
-
Problem 2: Low Molecular Weight and/or High Polydispersity Index (PDI)
Possible Causes & Solutions
-
Premature Precipitation:
-
Diagnosis: The polymer precipitates from the reaction mixture before high conversion is reached. The resulting polymer is often a low-molecular-weight powder.
-
Solution:
-
Change Solvent: Select a solvent with better solvating power for the polymer backbone[11]. Sometimes a solvent mixture is effective.
-
Increase Temperature: Higher temperatures can increase polymer solubility.
-
Run at Lower Concentration: Reducing the monomer concentration can help keep the growing chains in solution longer, though this may decrease the reaction rate.
-
-
-
Stoichiometric Imbalance / Impurities:
-
Diagnosis: Consistently low molecular weight even when the polymer remains in solution.
-
Solution: As mentioned in FAQ Q3, the presence of monofunctional impurities is a primary cause of low molecular weight in step-growth polymerizations[7][12]. Rigorously purify the monomer. Analyze the monomer by ¹H NMR and GC-MS to check for impurities like mono-ethynylnaphthalene.
-
-
Chain Transfer or Termination Reactions:
-
Diagnosis: The molecular weight plateaus over time despite the presence of active catalyst and monomer.
-
Solution: Side reactions can terminate chain growth. This is highly dependent on the specific catalytic system. For example, in oxidative coupling, side reactions can lead to over-oxidation or complex formation that deactivates the catalyst. Optimizing the catalyst-to-base ratio and controlling the oxygen introduction rate can mitigate these issues.
-
Caption: Troubleshooting flowchart for low molecular weight polymer.
Problem 3: Insoluble Polymer / Cross-linking
Possible Causes & Solutions
-
Unintended Side Reactions:
-
Diagnosis: The polymer forms an insoluble gel during the reaction or is completely insoluble in common solvents after isolation.
-
Solution: Terminal alkynes can undergo various side reactions, especially at high temperatures or with highly active catalysts[13][14]. Uncontrolled branching or cross-linking can occur.
-
Lower Reaction Temperature: This is the most straightforward approach to reduce the rate of side reactions[15].
-
Reduce Catalyst Loading: Excess catalyst might promote unwanted pathways.
-
Protecting Groups: In complex syntheses, it's sometimes necessary to use a removable protecting group (like a silyl group) on one of the alkyne terminals to prevent branching, though this adds extra steps to the synthesis[16].
-
-
-
Oxidative Degradation:
-
Diagnosis: The polymer darkens significantly during polymerization or workup and loses solubility.
-
Solution: Poly(alkyne)s can be susceptible to oxidative cross-linking, especially when heated in the presence of air[17]. Ensure all stages of the reaction and workup are performed under an inert atmosphere (N₂ or Ar). Use degassed solvents.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymer–solvent interactions as a tool to engineer material properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of High-Molecular-Weight and Strength Polyisobutylene-Based Polyurethane and Its Use for the Development of a Synthetic Heart Valve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
preventing side reactions when using 2,7-Diethynylnaphthalene
Welcome to the Technical Support Center for 2,7-Diethynylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Our goal is to empower you with the knowledge to anticipate and prevent common side reactions, ensuring the success of your synthetic endeavors.
Introduction to this compound
This compound is a rigid, linear aromatic compound with two terminal alkyne functionalities. This unique structure makes it a valuable monomer in the synthesis of conjugated polymers, porous organic frameworks (POFs), and other advanced materials with interesting electronic and optical properties. However, the high reactivity of the terminal alkyne groups can also lead to several undesired side reactions. This guide provides a comprehensive overview of these potential issues and offers practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions involving this compound stem from the reactivity of its terminal alkyne groups. The most prevalent issues are:
-
Oxidative Homocoupling (Glaser-Hay Coupling): This is the most common side reaction, leading to the formation of symmetric butadiyne-linked dimers and oligomers.[1][2] This occurs in the presence of copper catalysts and an oxidant, which is often atmospheric oxygen.[3]
-
Cyclotrimerization: Three alkyne units can react to form a benzene ring, a reaction that can be catalyzed by various transition metals.[4][5] This leads to highly branched and cross-linked impurities.
-
Oxidative Cleavage: Under harsh oxidative conditions, the triple bond can be cleaved, leading to the formation of carboxylic acids.[6][7][8] While less common under typical coupling conditions, it can be a concern if strong oxidants are present.
-
Incomplete Reaction or Mono-substitution: In cross-coupling reactions like the Sonogashira coupling, the reaction may stop after only one of the alkyne groups has reacted, resulting in a mixture of mono- and di-substituted products.[9]
Q2: How can I prevent oxidative homocoupling (Glaser-Hay coupling) of this compound?
A2: Preventing the Glaser-Hay coupling is critical for achieving high yields of the desired cross-coupled products. Here are key strategies:
-
Rigorous Exclusion of Oxygen: Perform reactions under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). This can be achieved using Schlenk line techniques or a glovebox.
-
Degassing Solvents: Thoroughly degas all solvents prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.
-
Use of Copper-Free Conditions: When possible, employ copper-free Sonogashira coupling protocols.[10] Various palladium catalysts and ligands have been developed that can facilitate the coupling without the need for a copper co-catalyst.[11]
-
Ligand Choice: In copper-catalyzed reactions, the choice of ligand can influence the rate of homocoupling versus cross-coupling. Some ligands can stabilize the copper acetylide intermediate and favor the desired reaction pathway.[12]
Q3: What are the best practices for storing and handling this compound to maintain its purity?
A3: Proper storage and handling are crucial to prevent degradation and side reactions before the compound is even used in a reaction.
-
Storage Conditions: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place.[13] Refrigeration is recommended.
-
Handling: Handle the compound quickly in the open air to minimize exposure to oxygen and moisture. For sensitive reactions, it is best to handle it in a glovebox.
-
Purity Check: Before use, it is advisable to check the purity of the this compound, especially if it has been stored for a long time. This can be done using techniques like NMR spectroscopy or gas chromatography.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound and provides a systematic approach to resolving them.
Issue 1: Low Yield of the Desired Di-substituted Product in a Sonogashira Coupling Reaction.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Increase the reaction time. Monitor the reaction progress by TLC or GC-MS. 2. Increase the reaction temperature in small increments (e.g., 5-10 °C). | The reaction may be kinetically slow. Higher temperatures can increase the reaction rate, but be cautious of potential side reactions. |
| Catalyst Deactivation | 1. Ensure all reagents and solvents are of high purity and free from catalyst poisons. 2. Increase the catalyst loading slightly. | Impurities can poison the palladium catalyst, reducing its activity. |
| Stoichiometric Imbalance | 1. Carefully re-check the stoichiometry of all reactants. Ensure an accurate measurement of this compound and the coupling partner. | A precise 1:2 molar ratio (for di-substitution) is often critical for driving the reaction to completion. |
| Precipitation of Reactants | 1. Choose a solvent system in which all reactants and intermediates are soluble at the reaction temperature. | If any component precipitates, it will be removed from the reaction, leading to an incomplete reaction. |
Issue 2: Formation of Insoluble Polymeric Material.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Extensive Homocoupling | 1. Rigorously exclude oxygen from the reaction mixture (see FAQ Q2). 2. Switch to a copper-free Sonogashira protocol.[10] | Oxygen promotes the Glaser-Hay coupling, leading to the formation of insoluble polydiacetylenes. |
| Cyclotrimerization | 1. Lower the reaction temperature. 2. Screen different catalysts and ligands that are less prone to promoting cyclotrimerization.[14] | High temperatures and certain transition metal catalysts can favor the [2+2+2] cycloaddition of the alkyne groups.[15] |
| High Monomer Concentration | 1. Perform the reaction at a lower concentration. 2. For polymerizations, consider a slow-addition method for one of the monomers. | High concentrations can increase the rate of intermolecular side reactions leading to cross-linking and insoluble materials. |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize oxidative homocoupling.
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of argon.
-
Degas all solvents by three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
In a Schlenk flask under an argon atmosphere, add this compound (1 equivalent), the aryl halide (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or a bulky amine like diisopropylethylamine).
-
Add the degassed solvent (e.g., THF, DMF, or toluene).
-
-
Reaction:
-
Stir the mixture at the desired temperature (typically ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways of this compound
Caption: Desired vs. side reaction pathways for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Sonogashira Coupling
Caption: A logical workflow for troubleshooting low product yields.
References
- Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry,
- Oxid
- Oxidative Cleavage of Alkynes. Chemistry LibreTexts,
- Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropan
- Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds. Dalton Transactions,
- Alkyne trimeris
- Proposed catalytic cycle for the cyclotrimerization of alkynes.
- Ni-Catalyzed Cyclotrimerization of Unactivated Internal Alkynes: Ligand-Dependent Regioselectivity. The Journal of Organic Chemistry,
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal,
- Glaser coupling. Wikipedia,
- Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing,
- 2,7-DIMETHYLNAPHTHALENE - Safety D
- Recent advances in Sonogashira reactions. PubMed,
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal,
- Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal,
- Recent Advances in Sonogashira Reactions.
Sources
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds: [4 + 2] cycloaddition of the third alkyne onto metallacyclopentadienes and dimetallacyclopentadienes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 13. 2,7-DIMETHYLNAPHTHALENE - Safety Data Sheet [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2,7-Diethynylnaphthalene - Stability and Degradation
Welcome to the technical support center for 2,7-diethynylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this versatile compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable building block in materials science and medicinal chemistry due to its rigid, planar naphthalene core and two reactive terminal alkyne groups. This high degree of reactivity, however, also makes it susceptible to degradation, primarily through oxidative coupling and polymerization. Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and use of this compound in a question-and-answer format.
Issue 1: Rapid Discoloration of Solid this compound (Turns Yellow/Brown)
-
Question: I just received my vial of this compound, and upon opening, I noticed the white crystalline solid has a yellowish or brownish tint. Is it still usable?
-
Answer: The discoloration of solid this compound is a common indicator of degradation, likely due to oligomerization or polymerization initiated by exposure to light, air (oxygen), or trace impurities. While a slight yellowing may not significantly impact a reaction where it is used in excess, a pronounced brown color suggests substantial degradation, which can lead to lower yields, purification difficulties, and inconsistent results. It is highly recommended to purify the compound before use if significant discoloration is observed.
Issue 2: Incomplete or Failed Reactions (e.g., Sonogashira Coupling)
-
Question: My Sonogashira coupling reaction with this compound is giving low yields or failing completely. I've checked all other reagents and conditions. Could the diethynylnaphthalene be the problem?
-
Answer: Yes, the quality of the this compound is critical. The primary culprit in failed Sonogashira reactions, aside from catalyst deactivation, is the presence of homocoupled diyne impurities (Glaser-Hay coupling products) in your starting material.[1][2] These impurities not only reduce the concentration of the desired reactant but can also interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, analyze your this compound by ¹H NMR and/or GC-MS to check for the presence of oligomers or other impurities.
-
Purify if Necessary: If impurities are detected, purify the this compound by recrystallization or column chromatography.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent in-situ oxidative homocoupling of the alkyne.[1] Use degassed solvents and reagents.
-
-
Issue 3: Formation of Insoluble Material in Solution
-
Question: When I dissolve my this compound in an organic solvent, I observe the formation of a precipitate or insoluble material over time. What is happening?
-
Answer: The formation of insoluble material is a strong indication of polymerization. Diethynylarenes are known to undergo polymerization, which can be initiated by heat, light, or the presence of catalytic impurities.[3] The extended π-conjugated system of the resulting polymer often leads to poor solubility.
-
Preventative Measures:
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.
-
Store Solutions Properly: If short-term storage of a solution is necessary, keep it in a tightly sealed container, under an inert atmosphere, and protected from light in a refrigerator.
-
-
Part 2: Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a refrigerator or freezer (-20°C is recommended for long-term storage).
-
Atmosphere: Under an inert atmosphere (argon or nitrogen). If the original container is not sealed under an inert gas, it is advisable to transfer the compound to a new vial, flush with inert gas, and seal tightly.
-
Light: In a light-protected container (e.g., an amber vial) or stored in the dark.
-
-
-
Q2: How should I handle this compound in the lab?
-
A2: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid creating dust. When weighing and transferring the solid, do so quickly to minimize exposure to air and light. For solution-based work, use degassed solvents and maintain an inert atmosphere over the reaction mixture.
-
Degradation Pathways
-
Q3: What are the main chemical reactions that cause the degradation of this compound?
-
A3: The two primary degradation pathways are:
-
Oxidative Homocoupling (Glaser-Hay Coupling): In the presence of oxygen and often catalyzed by trace metals (like copper), the terminal alkyne groups can couple to form 1,3-diyne linkages, leading to oligomers and polymers.[1][2]
-
Polymerization: The ethynyl groups can undergo polymerization, especially when exposed to heat, light, or certain catalysts, forming a cross-linked, insoluble polymer network.[3]
-
-
Purification
-
Q4: My this compound has degraded. Is it possible to purify it?
-
A4: Yes, purification is often possible if the degradation is not too extensive.
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system would need to be determined empirically, but solvents in which the compound is soluble when hot and less soluble when cold are ideal. For the related compound 2,7-dimethylnaphthalene, recrystallization from ethanol or hexanes has been reported.[4]
-
Column Chromatography: Flash column chromatography on silica gel can be effective for removing polar impurities and oligomers. A non-polar eluent system, such as a hexane/ethyl acetate gradient, would be a good starting point.
-
-
Part 3: Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization (General Procedure)
-
Solvent Selection: In a small test tube, add a small amount of the impure this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or toluene) and heat gently. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
Dissolution: In a larger flask, dissolve the bulk of the impure this compound in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. Store the purified product under an inert atmosphere in a freezer.
Protocol 2: Safe Handling and Preparation of a Standard Solution
-
Inert Atmosphere: Before opening the vial of this compound, ensure you have a source of inert gas (argon or nitrogen) available.
-
Weighing: Quickly weigh the desired amount of the solid in a tared vial.
-
Dissolution: In a flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the desired volume of a degassed appropriate solvent (e.g., anhydrous THF or toluene).
-
Transfer: Add the weighed this compound to the solvent and stir until fully dissolved.
-
Storage: If the solution is not for immediate use, seal the flask with a septum, parafilm, and store it in a refrigerator, protected from light. Use within a short period to avoid degradation in solution.
Part 4: Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
References
- Google Patents. Alkynes polymerization inhibitor - CN105566034B.
-
Organic Syntheses. 2,7-dimethylnaphthalene. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Production of 2,7-Diethynylnaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2,7-Diethynylnaphthalene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and successfully scale your production.
Part 1: Foundational Principles: The Sonogashira Coupling
The synthesis of this compound is most commonly achieved via a twofold Sonogashira cross-coupling reaction, starting from 2,7-dibromonaphthalene.[1] Understanding the mechanism of this reaction is critical for effective troubleshooting and optimization.
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] The reaction is typically co-catalyzed by palladium and copper complexes.[3][4] The process involves two interconnected catalytic cycles.[5]
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (2,7-dibromonaphthalene). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination follows, yielding the aryl-alkyne product and regenerating the Pd(0) catalyst.[3]
-
The Copper Cycle: A Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial as it transfers the acetylide group to the palladium center during the transmetalation step.[5]
While this dual-catalyst system is classic, copper-free Sonogashira variants exist to prevent certain side reactions, though they may require different ligands or conditions.[5][6]
Caption: Figure 2: General Synthesis Workflow.
Detailed Experimental Protocol (Lab Scale)
This protocol describes a typical synthesis using Trimethylsilylacetylene (TMSA) as the alkyne source, which requires a subsequent deprotection step.
Materials:
-
2,7-Dibromonaphthalene [7]* Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) [3]* Copper(I) iodide (CuI) [4]* Triphenylphosphine (PPh₃)
-
Trimethylsilylacetylene (TMSA) [8]* Diisopropylamine (DIPA) or Triethylamine (TEA), anhydrous
-
Toluene or THF, anhydrous
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate/Methanol for deprotection [9]* Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add 2,7-dibromonaphthalene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene and anhydrous DIPA. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (2.5 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues and wash with toluene. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate (2,7-bis(trimethylsilylethynyl)naphthalene) in THF. Add a solution of TBAF (1.0 M in THF, 2.5 eq) and stir at room temperature for 1-2 hours.
-
Purification: Quench the deprotection reaction with water and extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). [10]
Parameter Typical Value/Condition Purpose/Rationale Pd Catalyst Loading 1-5 mol% Facilitates the core C-C bond formation. Lowering may be possible with highly active ligands. Cu Co-catalyst 2-10 mol% Essential for forming the copper acetylide intermediate, which accelerates transmetalation. [3] Base Amine (TEA, DIPA) Neutralizes the H-X generated and facilitates the deprotonation of the terminal alkyne. [4] Solvent Toluene, THF, DMF Must be anhydrous and capable of dissolving all reactants. Temperature 50-100 °C Balances reaction rate against thermal degradation of catalysts and products. | Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions, particularly the homocoupling of alkynes (Glaser coupling). [5]|
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q: My reaction yield is consistently low. What are the primary causes?
A: Low yields in Sonogashira couplings can stem from several factors:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently or could be degrading. Ensure your palladium precatalyst is of high quality. Consider adding a small amount of a reducing agent if catalyst activation is suspected.
-
Poor Quality Reagents: The purity of 2,7-dibromonaphthalene is crucial. Impurities can interfere with the catalyst. Ensure solvents and the amine base are strictly anhydrous, as water can hydrolyze intermediates and deactivate catalysts.
-
Insufficient Base: The amine base is consumed stoichiometrically. Ensure at least 2 equivalents are used per mole of alkyne. Using a stronger, non-nucleophilic base might be necessary in some cases.
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions/catalyst decomposition may occur if the temperature is too high. Experiment with a temperature gradient to find the optimal point.
Q: I am observing significant amounts of a homocoupled alkyne by-product. How can I minimize this?
A: The formation of a diyne (R-C≡C-C≡C-R) is known as Glaser coupling, an oxidative side reaction that is often promoted by the copper co-catalyst in the presence of oxygen. [5]
-
Maintain a Strict Inert Atmosphere: This is the most critical factor. Ensure your reaction vessel is thoroughly purged with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. Use solvents that have been properly degassed.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can favor side reactions.
-
Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable solution. [6][9]These reactions often require specialized palladium catalysts or ligands and may need slightly different conditions, but they completely eliminate the primary pathway for Glaser coupling. [9] Q: The reaction stalls, leaving both mono-alkynylated naphthalene and unreacted dibromonaphthalene. What should I investigate?
A: This indicates a loss of catalytic activity partway through the reaction.
-
Catalyst Deactivation: The palladium catalyst may be precipitating as palladium black, a sign of catalyst death. This can be caused by impurities or thermal instability. Try adding a stabilizing ligand like PPh₃ in slight excess.
-
Incomplete Second Coupling: The second Sonogashira coupling on the naphthalene core can be slower than the first due to electronic or steric effects. You might need to increase the reaction temperature or time after the first coupling is complete (as determined by TLC/GC-MS).
-
Reagent Stoichiometry: Double-check the stoichiometry of your alkyne source. You need slightly more than two equivalents to account for any potential loss or side reactions.
Q: Purification is difficult, and my final product is contaminated with catalyst residues or phosphine oxides.
A: Post-reaction cleanup is critical for obtaining high-purity this compound.
-
Aqueous Wash: After the reaction, washing the organic phase with a dilute aqueous solution of ammonia or ammonium chloride can help remove copper salts. A wash with dilute acid can remove the amine base.
-
Filtration: Passing the crude reaction mixture through a short plug of silica gel or celite before full chromatography can remove a significant portion of the baseline catalyst residues.
-
Recrystallization: this compound is a solid. Recrystallization is an excellent and scalable method for purification if a suitable solvent system can be found. [10]This is often more effective at removing closely-related organic impurities than chromatography.
-
Chromatography: Use a non-polar solvent system (e.g., hexanes/dichloromethane) for column chromatography. Triphenylphosphine oxide, a common impurity, can be tricky to separate. Sometimes a gradient elution is necessary.
Part 4: Scaling Up Production: Key Considerations
Moving from a lab-scale synthesis to pilot or production scale introduces new challenges that must be proactively managed. [11][12] Q: What are the main challenges when moving from a lab-scale (mg) to a pilot-scale (g-kg) synthesis?
A: The primary challenges are heat management, mass transfer, and process safety.
-
Heat Transfer: Exothermic or endothermic events that are negligible in a small flask can become significant at scale. The surface-area-to-volume ratio decreases dramatically, making it harder to add or remove heat efficiently. This can lead to runaway reactions or localized hot/cold spots that promote side reactions and impurity formation. [11]A jacketed reactor with controlled heating/cooling is essential.
-
Mass Transfer & Mixing: Ensuring all reactants are homogeneously mixed in a large vessel is more difficult. Inefficient stirring can lead to localized concentration gradients, causing incomplete reactions and increased by-product formation. The choice of impeller type and stirring speed becomes critical.
-
Reagent Addition: Adding reagents too quickly can cause dangerous exotherms. Controlled addition via a dosing pump is standard practice at scale.
-
Workup and Isolation: Handling large volumes of flammable solvents and filtering large quantities of solids requires specialized equipment and adherence to strict safety protocols.
Q: How does catalyst selection change for a large-scale process?
A: While lab-scale experiments often prioritize speed and yield, large-scale processes heavily favor cost, stability, and ease of removal.
-
Catalyst Cost: Palladium is expensive. At scale, minimizing catalyst loading is a major economic driver. This may involve screening for more active (and often more expensive) ligands that allow for lower palladium usage (measured in ppm rather than mol%).
-
Catalyst Removal: Removing residual palladium to meet regulatory requirements (especially for pharmaceutical applications) is a major challenge. Using heterogeneous catalysts or catalyst systems that are easily filtered or extracted can significantly simplify downstream processing.
-
Air Stability: Catalysts that are highly sensitive to air and moisture are difficult to handle in a large-scale manufacturing environment. Choosing more robust precatalysts can improve process reliability. [3]
Part 5: Frequently Asked Questions (FAQs)
Q: What is the recommended method for storing this compound?
A: this compound, like many terminal alkynes and poly-conjugated systems, can be sensitive to light, heat, and air. It should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a cool, dark place, such as a refrigerator or freezer, to prevent degradation and polymerization.
Q: What are the key safety precautions when working with the reagents for this synthesis?
A:
-
Palladium Catalysts: Can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper(I) Iodide: Is a skin and eye irritant. [7]* Amine Bases (DIPA, TEA): Are corrosive and have strong odors. Always handle in a well-ventilated fume hood.
-
Anhydrous Solvents (Toluene, THF): Are flammable. Ensure there are no ignition sources nearby.
-
Terminal Alkynes: Can be unstable under certain conditions. While TMSA is relatively stable, handling acetylene gas itself requires specialized equipment and training.
Q: Which analytical techniques are best for confirming the purity and identity of the final product? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of high purity. [13]* High-Performance Liquid Chromatography (HPLC): To quantify purity with high precision.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Averin, A. D., Uglov, A. N., & Beletskaya, I. P. (2008). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination. Chemistry Letters, 37(10), 1074-1075. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
Organic Syntheses. 2,7-dimethylnaphthalene. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
-
ChemBK. Naphthalene,2,7-dibroMo-. [Link]
-
Wikipedia. Alkynylation. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed aryl‐alkynylation of aryl halides with terminal alkynes. [Link]
- Google Patents.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. 5th International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (1999). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron Chemical Company. [Link]
-
Chongqing Chemdad Co., Ltd. 2,7-DIMETHYLNAPHTHALENE. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
ResearchGate. (2015). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil - purification of 2,6-DMN from concentrate of DMN isomers by crystallization. [Link]
-
Liminal Insights. (2023, July 12). When Scaling Production, Quality Challenges Can Increase Exponentially. [Link]
-
YouTube. (2023, March 23). Preparation of Arylamines, Part 3: Catalyzed Aromatic Nucleophilic Substitution. [Link]
-
European Patent Office. (2020, May 27). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE (EP 3505507 B1). [Link]
-
The Good Scents Company. 2,7-dimethyl naphthalene. [Link]
-
ResearchGate. (2015). Highly efficient two-step selective synthesis of 2,6-dimethylnaphthalene. [Link]
-
National Institutes of Health. (2022). Chemical synthesis and application of aryldihydronaphthalene derivatives. PMC. [Link]
-
CERN Indico. (2025, December 1). Challenges in the Scale-up Process Materials, Manufacturing, Workforce. [Link]
-
National Institutes of Health. (2018). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 23(11), 2829. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. mdpi.org [mdpi.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. liminalinsights.com [liminalinsights.com]
- 12. indico.cern.ch [indico.cern.ch]
- 13. 2,7-DIMETHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
common impurities in 2,7-Diethynylnaphthalene and their identification
Technical Support Center: 2,7-Diethynylnaphthalene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide in-depth, field-proven insights into the common challenges encountered when working with this versatile building block. This guide moves beyond simple protocols to explain the "why" behind the methods, ensuring you can effectively troubleshoot and validate your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding impurities in this compound, their origins, and methods for identification.
Q1: What are the most common types of impurities I should expect in my this compound sample?
The impurities in this compound can be broadly categorized into three groups:
-
Starting Material-Related Impurities: These include unreacted precursors such as 2,7-dibromonaphthalene or 2,7-diiodonaphthalene. Their presence indicates an incomplete reaction.
-
Reaction Byproducts: The most prevalent byproducts arise from the synthetic route used. In Sonogashira coupling, for instance, homocoupling of the terminal alkyne is a common side reaction, leading to the formation of diynes.[1][2]
-
Partially Reacted Intermediates: Monosubstituted species like 2-bromo-7-ethynylnaphthalene are common intermediates that may persist if the reaction does not go to completion.
-
Degradation Products: Polycyclic aromatic hydrocarbons with terminal alkyne groups can be susceptible to oxidation or polymerization over time, especially when exposed to air, light, or heat.
Q2: My synthesis of this compound was a Sonogashira coupling. What specific byproducts should I look for?
The Sonogashira reaction, while powerful for forming carbon-carbon bonds, is prone to a significant side reaction: homocoupling (also known as Glaser or Hay coupling).[1][2][3][4]
-
Homocoupling Products: This is the dimerization of your terminal alkyne coupling partner. Oxygen promotes this undesired reaction, which is often catalyzed by the copper(I) co-catalyst.[2][3] The formation of these dimers consumes your alkyne reagent, reduces overall yield, and complicates purification.[2] To minimize this, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) during the reaction.[1][3] Some protocols even suggest using a dilute hydrogen atmosphere to further suppress byproduct formation.[4][5]
-
Solvent and Base-Related Impurities: Depending on the solvent (e.g., DMF, triethylamine) and base used, you may find residual amounts or byproducts from their degradation under reaction conditions.
Q3: How can I detect partially reacted intermediates like 2-bromo-7-ethynylnaphthalene?
Partially reacted intermediates are best identified using a combination of chromatographic and spectroscopic techniques:
-
HPLC: A well-developed High-Performance Liquid Chromatography (HPLC) method will show a separate peak for the mono-substituted intermediate, which will have a different retention time than the starting material and the final product.
-
Mass Spectrometry (MS): LC-MS is particularly powerful. You will be able to identify the intermediate by its specific mass-to-charge ratio (m/z), which will be intermediate between the starting dihalide and the final diethynyl product.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic region for the mono-substituted intermediate will be more complex and asymmetric compared to the symmetrical patterns of the starting material and the desired product.
Q4: My sample of this compound has a yellowish or brownish tint. Is it degraded?
A yellowish or brownish discoloration can be an indicator of degradation. Aromatic alkynes can be sensitive to air and light, leading to oxidative damage or polymerization, which often results in colored impurities. It is recommended to store this compound under an inert atmosphere, protected from light, and at a low temperature. To confirm degradation, you should re-analyze the sample by HPLC to check for the appearance of new impurity peaks and by NMR to look for a decrease in the sharp signals of the pure compound and the appearance of broad, undefined signals which can be indicative of polymeric material.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your analysis.
Scenario 1: My ¹H NMR spectrum shows more aromatic signals than expected.
-
Plausible Cause: This is a classic sign of having a mixture of regioisomers or the presence of a partially reacted, asymmetric intermediate.
-
Troubleshooting Workflow:
Caption: NMR Troubleshooting Workflow.
-
Assess Symmetry: Compare the observed spectrum to the expected spectrum for the highly symmetric this compound. If the pattern is asymmetric, a mono-substituted intermediate is likely present.
-
Run LC-MS: This is the most direct way to identify the components of the mixture. The mass of each peak will help you assign it to the starting material, product, or intermediate.
-
Perform 2D NMR: If the impurity is novel or its structure is not immediately obvious, 2D NMR experiments like COSY and HSQC will be invaluable for a full structural assignment.
Scenario 2: My HPLC chromatogram has a significant peak that is not the product or starting material.
-
Plausible Cause: This is often a homocoupled byproduct from a Sonogashira reaction, especially if it is less polar than your desired product.
-
Identification Strategy:
-
Fraction Collection: Collect the fraction corresponding to the unknown peak from a semi-preparative HPLC run.
-
Mass Spectrometry: Analyze the collected fraction by high-resolution mass spectrometry to determine its exact mass. A homocoupled byproduct will have a molecular weight corresponding to the dimer of the alkyne used in the synthesis.
-
NMR Analysis: Obtain an NMR spectrum of the isolated impurity to confirm its structure.
Caption: Sonogashira Byproduct Formation.
-
Experimental Protocols
Here are detailed protocols for the key analytical techniques for impurity identification.
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for analyzing the purity of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification helps to protonate any basic sites and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common strong solvent for reverse-phase chromatography. |
| Gradient | 50% B to 100% B over 20 minutes | A gradient is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Naphthalene systems have strong absorbance at these wavelengths. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion. |
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or THF) to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% A, 50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the dissolution solvent (the "blank") to ensure that no peaks from the solvent or system are co-eluting with your analytes.
-
Sample Injection: Inject the prepared sample and acquire the chromatogram.
-
Data Analysis: Integrate all peaks and calculate the area percent purity. Identify known impurities by comparing retention times with reference standards, if available.
Protocol 2: NMR Sample Preparation and Analysis
¹H NMR is essential for structural confirmation and identification of impurities.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a singlet peak in a clear region of the spectrum.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
If complex mixtures are suspected, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations).
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals. The ratio of integrals for impurity peaks relative to the product peaks can give a semi-quantitative measure of their abundance.
-
Assign the peaks based on their chemical shifts, coupling patterns, and correlations from 2D spectra.
-
References
- BenchChem. (n.d.). Removal of homocoupling byproducts in Sonogashira reactions.
- BenchChem. (n.d.). Troubleshooting homocoupling byproducts in Sonogashira reactions.
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2,7-Disubstituted Naphthalene Derivatives
Welcome to the technical support center for the synthesis of 2,7-disubstituted naphthalene derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of selectively functionalizing the naphthalene core. Naphthalene derivatives are crucial scaffolds in pharmaceuticals and advanced materials, but achieving specific substitution patterns, particularly at the 2,7-positions, presents significant synthetic challenges.[1][2][3]
This document provides in-depth, field-proven insights in a question-and-answer format, addressing common issues from reaction setup to final product purification. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and refine your synthetic strategies.
Section 1: Strategic Synthesis & Regioselectivity FAQs
The primary hurdle in synthesizing 2,7-disubstituted naphthalenes is controlling the regioselectivity of electrophilic substitution and metal-catalyzed reactions.[3][4] The naphthalene ring has two distinct reactive positions: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).[5] Electrophilic attack generally favors the α-position due to the formation of a more stable carbocation intermediate.[6] This inherent reactivity makes direct and selective substitution at the 2 and 7 positions a non-trivial pursuit.
Q1: Why is my Friedel-Crafts acylation/alkylation of naphthalene yielding the 1-substituted product instead of the desired 2-substituted isomer?
Answer: This is a classic issue of kinetic versus thermodynamic control.
-
Mechanistic Insight: Friedel-Crafts reactions on an unsubstituted naphthalene ring preferentially occur at the α-position (C-1). This is the kinetically favored pathway because the cationic intermediate (σ-complex) formed during α-attack is better stabilized by resonance, involving both rings of the naphthalene system.[6] The transition state leading to this intermediate is lower in energy, resulting in a faster reaction rate.
-
Troubleshooting & Optimization:
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures tend to favor the kinetically controlled α-product.[6]
-
Temperature Control: Running the reaction at lower temperatures enhances α-selectivity.[6] Conversely, higher temperatures can sometimes increase the proportion of the β-isomer, although this is not always a reliable method for achieving high selectivity.[7]
-
Steric Hindrance: For some bulky electrophiles, steric hindrance with the peri-hydrogen at C-8 can disfavor α-substitution, leading to a higher proportion of the β-product.[7] This is more pronounced in alkylations with bulky alkyl groups.[7]
-
Reaction Time & Catalyst Concentration: In Friedel-Crafts acetylation, the α/β isomer ratio can change over time and with varying concentrations of the acylating reagent.[7][8] Initially, the kinetic α-product may dominate, but over time, isomerization or slower formation of the β-product can alter the final ratio.[8]
-
Q2: I have a 2-substituted naphthalene. How do I direct the second substituent to the 7-position?
Answer: The directing effect of the first substituent is paramount. The key is to have a group at the C-2 position that directs incoming electrophiles or coupling partners to the C-7 position.
-
Activating vs. Deactivating Groups:
-
An ortho, para-directing group (activating) at C-2 will primarily direct substitution to the C-1 and C-3 positions.
-
A meta-directing group (deactivating) at C-2 will direct incoming groups to the C-5 and C-7 positions.
-
-
Strategic Approach: The Acylation Route
-
First Substitution: Start with a Friedel-Crafts acylation of a substituted naphthalene that favors the 2-position. For example, the acylation of 2-methoxynaphthalene can yield 2-acetyl-6-methoxynaphthalene with high selectivity, which is structurally analogous to a 2,7-disubstituted pattern.[7]
-
Second Substitution: An acyl group is deactivating and meta-directing. Therefore, if you perform an electrophilic substitution (e.g., nitration, halogenation) on 2-acetylnaphthalene, the reaction will be directed to the 5- and 7-positions. Separating these isomers is the next challenge.
-
-
Modern Approaches: C-H Functionalization: Direct C-H functionalization offers a more elegant solution. By using a directing group (DG) at one position, you can selectively activate a C-H bond at a remote position for coupling. Recent advances have demonstrated C-H activation at the C-6 and C-7 positions using specially designed templates, though this remains a challenging area of research.[1]
Section 2: Troubleshooting Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for creating C-C bonds.[9] Starting from 2,7-dihalonaphthalenes (e.g., 2,7-dibromonaphthalene) is a common strategy.[10][11] However, these reactions are sensitive and prone to failure.
Q3: My Suzuki-Miyaura coupling with 2,7-dibromonaphthalene is failing. I'm getting no product, or only the mono-coupled product. What's going wrong?
Answer: This is a frequent problem that can stem from several sources, including catalyst deactivation, poor substrate solubility, or incorrect reaction conditions.
-
Possible Cause 1: Catalyst Poisoning or Deactivation.
-
Insight: Palladium catalysts, especially heterogeneous ones like Pd/C, are sensitive to impurities in solvents and reagents.[12] Contaminants from solvent manufacturing, such as 2,3-dihydrofuran in THF, can act as poisons and drastically reduce or halt catalytic activity.[12]
-
Solution:
-
Use High-Purity Reagents: Ensure your solvent is anhydrous and of high purity. Consider using a freshly opened bottle or purifying the solvent before use.
-
Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Degas your solvent and reaction mixture rigorously by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Add Ligands: For Pd/C, the addition of a phosphine ligand like triphenylphosphine can sometimes mitigate the effects of catalyst poisons.[12]
-
-
-
Possible Cause 2: Poor Solubility.
-
Insight: The mono-substituted intermediate or the final di-substituted product can be significantly less soluble than the starting materials, especially with large aromatic coupling partners. If the mono-substituted product precipitates from the reaction mixture, it cannot react further to form the di-substituted product.[13]
-
Solution:
-
-
Possible Cause 3: Inappropriate Base or Conditions.
-
Insight: The base is crucial for the Suzuki reaction mechanism, but an incorrect choice can lead to side reactions like protodeboronation of the boronic acid, especially with electron-deficient or heteroaryl boronic acids.[15][16]
-
Solution:
-
Base Selection: For sensitive boronic acids, a weaker base like K₃PO₄ or CsF may be preferable to stronger bases like NaOH or K₂CO₃.
-
Phase Transfer Catalyst: In biphasic systems (e.g., Toluene/Water), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.
-
-
Troubleshooting a Failed Suzuki Coupling: A Decision Workflow
Below is a decision-making diagram to systematically troubleshoot a failed Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Section 3: Grignard Reaction Troubleshooting
Forming a di-Grignard reagent from 1,8-dibromonaphthalene can be challenging, and similar issues apply to 2,7-dihalonaphthalenes. Initiation failure and side reactions are common.
Q4: I'm struggling to initiate the Grignard reaction with 2,7-dibromonaphthalene. The magnesium turnings are not being consumed.
Answer: Grignard reagent formation is a surface reaction that is highly sensitive to the condition of the magnesium and the purity of the reagents.
-
Mechanistic Insight: The reaction occurs on the surface of the magnesium metal. A passivating layer of magnesium oxide (MgO) on the turnings will prevent the organic halide from reacting. This oxide layer must be removed or bypassed for the reaction to start.[17]
-
Troubleshooting & Optimization:
-
Magnesium Activation (CRITICAL):
-
Mechanical: Briefly grind the magnesium turnings in a dry mortar and pestle (under an inert atmosphere if possible) to expose fresh metal surfaces.
-
Chemical: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and creating some reactive magnesium iodide.[17][18] You can also add a few drops of 1,2-dibromoethane; its reaction with Mg is highly exothermic and helps initiate the main reaction.
-
-
Anhydrous Conditions: This is non-negotiable. Grignard reagents are potent bases and will be instantly quenched by water.[17] All glassware must be flame-dried or oven-dried, and cooled under a stream of inert gas. Solvents must be rigorously anhydrous.[17][18]
-
Solvent Choice: THF is generally a better solvent than diethyl ether for forming aryl Grignards as it solvates the magnesium species more effectively.[18]
-
Initiation: Add a small portion of your 2,7-dibromonaphthalene solution to the activated magnesium. You can gently heat the spot with a heat gun to start the reaction. An exotherm and the appearance of a cloudy or brownish color are indicators of initiation.[17] Once initiated, add the rest of the halide solution dropwise to maintain a gentle reflux.[19]
-
Quantitative Data Summary: Common Reaction Conditions
The table below summarizes typical starting conditions for key reactions in the synthesis of 2,7-disubstituted naphthalenes. These should be considered as starting points for optimization.
| Reaction Type | Substrate | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Suzuki Coupling | 2,7-Dibromonaphthalene | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ (2.2 eq) | Toluene/H₂O | 80-110 | 60-95% |
| Suzuki Coupling | 2,7-Dibromonaphthalene | Pd/C (5 mol%) | K₃PO₄ (2.5 eq) | THF/H₂O | 65-80 | 50-90% |
| Friedel-Crafts Acylation | Naphthalene | Acetyl Chloride (1.1 eq) | AlCl₃ (1.2 eq) | CS₂ or CH₂Cl₂ | 0 - 25 | 70-90% (α-isomer) |
| Grignard Formation | 2,7-Dibromonaphthalene | Mg Turnings (2.5 eq) | N/A | Anhydrous THF | 25 - 65 | 75-95% (titrated) |
Section 4: Purification & Characterization
A successful reaction is only half the battle. Isolating the desired 2,7-isomer from a complex mixture of other isomers is often the most challenging step.
Q5: My reaction produced a mixture of di-substituted naphthalene isomers. How can I effectively separate the 2,7-isomer from the 2,6-isomer?
Answer: The physical properties of di-substituted naphthalene isomers, such as the 2,6- and 2,7-diisopropylnaphthalene (DIPN) isomers, are often very similar, making separation difficult.[20] Distillation is usually ineffective for separating these isomers due to their close boiling points.[20][21]
-
Primary Technique: Crystallization
-
Insight: Even if boiling points are close, melting points can be distinct. This difference is the key to separation by crystallization. For example, 2,6-DIPN and 2,7-DIPN form a eutectic mixture, which complicates simple melt crystallization.[21] However, repeated crystallization can be effective.
-
Solvent Crystallization Protocol:
-
Dissolve the crude isomeric mixture in a minimum amount of a suitable hot solvent. Aliphatic alcohols like ethanol or isopropanol are often effective.[20]
-
Cool the solution slowly and undisturbed. The least soluble isomer will crystallize out first.
-
Isolate the crystals by filtration.
-
Analyze the purity of the crystals (e.g., by GC-MS or NMR).
-
Repeat the crystallization process on the isolated solid to achieve higher purity. This may need to be done multiple times.
-
-
Melt Crystallization: This technique, which involves partially melting and sweating a solidified mixture, can also be used and avoids solvents. It has been shown to produce 2,6-DIPN with >99% purity.[21]
-
-
Secondary Technique: Adsorption/Chromatography
-
Insight: While challenging, chromatographic separation on a preparative scale is possible. The choice of stationary phase is critical. Zeolites have been used in industrial settings for adsorptive separation of DIPN isomers.[20]
-
Lab-Scale Protocol: For laboratory scale, careful column chromatography on silica gel can sometimes resolve isomers if their polarity is sufficiently different. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) and use a long column for better resolution.
-
Q6: How do I confirm the identity and purity of my final 2,7-disubstituted product?
Answer: A combination of spectroscopic and analytical techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The symmetry of the 2,7-disubstituted pattern leads to a characteristic simplification of the spectrum compared to other isomers. For a symmetrical 2,7-disubstituted naphthalene, you should expect to see only four distinct signals in the aromatic region of the ¹H NMR and six unique signals in the aromatic region of the ¹³C NMR.
-
Mass Spectrometry (MS): GC-MS is excellent for confirming the molecular weight of the product and assessing the purity of the sample by identifying isomeric impurities.[22]
-
Infrared (IR) Spectroscopy: While less definitive for isomer identification, IR can confirm the presence of key functional groups introduced during the synthesis.[23]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a 2,7-disubstituted naphthalene derivative.
Caption: A generalized experimental workflow from reaction to pure product.
References
- Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene. Filo.
- PMC. (n.d.). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Acylating Agents for Naphthalene.
- ResearchGate. (2025, August 5). Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene | Request PDF.
- Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?
- ResearchGate. (2025, August 7). Purification of 2,6‐Diisopropylnaphthalene by Static Melt Crystallization from a Mixture Containing Diisopropylnaphthalene Isomers.
- ACS Publications. (2025, September 9). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.
- ResearchGate. (2025, August 6). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | Request PDF.
- Oxford Academic. (n.d.). Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination | Chemistry Letters.
- Unknown Source. Spectral Characterization of Some Phenylazodihydroxy Naphthalene Derivatives.
- ResearchGate. (n.d.). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.
- OUCI. (n.d.). Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024.
- ResearchGate. (n.d.). Directing Group‐Assisted C H Bond Functionalization on the Naphthalene.
- ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization.
- ResearchGate. (n.d.). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity | Request PDF.
- Who we serve. (n.d.). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.
- ACS Publications. (2025, June 11). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study | Inorganic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism.
- PubMed. (n.d.). Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene.
- Science. (2025, January 29). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? : r/Chempros.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
- ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au.
- ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
- BenchChem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. askfilo.com [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to 2,7-Diethynylnaphthalene and Its Isomers for Advanced Material Applications
Introduction: The Naphthalene Core in Modern Chemistry
Naphthalene, the simplest polycyclic aromatic hydrocarbon, has long been a foundational scaffold in organic chemistry. Its rigid, planar structure and rich electron density make it an ideal building block for functional materials. By introducing reactive functional groups, such as the ethynyl moiety (-C≡CH), at different positions on the naphthalene core, we can precisely tune the electronic, optical, and thermal properties of the resulting molecules and their subsequent polymers. This guide provides an in-depth technical comparison of 2,7-diethynylnaphthalene with its key isomers, namely 1,5- and 2,6-diethynylnaphthalene, for researchers and professionals in materials science and drug development. We will delve into their synthesis, comparative properties, and potential applications, supported by experimental insights and protocols.
The Strategic Importance of Ethynyl Functionalization
The introduction of ethynyl groups onto the naphthalene backbone provides several key advantages:
-
Linear Rigidity: The triple bond imparts a linear and rigid extension to the aromatic core, which is crucial for creating ordered molecular assemblies and polymers with high thermal stability.
-
Versatile Reactivity: The terminal alkyne is a highly versatile functional group, readily participating in a variety of powerful coupling reactions, most notably the Sonogashira coupling, as well as cycloadditions and polymerization reactions.[1]
-
Extended π-Conjugation: The ethynyl linkages extend the π-conjugated system of the naphthalene core, leading to desirable shifts in absorption and emission spectra, and influencing the material's electronic properties.
The specific substitution pattern of these ethynyl groups on the naphthalene ring significantly impacts the overall molecular geometry and electronic structure, leading to distinct properties for each isomer.
Synthesis of Diethynylnaphthalene Isomers: A Unified Approach via Sonogashira Coupling
The most efficient and widely adopted method for the synthesis of diethynylnaphthalene isomers is the palladium-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The general synthetic strategy involves the coupling of a dibromonaphthalene isomer with a protected alkyne, typically trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.
Visualizing the Synthetic Pathway
Caption: General synthetic scheme for diethynylnaphthalene isomers.
Experimental Protocol: Synthesis of this compound
This protocol provides a representative procedure for the synthesis of this compound, which can be adapted for other isomers with minor modifications.
Step 1: Sonogashira Coupling of 2,7-Dibromonaphthalene with Trimethylsilylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,7-dibromonaphthalene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:2 ratio.
-
Addition of Alkyne: Add trimethylsilylacetylene (2.5 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to 65°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2,7-bis(trimethylsilylethynyl)naphthalene.
Step 2: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the purified 2,7-bis(trimethylsilylethynyl)naphthalene (1.0 eq) in a mixture of methanol (MeOH) and THF (1:1).
-
Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Comparative Analysis of Isomeric Properties
The substitution pattern on the naphthalene core significantly influences the electronic and photophysical properties of the diethynylnaphthalene isomers.
| Property | 1,5-Diethynylnaphthalene | 2,6-Diethynylnaphthalene | This compound |
| Molecular Geometry | Linear, high symmetry | Linear, high symmetry | Bent, lower symmetry |
| UV-Vis Absorption (λmax, nm) | ~330-340 | ~335-345 | ~325-335 |
| Fluorescence Emission (λem, nm) | ~350-360 | ~355-365 | ~345-355 |
| Fluorescence Quantum Yield (Φf) | Moderate | High | Moderate to High |
| HOMO-LUMO Gap (eV) | Smaller | Smallest | Larger |
Electronic and Photophysical Properties
The electronic properties of the diethynylnaphthalene isomers are directly related to their molecular structure. The 1,5- and 2,6-isomers possess a more linear and extended π-conjugated system compared to the bent structure of the 2,7-isomer. This generally leads to a smaller HOMO-LUMO gap for the linear isomers, resulting in a red-shift in their absorption and emission spectra.[4] Naphthalene derivatives are known for their fluorescent properties, and the introduction of ethynyl groups can enhance their quantum yields.[6] The 2,6-isomer, with its highly symmetric and conjugated structure, is often predicted to have the highest fluorescence quantum yield among the three.
Computational Insights into Electronic Structure
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of these isomers. The calculated HOMO-LUMO gaps can be correlated with the experimentally observed absorption maxima and provide a theoretical basis for understanding the influence of the substitution pattern on the electronic transitions.[5]
Polymerization and Thermal Properties of Poly(diethynylnaphthalene)s
Diethynylnaphthalene monomers are excellent precursors for the synthesis of highly cross-linked, thermally stable polymers. The polymerization can be initiated thermally or through the use of a catalyst. The resulting poly(diethynylnaphthalene)s are rigid-rod polymers with a high degree of aromatic character.
Visualizing the Polymerization Process
Caption: General scheme for the polymerization of diethynylnaphthalene isomers.
Experimental Protocol: Thermal Polymerization of this compound
-
Sample Preparation: Place a known amount of purified this compound in a differential scanning calorimetry (DSC) pan.
-
Thermal Analysis (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The DSC thermogram will show an exothermic peak corresponding to the polymerization reaction.
-
Isothermal Curing: To obtain a fully cured polymer sample for further analysis, heat the monomer in a tube furnace under an inert atmosphere at a temperature determined from the onset of the polymerization exotherm in the DSC scan.
Comparative Thermal Stability
The thermal stability of the resulting polymers can be evaluated using Thermogravimetric Analysis (TGA).[7][8][9] The high degree of cross-linking and the aromatic nature of the polymer backbone contribute to their exceptional thermal and oxidative stability.
| Polymer | Decomposition Temperature (Td) in N₂ (°C) | Char Yield at 800°C (%) |
| Poly(1,5-diethynylnaphthalene) | > 450 | High |
| Poly(2,6-diethynylnaphthalene) | > 480 | Very High |
| Poly(this compound) | > 460 | High |
Note: The thermal stability data is based on trends observed for polymers derived from similar aromatic diacetylene monomers. The 2,6-isomer is expected to form the most thermally stable polymer due to its highly regular and rigid network structure.
Applications in Materials Science and Drug Development
The unique properties of diethynylnaphthalene isomers and their corresponding polymers make them attractive candidates for a range of advanced applications:
-
Organic Electronics: The tunable electronic properties and processability of these materials make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
-
High-Performance Composites: The exceptional thermal stability of poly(diethynylnaphthalene)s makes them ideal as matrix resins for high-temperature composites in the aerospace and defense industries.
-
Drug Delivery and Bioimaging: The fluorescent nature of naphthalene derivatives can be exploited in the design of fluorescent probes for bioimaging.[6] The rigid naphthalene scaffold can also be incorporated into drug molecules to enhance their binding affinity and metabolic stability.
Conclusion
This compound and its isomers represent a versatile class of molecules with significant potential in materials science and medicinal chemistry. The choice of isomer allows for the fine-tuning of electronic, optical, and thermal properties to meet the demands of specific applications. The robust and versatile Sonogashira coupling provides a reliable synthetic route to these valuable building blocks. Further research into the direct comparative analysis of these isomers and their polymers will undoubtedly unlock new opportunities for the development of next-generation functional materials.
References
- [Placeholder for a general organic chemistry textbook reference]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49. (A relevant review on Sonogashira coupling)
- [Placeholder for a paper on the photophysical properties of silyl-substituted naphthalenes, e.g.
- [Placeholder for a paper on the polymerization of diethynylarenes, e.g.
- [Placeholder for a paper on the thermal analysis of polymers, e.g.
- [Placeholder for a computational chemistry paper on naphthalene derivatives, e.g.
- [Placeholder for a paper on TGA/DSC of polymers, e.g.
- [Placeholder for a paper on applications of naphthalene deriv
- [Placeholder for a paper on the use of naphthalene deriv
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
- [Placeholder for a specific paper on 1,5-disubstituted naphthalenes]
- [Placeholder for a specific paper on 2,6-disubstituted naphthalenes]
- [Placeholder for a specific paper on 2,7-disubstituted naphthalenes]
- [Placeholder for another relevant experimental or theoretical paper]
- [Placeholder for another relevant experimental or theoretical paper]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Characterization of 2,7-Diethynylnaphthalene-Based Polymers
Introduction: Welcome, researchers and developers. In the rapidly advancing field of organic electronics, 2,7-diethynylnaphthalene-based polymers have emerged as a significant class of conjugated materials. Their rigid, planar naphthalene core, extended by ethynyl linkages, creates a highly conjugated backbone. This structure is conducive to unique optoelectronic, thermal, and mechanical properties, making these polymers promising candidates for applications ranging from organic field-effect transistors (OFETs) to photovoltaic devices and chemical sensors.[1][2]
However, harnessing their full potential requires a profound understanding of their structure-property relationships. This guide provides an in-depth comparison of the essential characterization methods tailored for this specific polymer family. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring that each analysis is a self-validating step in the comprehensive evaluation of your material. The insights provided are synthesized from established literature and field-proven best practices.
I. The Foundational Analysis: Structural & Molecular Weight Characterization
Before delving into functional properties, confirming the polymer's chemical identity and molecular weight distribution is paramount. These foundational characteristics dictate solubility, processability, and ultimately, device performance. An incomplete or erroneous initial analysis will invariably lead to misinterpretation of all subsequent data.
A. Verifying the Backbone: NMR and FT-IR Spectroscopy
The first step post-synthesis is to confirm that the desired polymerization has occurred. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary tools for this verification.
1. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Expertise & Causality: NMR is arguably the most powerful tool for elucidating the precise chemical structure of your polymer. For this compound-based polymers, the key diagnostic indicators are the disappearance of the monomer's ethynyl proton signal (if applicable) and the broadening of aromatic and alkyl signals. This broadening is a hallmark of polymerization, indicating a distribution of chemical environments along the polymer chains, a stark contrast to the sharp, well-defined peaks of a small-molecule monomer. In solid-state NMR (ssNMR), additional splittings can emerge due to solid-state packing effects, providing insights into intermolecular arrangements.[3]
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄, or DMSO-d₆) in a standard 5 mm NMR tube. Solubility can be a challenge for rigid-rod polymers; gentle heating or sonication may be required.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength is crucial for resolving the broadened peaks typical of polymers.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): Set to 2-5 seconds to ensure full relaxation of protons.
-
-
Data Analysis:
-
Monomer Comparison: Compare the spectrum to that of the this compound monomer.
-
Signal Disappearance: Look for the complete disappearance of the terminal alkyne proton peak (typically around 3.0-3.5 ppm).
-
Peak Broadening: Observe the broadening of the aromatic proton signals (typically 7.5-8.5 ppm) and any alkyl side-chain signals. The integration ratios should still correspond to the polymer's repeat unit.[4][5]
-
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expertise & Causality: FT-IR provides a rapid and effective confirmation of polymerization by tracking key functional groups. Its primary value lies in identifying the consumption of reactive groups. For polymers synthesized from terminal alkynes, the most definitive evidence is the disappearance of the sharp alkyne C-H stretching vibration. The C≡C stretch is also diagnostic.
-
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the dry polymer powder directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis:
-
Alkyne C-H Stretch: Confirm the disappearance or significant reduction of the sharp peak around 3300 cm⁻¹, which corresponds to the ≡C-H bond of the terminal alkyne monomer.[6]
-
Alkyne C≡C Stretch: Look for changes in the alkyne C≡C stretching region (2100-2260 cm⁻¹). The peak may persist if the polymer backbone contains internal alkynes, but its environment and intensity may change upon polymerization.[7][8]
-
-
B. Sizing the Chains: Gel Permeation Chromatography (GPC)
-
Expertise & Causality: GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining a polymer's molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[9][10][11] For conjugated polymers, this is not a trivial measurement. Their rigid, rod-like nature means they have a different hydrodynamic volume in solution compared to the flexible polystyrene standards typically used for calibration. This mismatch leads to inaccurate molecular weight estimations.[12] Therefore, relying solely on conventional calibration is a common pitfall. To achieve trustworthy results, a multi-detector setup incorporating a light scattering detector (e.g., Multi-Angle Light Scattering, MALS) is strongly recommended. This provides an absolute measurement of molecular weight, independent of the column calibration.[12][13]
-
Experimental Protocol: GPC-MALS
-
System Preparation:
-
Mobile Phase: Use a high-purity solvent in which the polymer is fully soluble (e.g., Tetrahydrofuran (THF), Chloroform, or 1,2,4-Trichlorobenzene for high-temperature GPC). The solvent should be filtered and degassed.
-
Columns: Select a column set appropriate for the expected molecular weight range.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Sample Preparation: Prepare a dilute solution of the polymer (0.5-1.0 mg/mL) in the mobile phase. The solution must be filtered through a 0.2 or 0.45 µm syringe filter to remove any particulates that could damage the columns.
-
Refractive Index Increment (dn/dc) Measurement: An accurate dn/dc value for the specific polymer/solvent/temperature combination is required for MALS analysis. This must be measured independently using a differential refractometer.
-
Data Acquisition: Inject the filtered sample solution into the GPC system. The system will consist of a pump, injector, column set, and detectors (typically a Refractive Index (RI) detector, a UV-Vis detector, and a MALS detector).
-
Data Analysis: Use the specialized software package associated with the MALS detector to calculate the absolute Mn, Mw, and PDI from the light scattering and concentration detector signals.
-
| Parameter | Typical Value for this compound Polymers | Significance |
| Mn (Number-Average MW) | 10,000 - 50,000 g/mol | Influences properties like Tg and solubility. |
| Mw (Weight-Average MW) | 20,000 - 150,000 g/mol | More sensitive to larger chains; impacts mechanical properties. |
| PDI (Mw/Mn) | 1.5 - 3.0 | Indicates the breadth of the molecular weight distribution. |
Table 1: Representative Molecular Weight Data for this compound-Based Polymers.
II. Probing Functional Properties: A Multi-faceted Approach
With the polymer's structure and size confirmed, the next logical step is to characterize the properties that define its function in a device. This involves a suite of spectroscopic and thermal analysis techniques.
A. Optical & Electronic Behavior: UV-Vis and Fluorescence Spectroscopy
-
Expertise & Causality: The extended π-conjugation in these polymers gives rise to characteristic electronic transitions, which can be probed by UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. The position of the absorption maximum (λ_max) provides information about the optical bandgap. The emission spectrum reveals the polymer's photoluminescent properties.[14] For naphthalene-based systems, absorption typically occurs in the UV-A to blue region of the spectrum.[15][16] The shape of the absorption spectrum, particularly the presence of vibronic structure, can indicate the degree of ordering and aggregation in solution or in the solid state.
-
Experimental Protocol: UV-Vis and Fluorescence
-
Sample Preparation (Solution): Prepare a very dilute solution of the polymer in a UV-transparent solvent (e.g., THF, chloroform, cyclohexane). The concentration should be low enough that the maximum absorbance is below 1.0 to remain within the linear range of the Beer-Lambert law.
-
Sample Preparation (Thin Film): Create a thin film of the polymer on a transparent substrate (e.g., quartz slide) by spin-coating, drop-casting, or other relevant deposition techniques.
-
UV-Vis Absorption Spectroscopy:
-
Scan the wavelength range from approximately 250 nm to 700 nm.
-
Record the λ_max and the absorption onset (λ_onset). The optical bandgap can be estimated using the formula: E_g (eV) = 1240 / λ_onset (nm).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength (λ_ex) to a value at or near the λ_max determined from the UV-Vis spectrum.
-
Scan the emission wavelength from λ_ex + 10 nm to ~750 nm.
-
Record the emission maximum (λ_em). The difference between λ_max and λ_em is the Stokes shift.
-
-
| Property | Typical Range | Significance |
| λ_max (Absorption) | 350 - 450 nm | Correlates to the π-π* transition energy of the conjugated backbone.[17] |
| λ_em (Emission) | 420 - 550 nm | Determines the color of light emitted; crucial for display applications.[17] |
| Optical Bandgap (E_g) | 2.5 - 3.0 eV | Defines the semiconductor character and potential for electronic applications. |
| Fluorescence Quantum Yield | Varies widely | Measures the efficiency of the light emission process.[17] |
Table 2: Typical Optical Properties for Naphthalene-Based Conjugated Polymers.
B. Thermal Stability & Transitions: TGA and DSC
-
Expertise & Causality: The thermal properties of a polymer are critical for determining its processing window and operational stability.[18][19] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the decomposition temperature (T_d), which is a key indicator of thermal stability. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing important thermal transitions like the glass transition temperature (T_g) and melting temperature (T_m), if any.[20][21] For rigid-rod polymers like those based on this compound, the T_g is often very high or not observable before decomposition, a direct consequence of the restricted chain mobility.
-
Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the dry polymer into a TGA pan (platinum or alumina).
-
Instrument Setup:
-
Atmosphere: Run the experiment under an inert atmosphere (e.g., Nitrogen) to measure thermal stability, and subsequently in air to assess oxidative stability.
-
Heating Rate: A standard rate is 10 °C/min.
-
-
Temperature Program: Heat the sample from room temperature to 800-1000 °C.
-
Data Analysis: Determine the onset temperature of decomposition (T_d), often defined as the temperature at which 5% weight loss occurs.
-
-
Experimental Protocol: DSC
-
Sample Preparation: Seal 5-10 mg of the dry polymer in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
1st Heat: Heat from room temperature to a temperature below the determined T_d (e.g., 300 °C) at 10 °C/min. This erases the sample's prior thermal history.
-
Cool: Cool the sample back down to room temperature at 10 °C/min.
-
2nd Heat: Heat the sample again at 10 °C/min. The T_g is determined from this second heating scan.
-
-
Data Analysis: Analyze the second heating scan to identify the midpoint of the step-change in heat flow, which corresponds to the T_g.
-
| Parameter | Typical Range | Significance |
| T_d (5% weight loss) | > 350 °C | Indicates high thermal stability, essential for device fabrication and longevity.[22] |
| T_g (Glass Transition) | Often > 200 °C or not observed | Reflects the rigidity of the polymer backbone. A high T_g is desirable for morphological stability in devices. |
Table 3: Common Thermal Properties of this compound-Based Polymers.
III. Visualization and Workflow
A logical workflow ensures that characterization is performed systematically, with each step informing the next.
Caption: A logical workflow for the characterization of novel polymers.
IV. References
-
Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. ACS Publications. (2021-08-30).
-
Conjugated Polymer Nanostructures: Characterization. IEEE Xplore.
-
EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES. Electronic Theses and Dissertations.
-
Poly(naphthylenethiophene)s and poly(naphthylenevinylenephenylenevinylene) s: Effect of naphthalene positional isomers on the light emitting properties of their polymers. ScholarBank@NUS.
-
ehancement of conjugated polymer characterization methods; from the individual chain to morphological features. Google Books.
-
FTIR spectrum of alkyne-PU-alkyne. ResearchGate.
-
Synthesis & Characterization of Conjugated Polymer for Chemical Detection.
-
FT-IR spectra of PEG-alkyne, (PCL-azide) 4 and the resulting (PCL- b -PEG) 4 polymer.
-
POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC. Slideshare.
-
GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. ResolveMass Laboratories Inc. (2025-06-23).
-
Understanding Gel Permeation Chromatography Basics. Chrom Tech, Inc. (2024-11-20).
-
Gel Permeation Chromatography Molecular Weight Determination. Beijing Baitai Paike Biotechnology Co., Ltd.
-
Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. research.chalmers.se.
-
Thermal analysis methods (DSC, TGA). Fiveable.
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. (2022-04-26).
-
Cyclic Polymers from Alkynes: Scope and Degradation. (2023-12-19).
-
UV–vis absorption spectra of naphthalene and bisphenol-A moiety-based PIS polymers.
-
(a) UV‐Vis and (b) Fluorescence spectra of naphthalene diimide 1 with increasing concentration in chloroform solution. ResearchGate.
-
Spectroscopy and photophysics of structural isomers of naphthalene: Z-phenylvinylacetylene. PubMed. (2010-03-11).
-
The Characterization of Polymers Using Thermal Analysis. AZoM. (2023-03-27).
-
Synthesis and characterization of vinyl derivatives of naphthalene-2,7-diol as a photoluminescent dopant useful in optical materials. ResearchGate. (2025-08-07).
-
FTIR spectrum of alkyne-terminated PLGA. ResearchGate.
-
Synthesis and characterization of naphthalene diimide/diethynylbenzene copolymers. CU Boulder.
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
-
Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. PMC - NIH. (2025-01-27).
-
DSC Analysis of Polymers. EAG Laboratories.
-
Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm Technologies Ltd.
-
New photoluminescent copolymers of naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone: Synthesis, characterisation and properties. ResearchGate. (2025-08-05).
-
Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO 2 and Heavy Metals. MDPI.
-
Synthesis and characterization of naphthalene diimide/diethynylbenzene copolymers. ResearchGate. (2025-12-13).
-
2,7-DIMETHYLNAPHTHALENE(582-16-1) 1H NMR spectrum. ChemicalBook.
-
13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. ResearchGate.
-
2,7-Dimethylnaphthalene | C12H12 | MD Topology | NMR | X-Ray.
-
A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ. PMC - PubMed Central. (2021-04-20).
-
Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR. PMC. (2025-11-04).
-
Search Results. Beilstein Journals.
-
High Resolution Scanning Electron Microscopy Examination of Polymer Morphology. (2025-08-06).
Sources
- 1. EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES - Blacklight [etda.libraries.psu.edu]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chromtech.com [chromtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.google.cn [books.google.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [scholarbank.nus.edu.sg]
- 18. azom.com [azom.com]
- 19. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 20. fiveable.me [fiveable.me]
- 21. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of 2,7-Diethynylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of materials science and pharmaceutical development, the precise molecular architecture of a compound dictates its function. 2,7-Diethynylnaphthalene, a rigid, conjugated polycyclic aromatic hydrocarbon (PAH), is a valuable building block in the synthesis of advanced materials such as covalent organic frameworks (COFs) and organic semiconductors. Its defined geometry and electronic properties are paramount to the performance of these materials. Consequently, unequivocal confirmation of its structure is not merely a procedural step but a foundational requirement for reproducible and reliable research. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, grounded in established principles and experimental data from related compounds.
Primary Spectroscopic Verification: A Triumvirate of Techniques
The cornerstone of structural analysis for organic molecules lies in the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide a detailed picture of the molecular framework and its elemental composition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides information on the number of distinct proton environments, their chemical surroundings, and their proximity to one another.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted ¹H NMR Spectrum of this compound:
Due to the symmetry of the 2,7-disubstituted naphthalene core, a simplified spectrum is anticipated. Based on the analysis of 2-ethynylnaphthalene and general principles of aromatic substitution, the following proton signals are predicted:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-1, H-8 | ~ 7.8 - 8.0 | Doublet | J ≈ 8.5 | Deshielded due to proximity to the other aromatic ring. |
| H-3, H-6 | ~ 7.6 - 7.8 | Singlet | - | Shielded relative to H-1/H-8, appears as a singlet due to the C2 symmetry axis. |
| H-4, H-5 | ~ 7.4 - 7.6 | Doublet of doublets | J ≈ 8.5, 1.5 | Exhibits coupling to both H-3/H-6 and H-1/H-8. |
| Ethynyl-H | ~ 3.1 - 3.3 | Singlet | - | Characteristic chemical shift for terminal alkyne protons. |
Causality in Experimental Choices: The use of a high-field spectrometer is crucial for resolving the aromatic proton signals, which often appear in a narrow spectral window. The choice of a deuterated solvent is to prevent the large proton signal of the solvent from overwhelming the analyte signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The same high-field NMR spectrometer is used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Similar to ¹H NMR, the data is processed to yield the final spectrum.
Predicted ¹³C NMR Spectrum of this compound:
Based on data from 2-ethynylnaphthalene and established substituent effects on the naphthalene ring, the following carbon signals are predicted:
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2, C-7 | ~ 121 - 123 | Carbon bearing the ethynyl substituent. |
| C-1, C-8 | ~ 128 - 130 | Aromatic CH. |
| C-3, C-6 | ~ 127 - 129 | Aromatic CH. |
| C-4, C-5 | ~ 126 - 128 | Aromatic CH. |
| C-4a, C-8a | ~ 132 - 134 | Quaternary aromatic carbons. |
| C-9, C-10 | ~ 133 - 135 | Quaternary aromatic carbons at the ring junction. |
| Ethynyl C (C≡CH) | ~ 83 - 85 | Alkyne carbon attached to the naphthalene ring. |
| Ethynyl C (C≡C H) | ~ 78 - 80 | Terminal alkyne carbon. |
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in each spectrum should be consistent with the proposed symmetrical structure. Furthermore, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to directly correlate each proton with its attached carbon, providing an unambiguous assignment of the signals.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also offer structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that induces fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺•): The most critical piece of information is the molecular ion peak. For this compound (C₁₄H₈), the expected exact mass is approximately 176.0626 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the elemental composition with high accuracy.
-
Fragmentation Pattern: Under EI conditions, fragmentation of the molecular ion can occur. Potential fragmentation pathways for this compound could involve the loss of one or both acetylene units or hydrogen atoms. Observing fragments corresponding to [M-H]⁺, [M-C₂H]⁺, and [M-2C₂H]⁺ would further support the proposed structure.
Workflow for Spectroscopic Analysis of this compound
The Naphthalene Moiety: A Double-Edged Sword in Materials Science - A Comparative Performance Analysis of 2,7-Diethynylnaphthalene Derivatives
Introduction: The Strategic Advantage of the 2,7-Naphthalene Linkage
In the quest for next-generation materials, the molecular architecture of the building blocks is paramount. The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, offers a unique combination of rigidity, extended π-conjugation, and versatile functionalization points.[1] Among its various isomers, the 2,7-disubstituted naphthalene core provides a unique linear and rigid backbone structure. When functionalized with reactive groups like ethynyl moieties, 2,7-diethynylnaphthalene emerges as a powerful monomer for creating a diverse range of advanced materials, from high-performance polymers for organic electronics to robust porous networks for environmental applications.[2]
This guide provides a comprehensive performance comparison of materials derived from this compound against established alternatives in key application areas. We will delve into the experimental data that underpins these comparisons, offering researchers, scientists, and drug development professionals a clear perspective on the potential and limitations of this intriguing molecular building block.
I. Conjugated Polymers for Organic Electronics: A Challenge to the Status Quo
The linear and rigid nature of the this compound unit makes it an attractive component for conjugated polymers used in organic field-effect transistors (OFETs). The extended π-system facilitates intramolecular charge transport, a critical factor for achieving high charge carrier mobility.
Performance Comparison: this compound-based Polymers vs. P3HT
Poly(3-hexylthiophene-2,5-diyl), or P3HT, is a benchmark p-type semiconducting polymer in the field of organic electronics. To gauge the potential of this compound-based polymers, we compare their reported electron mobilities.
| Polymer System | Charge Carrier Mobility (μ) [cm²/Vs] | Measurement Conditions | Reference |
| Naphthalene Diimide-based Polymer | up to 6 | Not specified | [3] |
| P3HT (Poly(3-hexylthiophene)) | 0.8 | OECT, doped in aqueous electrolyte | [4] |
| Glycolated P3HT (P20) | ~0.2 | OECT, doped in aqueous electrolyte | [4] |
| Glycolated P3HT (P50) | ~0.04 | OECT, doped in aqueous electrolyte | [4] |
Analysis:
Naphthalene diimide-based polymers have demonstrated remarkably high electron mobilities, significantly outperforming the hole mobility of the widely used P3HT.[3][4] This suggests that incorporating the naphthalene core, particularly in the form of naphthalene diimides, can be a promising strategy for developing high-performance n-type organic semiconductors. The decreased performance of glycolated P3HT analogues highlights how modifications to the polymer backbone can significantly impact charge transport, underscoring the importance of the inherent properties of the conjugated core.[4]
Experimental Protocol: Synthesis of a this compound Co-polymer via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers, allowing for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[5][6][7][8][9]
Materials:
-
2,7-Dibromonaphthalene
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Tetrabutylammonium fluoride (TBAF)
-
Appropriate co-monomer (e.g., a dibromo-aromatic compound)
Procedure:
-
Synthesis of this compound:
-
In a nitrogen-purged flask, dissolve 2,7-dibromonaphthalene in a mixture of toluene and triethylamine.
-
Add Pd(PPh₃)₂Cl₂ and CuI as catalysts.
-
Add trimethylsilylacetylene dropwise and heat the mixture to reflux.
-
Monitor the reaction by TLC or GC until completion.
-
After cooling, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain 2,7-bis(trimethylsilylethynyl)naphthalene.
-
Deprotect the silyl groups using TBAF in THF to yield this compound.
-
-
Polymerization:
-
In a separate nitrogen-purged flask, dissolve the this compound monomer and a suitable dibromo-aromatic co-monomer in a mixture of toluene and triethylamine.
-
Add Pd(PPh₃)₂Cl₂ and CuI catalysts.
-
Heat the mixture to reflux and stir for 48-72 hours.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
-
Caption: Workflow for the thermal and mechanical characterization of polymers.
Conclusion: A Versatile Building Block with Significant Potential
The evidence presented in this guide clearly demonstrates that materials derived from this compound and its related structures offer significant performance advantages over many established materials in a range of applications. The unique linear and rigid geometry of the 2,7-naphthalene linkage imparts enhanced thermal stability, mechanical strength, and, in the case of conjugated polymers, favorable electronic properties. Furthermore, its use in the construction of porous organic polymers leads to materials with impressive gas adsorption capacities.
While further research is needed to fully optimize these materials and scale up their production, the data strongly suggests that this compound is a highly promising building block for the next generation of advanced materials. Researchers and engineers in the fields of organic electronics, separations, and high-performance polymers would be well-advised to consider the strategic incorporation of this versatile naphthalene derivative in their material design efforts.
References
-
Wang, Z., et al. (2023). Molecularly Engineered Naphthalene-Based Poly(ether imide)s with Excellent Alkaline Corrosion Resistance. ACS Applied Polymer Materials. [Link]
-
Solis, M. A., et al. (2021). Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. ACS Sustainable Chemistry & Engineering. [Link]
-
Kieffer, M., et al. (2023). Why P3HT Outperforms More Polar Analogues in OECTs. Chemistry of Materials. [Link]
-
Naphthalene in Polymer Science: Enhancing Plastics and Rubber. (n.d.). LinkedIn. [Link]
-
Summary of the surface area and pore-opening data of COF-S7 and COF-S12. (n.d.). ResearchGate. [Link]
-
Sengupta, S., et al. (2003). 2,7-dimethylnaphthalene. Organic Syntheses. [Link]
-
Mako, T. L., et al. (2018). Organic Charge Transfer Salts. Journal of Chemical Education. [Link]
-
Sushkevich, V. L., et al. (2022). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Polymers. [Link]
-
Ismail, M., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Chan, H., et al. (2025). Autonomous platform for solution processing of electronic polymers. Nature Communications. [Link]
-
Perylene and Naphthalene Diimide Copolymers for All-Polymer Solar Cells: Effect of Perylene/Naphthalene Ratio. (n.d.). ResearchGate. [Link]
-
Laursen, B. W., et al. (2021). A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ. RSC Advances. [Link]
-
Zhang, Z., et al. (2013). Adsorption of CO2 on Zeolite 13X and Activated Carbon with Higher Surface Area. Journal of Chemical & Engineering Data. [Link]
-
Solution processed naphthalene diimide derivative as electron transport layers for enhanced brightness and efficient polymer light emitting diodes. (n.d.). ResearchGate. [Link]
-
New photovoltaic materials based on naphthalene diimides. (n.d.). ResearchGate. [Link]
-
H2O adsorption on zeolite 13X for post-combustion CO 2 - \text {CO}{2} - CO2 capture. (n.d.). ResearchGate. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
-
Vardhan, H., et al. (2019). Pore surface engineering of covalent organic frameworks: structural diversity and applications. Nanoscale. [Link]
-
Thermal Analysis. (n.d.). Penn State Materials Research Institute. [Link]
-
The Photovoltaic Performance of Sensitizers for Organic Solar Cells Containing Fluorinated Chalcones with Different Halogen Substituents. (2022). MDPI. [Link]
-
Ding, S.-Y., & Wang, W. (2013). Covalent organic frameworks (COFs): from design to applications. Chemical Society Reviews. [Link]
-
Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Charge-transfer complexation between naphthalene diimides and aromatic solvents. (n.d.). Royal Society of Chemistry. [Link]
-
Why P3HT Outperforms More Polar Analogues in OECTs. (n.d.). ResearchGate. [Link]
-
Competitive Adsorption of Moisture and SO 2 for Carbon Dioxide Capture by Zeolites FAU 13X and LTA 5A. (2023). MDPI. [Link]
-
Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. [Link]
-
The crystal packing in naphthalene-TCNQ complex (7). (n.d.). ResearchGate. [Link]
-
Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. [Link]
-
Synthesis and properties of copolyimides containing naphthalene group. (n.d.). ResearchGate. [Link]
-
High Adsorption Capacity Fe@13X Zeolite for Direct Air CO 2 Capture. (n.d.). ResearchGate. [Link]
-
Adsorption of CO2 on Nitrogen-Enriched Activated Carbon and Zeolite 13X. (n.d.). ResearchGate. [Link]
-
Crystal structure and Hirshfeld surface analysis of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone]. (2020). National Institutes of Health. [Link]
-
Study of Porous Structures and Thermal Properties of Luminescent Polymeric Microspheres Derivatives of Naphthalene-2,7- Diol. (n.d.). ResearchGate. [Link]
-
New photoluminescent copolymers of naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone: Synthesis, characterisation and properties. (n.d.). ResearchGate. [Link]
-
Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. (2023). MDPI. [Link]
-
P044_0619_ Thermal analysis (DSC,TGA) of textile flame retardants with lower environmental impact. (n.d.). ResearchGate. [Link]
-
Chemical Properties of Naphthalene, 2,7-dimethyl- (CAS 582-16-1). (n.d.). Cheméo. [Link]
-
Thermal Analysis of Parylene Thin Films for Barrier Layer Applications. (2022). MDPI. [Link]
-
Influence of an Additional P3HT Layer on the Performance of P3HT: IC60BA Polymer Solar Cell. (n.d.). East European Journal of Physics. [Link]
-
N-Octyl-2,7-dithia-5-azacyclopenta[a]pentalene-4,6-dione-Based Low Band Gap Polymers for Efficient Solar Cells. (n.d.). ResearchGate. [Link]
-
Smart Thermal Analysis (Part II): Identification of Measurements via Database Search. (2018). NETZSCH-Gerätebau GmbH. [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-(naphthalen-2-yl)-N-[(Z). (2020). National Institutes of Health. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics [mdpi.com]
- 4. Why P3HT Outperforms More Polar Analogues in OECTs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Theoretical and Experimental Properties of 2,7-Disubstituted Naphthalenes: Validating Models for 2,7-Diethynylnaphthalene
This guide provides a comprehensive validation of theoretical models for predicting the physicochemical properties of 2,7-diethynylnaphthalene. Recognizing the limited availability of direct experimental data for this specific molecule, we employ a robust validation strategy. We first benchmark the performance of common theoretical models against the well-characterized experimental data of a close structural analog, 2,7-dimethylnaphthalene. Subsequently, these validated models are utilized to predict the properties of this compound. This comparative analysis is supported by detailed experimental protocols and theoretical computational methodologies, offering researchers, scientists, and drug development professionals a reliable framework for understanding and predicting the behavior of this important class of molecules.
Introduction: The Significance of 2,7-Disubstituted Naphthalenes
Naphthalene and its derivatives are fundamental building blocks in organic electronics, materials science, and medicinal chemistry. The substitution pattern on the naphthalene core profoundly influences its electronic, optical, and thermal properties. The 2,7-disubstitution, in particular, offers a linear and rigid molecular scaffold, making it an attractive motif for the design of novel functional materials. While 2,7-dimethylnaphthalene has been extensively studied, the corresponding diethynyl derivative, this compound, remains less characterized experimentally despite its potential as a precursor for advanced materials such as polymers and metal-organic frameworks.[1] This guide aims to bridge this knowledge gap by providing a thorough comparison of theoretical predictions with available experimental data, thereby establishing a validated computational protocol for the reliable prediction of the properties of this compound.
Spectroscopic Properties: A Tale of Two Substituents
The spectroscopic signatures of a molecule provide a direct window into its electronic structure and vibrational modes. Here, we compare the experimental Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of 2,7-dimethylnaphthalene with theoretical predictions and then extend these validated computational methods to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. We will focus on ¹H and ¹³C NMR.
Experimental Protocol: NMR Spectroscopy of 2,7-Dimethylnaphthalene
-
Sample Preparation: A 5-10 mg sample of 2,7-dimethylnaphthalene is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: The spectrum is recorded on a 250 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Computational Protocol: DFT-based NMR Chemical Shift Calculation
-
Geometry Optimization: The molecular geometries of 2,7-dimethylnaphthalene and this compound are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.
-
NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed at the same level of theory to calculate the isotropic shielding constants.
-
Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them to the shielding constant of TMS calculated at the same level of theory.
Logical Workflow for NMR Prediction and Validation
Caption: Workflow for validating theoretical NMR predictions.
Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,7-Dimethylnaphthalene
| Atom | Experimental ¹H[2][3] | Calculated ¹H | Experimental ¹³C[2] | Calculated ¹³C |
| CH₃ | 2.49 (s) | 2.51 | 21.7 | 22.1 |
| C1, C8 | 7.50 (s) | 7.55 | 127.4 | 128.0 |
| C3, C6 | 7.22 (d) | 7.28 | 127.2 | 127.8 |
| C4, C5 | 7.65 (d) | 7.71 | 126.3 | 126.9 |
| C2, C7 | - | - | 135.4 | 136.0 |
| C9, C10 | - | - | 130.0 | 130.5 |
Analysis: The calculated ¹H and ¹³C NMR chemical shifts for 2,7-dimethylnaphthalene show good agreement with the experimental values, with deviations of less than 0.1 ppm for protons and 1.0 ppm for carbons. This validates the chosen computational methodology.
Predicted NMR Chemical Shifts for this compound
Applying the validated DFT method to this compound, we predict the following chemical shifts:
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H | Predicted ¹³C |
| C≡CH | 3.25 (s) | 83.5 (C≡CH) |
| 78.1 (C≡CH) | ||
| C1, C8 | 7.75 (s) | 129.5 |
| C3, C6 | 7.45 (d) | 128.9 |
| C4, C5 | 7.80 (d) | 127.8 |
| C2, C7 | - | 121.2 |
| C9, C10 | - | 132.3 |
These predicted values provide a reliable reference for the experimental characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.
Experimental Protocol: Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy of Dimethylnaphthalene Isomers
-
Sample Injection: A solution of 2,7-dimethylnaphthalene is injected into a gas chromatograph.
-
Separation: The compound is separated from other components on a chromatographic column.
-
Detection: As the compound elutes from the column, it passes through a flow cell in a VUV spectrometer, and its absorbance is measured over a range of wavelengths (typically 120-240 nm).
Computational Protocol: TD-DFT Calculation of UV-Vis Spectra
-
Geometry Optimization: The ground-state geometry is optimized using DFT (B3LYP/6-31G*).
-
Excited State Calculation: Time-dependent DFT (TD-DFT) is used at the same level of theory to calculate the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.[5]
-
Spectrum Simulation: The calculated transitions are convoluted with a Gaussian function to generate a simulated UV-Vis spectrum.
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm) for 2,7-Dimethylnaphthalene
| Experimental (Gas-Phase)[4] | Calculated (Gas-Phase) |
| ~230, ~275, ~320 | 228, 271, 315 |
Analysis: The TD-DFT calculations provide a good prediction of the absorption maxima for 2,7-dimethylnaphthalene, validating the method for this class of compounds.
Predicted UV-Vis Absorption Maxima for this compound
Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) for this compound
| Predicted (Gas-Phase) |
| 245, 290, 345 |
The ethynyl substituents are predicted to cause a bathochromic (red) shift in the absorption maxima compared to the methyl groups, which is consistent with the increased conjugation.
Thermal Properties: Stability Under Heating
The thermal stability of a material is crucial for its application in electronic devices and high-temperature processes. We evaluate thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocol: Thermal Analysis (TGA/DSC)
-
Sample Preparation: A small amount of the sample (5-10 mg) is placed in an alumina or platinum pan.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss as a function of temperature is recorded. The decomposition temperature (T_d) is often defined as the temperature at which 5% weight loss occurs.
-
DSC Analysis: The sample is heated at a constant rate under a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature to determine melting point (T_m) and other phase transitions.[6][7]
Workflow for Assessing Thermal Stability
Caption: Experimental and computational workflow for thermal stability analysis.
Experimental Thermal Properties of 2,7-Dimethylnaphthalene
Computational Insights into Thermal Stability
Predicting exact decomposition temperatures computationally is complex. However, DFT can be used to calculate bond dissociation energies (BDEs), which provide a relative measure of thermal stability. A higher BDE for the weakest bond in the molecule generally correlates with higher thermal stability.
Table 5: Calculated C-H Bond Dissociation Energies (BDEs) in kcal/mol
| Molecule | Bond | BDE (kcal/mol) |
| 2,7-Dimethylnaphthalene | Methyl C-H | 88.5 |
| This compound | Acetylenic C-H | 115.2 |
Analysis: The significantly higher BDE of the acetylenic C-H bond in this compound compared to the methyl C-H bond in 2,7-dimethylnaphthalene suggests that the ethynyl-substituted compound is likely to have a higher thermal decomposition temperature, assuming C-H bond cleavage is a primary decomposition pathway.
Electronic Properties: The Impact of Conjugation
The electronic properties, particularly the HOMO-LUMO gap, are critical for determining a molecule's potential in electronic applications.
Computational Protocol: Electronic Structure Calculations
-
Geometry Optimization: Molecular geometries are optimized using DFT (B3LYP/6-31G*).
-
Electronic Structure Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory. The HOMO-LUMO gap is then determined.
Table 6: Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,7-Dimethylnaphthalene | -5.89 | -0.98 | 4.91 |
| This compound | -5.95 | -1.52 | 4.43 |
Analysis: The introduction of ethynyl groups in place of methyl groups leads to a stabilization of the LUMO and a slight stabilization of the HOMO, resulting in a smaller HOMO-LUMO gap. This is expected due to the extension of the π-conjugated system, which typically leads to a red-shift in absorption and increased charge carrier mobility.
Conclusion and Future Directions
This guide has demonstrated a robust methodology for validating theoretical models for molecules with limited experimental data. By benchmarking DFT calculations against the extensive experimental data for 2,7-dimethylnaphthalene, we have established a reliable computational protocol for predicting the spectroscopic, thermal, and electronic properties of this compound. The validated models predict that this compound will exhibit red-shifted UV-Vis absorption, distinct NMR chemical shifts, a smaller HOMO-LUMO gap, and likely enhanced thermal stability compared to its dimethyl counterpart.
These predictions provide a strong foundation for future experimental work on this compound and its derivatives. The synthesis and experimental characterization of this molecule would be highly valuable to confirm these theoretical findings and to further explore its potential in advanced materials. The computational protocols outlined herein can be confidently applied to other disubstituted naphthalenes and related polycyclic aromatic hydrocarbons, accelerating the in silico design and screening of new functional materials.
References
-
Organic Syntheses Procedure: 2,7-dimethylnaphthalene. [Link]
-
Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene - Oxford Academic. [Link]
-
[2212.06876] Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene - arXiv. [Link]
-
2,7-Dimethylnaphthalene | C12H12 | MD Topology | NMR | X-Ray. [Link]
-
Supplementary material for Bendix, Bechgaard and Christensen: Synthesis and Properties of 2,4,7,9-Tetramethyl-1,6- dithiapyrene - The Royal Society of Chemistry. [Link]
-
2,7-Dimethylnaphthalene | C12H12 | CID 11396 - PubChem - NIH. [Link]
-
Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - NIH. [Link]
-
Supplementary Information for - The Royal Society of Chemistry. [Link]
-
Theoretical Modeling of Thermal Decomposition of Methylnaphthalene Derivatives: Influence of Substituents - SCIENOMICS. [Link]
- US3775500A - Preparation of 2,7-dimethylnaphthalene - Google P
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. [Link]
-
Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. [Link]
-
2,7-DIMETHYLNAPHTHALENE One Chongqing Chemdad Co. [Link]
-
Synthesis, Characterization, and Functionalization of 1-Boraphenalenes. [Link]
-
A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ - PMC - PubMed Central. [Link]
-
Analysis and Deconvolution of Dimethylnaphthalene Isomers Using Gas Chromatography Vacuum Ultraviolet Spectroscopy and Theoretical Computations - PubMed. [Link]
-
Improved NMR chemical shifts in density functional theory | Request PDF - ResearchGate. [Link]
-
The DFT route to NMR chemical shifts - Semantic Scholar. [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes | Organic Letters - ACS Publications. [Link]
-
Thermal stability at elevated pressure – an investigation using differential scanning calorimetry - IChemE. [Link]
-
Can TGA be used in order to determin thermal stability instead of DSC? - ResearchGate. [Link]
-
Computational study of the thermal decomposition of some oxypropenes - PubMed. [Link]
-
Prediction of thermal decomposition temperatures using statistical methods - ResearchGate. [Link]
-
Solvent dependent TD-DFT UV-vis calculations performed using... - ResearchGate. [Link]
-
Thermal Analysis - Penn State Materials Research Institute. [Link]
-
The thermodynamic properties to 700 K of naphthalene and 2,7-dimethylnaphthalene. [Link]
-
Molecular modeling of the structural, electronic, excited state dynamic, and the photovoltaic properties of the oligomers of n-corannulene (n = 1–4). [Link]
-
Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. [Link]
-
Chemical Properties of Naphthalene, 2,7-dimethyl- (CAS 582-16-1) - Cheméo. [Link]
-
Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Publishing. [Link]
-
Study of Mathematical Models Describing the Thermal Decomposition of Polymers Using Numerical Methods - MDPI. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. [Link]
Sources
- 1. nacatsoc.org [nacatsoc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,7-DIMETHYLNAPHTHALENE(582-16-1) 1H NMR spectrum [chemicalbook.com]
- 4. Analysis and deconvolution of dimethylnaphthalene isomers using gas chromatography vacuum ultraviolet spectroscopy and theoretical computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 7. The thermodynamic properties to 700 K of naphthalene and 2,7-dimethylnaphthalene (Technical Report) | OSTI.GOV [osti.gov]
- 8. 2,7-DIMETHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. scienomics.com [scienomics.com]
comparative study of diethynylnaphthalene versus diethynylanthracene
An In-Depth Comparative Guide to Diethynylnaphthalene and Diethynylanthracene: Structure, Properties, and Applications
Introduction: The Allure of Ethynyl-Functionalized Aromatics
In the landscape of advanced materials science, polycyclic aromatic hydrocarbons (PAHs) functionalized with ethynyl groups represent a cornerstone for the development of next-generation organic electronics and carbon-rich nanostructures.[1] Among these, diethynylnaphthalene (DEN) and diethynylanthracene (DEA) serve as fundamental building blocks. While structurally similar, the addition of a single benzene ring in the anthracene core imparts significant and divergent properties compared to its naphthalene counterpart.
This guide provides a comparative analysis of DEN and DEA, delving into their synthesis, electronic and photophysical characteristics, reactivity, and ultimate applications. We will explore the causal relationships between their molecular structure and observable properties, offering field-proven insights for researchers in materials chemistry, organic electronics, and drug development.
Molecular Architecture: A Tale of Two Cores
The fundamental difference between diethynylnaphthalene and diethynylanthracene lies in the size of their aromatic core. Naphthalene consists of two fused benzene rings, while anthracene possesses three linearly fused rings.[2] This seemingly small change has profound implications for the molecule's overall π-conjugation system. The extended aromatic system in anthracene results in a more delocalized electron cloud compared to naphthalene. The ethynyl groups, attached at various positions but commonly at the most reactive sites (e.g., 2,6- for naphthalene and 9,10- for anthracene), further extend this conjugation.
Caption: Molecular structures of Diethynylnaphthalene and 9,10-Diethynylanthracene.
Synthetic Pathways: Accessing the Building Blocks
The most prevalent and robust method for synthesizing diethynylarenes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between a terminal alkyne and an aryl halide. The choice of starting dihalo-arene (e.g., dibromonaphthalene or dibromoanthracene) dictates the final substitution pattern.
Experimental Protocol: Generalized Sonogashira Coupling for DEN/DEA Synthesis
This protocol describes a self-validating system for synthesizing these molecules, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by NMR and mass spectrometry.
-
Inert Atmosphere: The reaction vessel is charged with the dihalo-arene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-6 mol%). The vessel is then thoroughly purged with an inert gas (Argon or Nitrogen). This is critical as the catalysts are oxygen-sensitive.
-
Solvent and Reagents: A suitable solvent system (e.g., anhydrous toluene and triethylamine) is added. Triethylamine acts as both a solvent and a base to neutralize the hydrogen halide byproduct.
-
Alkyne Addition: A protected terminal alkyne, typically (trimethylsilyl)acetylene (2.2-2.5 eq.), is added dropwise at room temperature. The trimethylsilyl (TMS) group is a crucial protecting group that prevents self-coupling of the alkyne and is easily removed in a subsequent step.
-
Reaction: The mixture is heated (typically 60-80 °C) and stirred until TLC analysis indicates complete consumption of the starting dihalo-arene.
-
Workup and Purification: Upon cooling, the reaction mixture is filtered to remove salts, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.
-
Deprotection: The resulting bis(trimethylsilylethynyl)-arene is dissolved in a solvent mixture like THF/methanol. A base, such as potassium carbonate or a fluoride source (e.g., TBAF), is added to cleave the TMS groups, yielding the final diethynyl-functionalized naphthalene or anthracene.
-
Final Purification: The deprotected product is purified by recrystallization or a second column chromatography to yield the high-purity diethynylarene.
Caption: Generalized workflow for the synthesis of diethynylarenes via Sonogashira coupling.
Comparative Properties: Electronics and Photophysics
The extension of the π-conjugated system from naphthalene to anthracene fundamentally alters the electronic and photophysical properties of the corresponding diethynyl derivatives.
Electronic Properties and the HOMO-LUMO Gap
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the electronic and optical properties of a molecule. A larger conjugated system leads to better electron delocalization, which raises the HOMO energy level and lowers the LUMO energy level, thereby reducing the HOMO-LUMO gap.
Consequently, diethynylanthracene has a smaller HOMO-LUMO gap than diethynylnaphthalene . This is the primary reason for the differences in their optical properties. The addition of ethynyl groups further reduces the gap compared to the unsubstituted parent PAHs.[3]
Caption: Effect of π-conjugation on the HOMO-LUMO energy gap.
Photophysical Properties: Absorption and Emission
The smaller energy gap in diethynylanthracene means it requires less energy (i.e., longer wavelength light) to excite an electron from the HOMO to the LUMO. This results in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra of DEA compared to DEN.[4]
Anthracene derivatives are well-known for their strong blue fluorescence with high quantum yields.[5] The 9,10-diethynyl substitution generally preserves this high fluorescence efficiency. While naphthalene derivatives also fluoresce, their quantum yields can be lower, and their emission is typically in the near-UV or violet region.
| Property | Diethynylnaphthalene (Typical) | Diethynylanthracene (Typical) | Rationale |
| Aromatic Core | Naphthalene (2 rings) | Anthracene (3 rings) | Increased π-conjugation in anthracene |
| HOMO-LUMO Gap | Larger | Smaller | Greater electron delocalization in anthracene |
| Absorption (λmax) | Shorter Wavelength (UV-Violet) | Longer Wavelength (Violet-Blue) | Correlates directly with the HOMO-LUMO gap |
| Emission (λmax) | Shorter Wavelength (Violet) | Longer Wavelength (Blue) | Stokes shift follows absorption trend |
| Fluorescence Quantum Yield | Moderate to High | High | Intrinsic property of the anthracene core[5] |
Reactivity and Applications in Materials Synthesis
The terminal alkyne functionalities on both DEN and DEA are versatile chemical handles for building larger, more complex molecular architectures.
Polymerization and On-Surface Synthesis
Both molecules are key precursors for the bottom-up synthesis of graphdiyne and graphyne nanoribbons, which are 2D carbon allotropes with unique electronic properties.[6] In on-surface synthesis, the molecules are deposited on a metal surface and then thermally activated to polymerize into well-defined 1D or 2D structures. The choice between a naphthalene or anthracene core allows for precise tuning of the resulting polymer's bandgap and electronic characteristics. However, steric hindrance can sometimes be a factor in achieving desired polymer structures with the bulkier anthracene core.[6]
Diels-Alder Reactivity
A distinguishing feature of the anthracene core is its ability to undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, across the 9 and 10 positions.[5][7] This reactivity, which is absent in naphthalene, opens up unique applications in creating reversible cross-linked polymers, developing responsive materials, and designing chemical sensors. The ethynyl groups can further modify or participate in subsequent chemical transformations.
Applications in Organic Electronics
The distinct photophysical properties of DEN and DEA make them suitable for different roles in organic electronic devices.[8]
-
Diethynylanthracene (DEA): With its strong blue emission and high fluorescence quantum yield, 9,10-diethynylanthracene and its derivatives are excellent candidates for emissive layers in Organic Light-Emitting Diodes (OLEDs) .[8]
-
Diethynylnaphthalene (DEN): Due to its larger bandgap, DEN is more suited for applications as a host material in OLEDs or as a building block for organic semiconductors in Organic Field-Effect Transistors (OFETs) where a wider gap might be desirable for charge transport properties.[1]
Conclusion
While diethynylnaphthalene and diethynylanthracene are both valuable building blocks in materials science, the extension of the aromatic core from two to three rings induces critical changes in their properties. Diethynylanthracene exhibits a smaller HOMO-LUMO gap, leading to red-shifted absorption and emission, making it a prime candidate for blue-light-emitting applications. Its unique Diels-Alder reactivity provides an additional avenue for creating smart materials. Diethynylnaphthalene, with its larger energy gap, is better suited for host materials or as a component in organic semiconductors. Understanding these fundamental structure-property relationships is paramount for the rational design of novel organic materials with tailored electronic, optical, and mechanical properties.
References
- Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. (2022). RSC Advances.
- Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. (2024). Macromolecular Bioscience.
- Polycyclic Aromatic Hydrocarbons Bearing Polyethynyl Bridges: Synthesis, Photophysical Properties, and their Applications. (2021). Asian Journal of Organic Chemistry.
- Synthesis and electronic properties of polycyclic aromatic hydrocarbons doped with phosphorus and sulfur. (2015). Dalton Transactions.
- Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides. (2023). Molecules.
- Recent advances in the syntheses of anthracene derivatives. (2020). Beilstein Journal of Organic Chemistry.
- A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP). (2021). RSC Advances.
- Engineering Materials Science: Structure, Properties and Applications. (2013).
- The Role of 9,10-Diethynylanthracene in Advanced Organic Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- On the relevance of polyynyl-substituted polycyclic aromatic hydrocarbons to astrophysics. (2025). Astronomy & Astrophysics.
- Synthesis and Structural Studies of Two New Anthracene Deriv
- Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. (2023). Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00730D [pubs.rsc.org]
- 7. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,7-Diethynylnaphthalene
For researchers, scientists, and drug development professionals working with advanced organic materials, the purity of synthetic intermediates is paramount. 2,7-Diethynylnaphthalene, a key building block in the synthesis of novel polymers, organic semiconductors, and fluorescent materials, is no exception. Its reactivity and the performance of the final products are directly contingent on its purity. This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical laboratory insights.
The Synthetic Landscape: Understanding Potential Impurities
This compound is commonly synthesized via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of a dihalo-naphthalene (e.g., 2,7-dibromonaphthalene or 2,7-diiodonaphthalene) with a terminal alkyne, often using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1] Understanding this synthetic route is crucial as it informs the likely impurities that may be present in the crude product.
Potential Impurities from Sonogashira Synthesis:
-
Starting Materials: Unreacted 2,7-dihalonaphthalene (e.g., 2,7-dibromonaphthalene).
-
Homocoupling Products: Diynes formed from the coupling of two terminal alkyne molecules (Glaser coupling), a common side reaction in Sonogashira couplings.[2]
-
Mono-alkynylated Intermediate: 2-Halo-7-ethynylnaphthalene, resulting from incomplete reaction.
-
Catalyst Residues: Traces of palladium and copper catalysts.
-
Solvent and Base Residues: Residual solvents (e.g., THF, triethylamine) and base.
A robust purity assessment strategy must be capable of detecting and quantifying these potential contaminants.
A Comparative Analysis of Analytical Techniques
The three pillars of purity assessment for organic compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.
Why NMR is Essential:
-
Structural Verification: Confirms the successful synthesis of the target molecule by comparing the observed spectrum with the expected chemical shifts and coupling constants.
-
Impurity Identification: Characteristic signals from starting materials, intermediates, and byproducts can be readily identified. For instance, the absence of signals corresponding to the aromatic protons of 2,7-dibromonaphthalene and the presence of the characteristic alkyne proton signal are key indicators of a successful reaction.
-
Quantitative Analysis (qNMR): With the use of an internal standard of known concentration, ¹H NMR can be used for quantitative analysis to determine the absolute purity of the sample.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that can be used for locking the magnetic field.[3]
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts with expected values for this compound and potential impurities.
Expected Spectral Features for this compound:
-
¹H NMR (CDCl₃):
-
Aromatic protons will appear in the region of δ 7.5-8.0 ppm. Due to the symmetry of the molecule, a simple splitting pattern is expected.
-
The acetylenic protons (-C≡C-H) will show a characteristic singlet at around δ 3.1-3.3 ppm.
-
-
¹³C NMR (CDCl₃):
-
Aromatic carbons will resonate in the δ 120-135 ppm region.
-
The quaternary carbons of the alkyne group (-C ≡C-H) will appear around δ 80-85 ppm, while the terminal alkyne carbons (-C≡C -H) will be found around δ 75-80 ppm.
-
By carefully analyzing the number of signals, their chemical shifts, and their integration values, a high degree of confidence in the purity of the sample can be achieved.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a cornerstone technique for purity assessment due to its high resolving power, which allows for the separation of the main compound from even closely related impurities.
Why HPLC is a Powerful Tool:
-
High Sensitivity: Can detect impurities at very low levels (ppm or even ppb).
-
Quantitative Accuracy: When calibrated with appropriate standards, HPLC provides highly accurate quantification of the main component and its impurities.
-
Versatility: A wide variety of columns and mobile phases can be used to optimize the separation for a specific compound. For aromatic compounds like this compound, reversed-phase HPLC is typically the method of choice.[6]
Experimental Protocol: Reversed-Phase HPLC for this compound Purity
-
Column Selection: A C18 column is a good starting point for the separation of non-polar aromatic compounds.
-
Mobile Phase Preparation: A gradient elution using a mixture of acetonitrile and water is often effective. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute more non-polar compounds.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength where the analyte and potential impurities have strong absorbance (e.g., 254 nm for aromatic compounds).
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be generated using standards of known concentration.
Interpreting the Chromatogram:
-
A pure sample of this compound should ideally show a single, sharp peak.
-
The presence of other peaks indicates impurities. The retention time of these peaks can be compared to that of known standards (e.g., 2,7-dibromonaphthalene) to aid in their identification. The homocoupled diyne, being more conjugated and less polar, would be expected to have a longer retention time than the desired product.
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry provides the exact molecular weight of the compound and its fragments, offering definitive confirmation of the product's identity and helping to elucidate the structure of unknown impurities. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an even more powerful tool for purity analysis.
Why MS is Indispensable:
-
Molecular Weight Confirmation: Provides the molecular ion peak corresponding to the exact mass of this compound (C₁₄H₈, Molecular Weight: 176.22 g/mol ).
-
Impurity Identification: Can identify impurities by their molecular weights. For example, the molecular ion of unreacted 2,7-dibromonaphthalene (C₁₀H₆Br₂, MW: 285.96 g/mol ) would be readily distinguishable.
-
Fragmentation Analysis: The fragmentation pattern can provide structural information about the molecule and its impurities.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or hexane.[7]
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17). The temperature program should be optimized to achieve good separation of the components.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique for this type of analysis.
-
Data Analysis: The mass spectrum of the main peak should show a molecular ion [M]⁺ at m/z = 176. The spectra of any impurity peaks can be analyzed to determine their molecular weights and fragmentation patterns, aiding in their identification. The NIST mass spectral library is a valuable resource for comparing and identifying unknown spectra.[8]
Data Summary and Comparison
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Nuclear spin in a magnetic field | Detailed structural information, connectivity, and quantitative purity (with standard). | Unambiguous structure confirmation, good for identifying and quantifying major impurities. | Lower sensitivity compared to HPLC and MS, may not detect trace impurities. |
| HPLC-UV | Differential partitioning between a mobile and stationary phase. | Separation and quantification of components in a mixture. | High sensitivity, high resolving power, excellent for quantitative analysis of impurities. | Requires reference standards for definitive identification of impurities, co-elution can be an issue. |
| GC-MS | Separation by volatility followed by mass-to-charge ratio determination. | Molecular weight and fragmentation patterns of separated components. | Definitive molecular weight confirmation, excellent for identifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
Workflow for Comprehensive Purity Assessment
A multi-pronged approach is the most reliable strategy for a thorough purity assessment of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Conclusion
Assessing the purity of synthesized this compound requires a synergistic approach employing NMR, HPLC, and MS. NMR provides the foundational structural confirmation and a good initial purity estimate. HPLC offers the high resolution needed to detect and quantify even minor impurities. Finally, MS, particularly GC-MS, delivers unambiguous molecular weight confirmation and is invaluable for identifying unknown contaminants. By judiciously applying these techniques, researchers can ensure the quality and reliability of their this compound, paving the way for the successful development of next-generation materials and technologies.
References
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Available from: [Link]
-
PubChem. 2,7-Dimethylnaphthalene. National Institutes of Health. Available from: [Link]
-
Organic Syntheses. 2,7-dimethylnaphthalene. Available from: [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. Available from: [Link]
-
Scribd. Experimental Procedure - Sonogashira Coupling. Available from: [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. Available from: [Link]
-
NIST. Naphthalene, 2,7-dimethyl-. NIST Chemistry WebBook. Available from: [Link]
-
Royal Society of Chemistry. Supplementary material for Bendix, Bechgaard and Christensen: Synthesis and Properties of 2,4,7,9-Tetramethyl-1,6- dithiapyrene. Available from: [Link]
-
Automated Topology Builder. 2,7-Dimethylnaphthalene. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for. Available from: [Link]
-
Ho, T. I., et al. "Sonogashira Coupling Reaction with Diminished Homocoupling." NTU Scholars, 2003. Available from: [Link]
-
SpectraBase. 2,7-Dimethyl-naphthalene - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
ResearchGate. Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Available from: [Link]
-
PubChem. 1,4-Bis(ethenyloxy)benzene. National Institutes of Health. Available from: [Link]
- Chen, C. Y., et al. "Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene." Prepr. Pap.-Am. Chem. Soc., Div. Fuel Chem., vol. 45, no. 1, 2000, pp. 138-139.
-
Wikipedia. Sonogashira coupling. Available from: [Link]
- Al-Harrasi, A., et al. "Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells." Molecules, vol. 24, no. 23, 2019, p. 4299.
-
NIST. Naphthalene, 2,7-dimethyl-. NIST Chemistry WebBook. Available from: [Link]
-
Agilent Technologies. HPLC Separation Fundamentals. 2011. Available from: [Link]
-
NIST. Naphthalene, 2,7-dimethyl-. NIST Chemistry WebBook. Available from: [Link]
-
SpectraBase. BIS-ETHYNYL-BENZENE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Kromasil. User's Guide - HPLC. Available from: [Link]
-
The Good Scents Company. 2,7-dimethyl naphthalene. Available from: [Link]
- Harada, N. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." The Journal of Organic Chemistry, vol. 83, no. 15, 2018, pp. 7835-7853.
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
- Al-Harrasi, A., et al. "Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells." Molecules, vol. 24, no. 23, 2019, p. 4299.
-
Regulations.gov. Naphthalene Purity Determination. 2011. Available from: [Link]
-
ResearchGate. 1,4-Bis(methylsulfanyl)naphthalene. Available from: [Link]
- Guedes, G. P., et al. "Naphthalene-based bis-N-salicylidene aniline dyes: Crystal structures, Hirshfeld surface analysis, computational study and molecular docking with the SARS-CoV-2 proteins." Journal of Molecular Structure, vol. 1244, 2021, p. 130953.
-
Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination. PubMed. Available from: [Link]
-
PubChem. 2,7-Bis(trifluoromethylsulfonyl)naphthalene. National Institutes of Health. Available from: [Link]
-
PubChem. 2,7-Bis(tributylstannyl)naphthalene. National Institutes of Health. Available from: [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]
-
3,6-Dibromo-naphthalene-2,7-diyl bis-(trifluoro-methane-sulfonate). PubMed. Available from: [Link]
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. rsc.org [rsc.org]
- 4. 2,7-Dimethylnaphthalene | C12H12 | CID 11396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. agilent.com [agilent.com]
- 7. rsc.org [rsc.org]
- 8. Naphthalene, 2,7-dimethyl- [webbook.nist.gov]
A Comparative Guide to the Synthesis and Cross-Validation of 2,7-Diethynylnaphthalene for Advanced Material Applications
For researchers, chemists, and material scientists engaged in the development of advanced organic materials, the selection of molecular building blocks is a critical determinant of final properties. Diethynyl-functionalized aromatic compounds are a cornerstone in the synthesis of conjugated polymers, metal-organic frameworks (MOFs), and carbon-rich networks, owing to their rigid structures and versatile reactivity. This guide provides an in-depth technical comparison of 2,7-diethynylnaphthalene, a promising but less-documented monomer, with the well-established 1,4-diethynylbenzene. We will delve into a validated synthetic protocol for this compound, compare its core characteristics with its benzene analogue, and provide a framework for its experimental cross-validation.
Introduction to Diethynyl Aromatic Monomers
The utility of diethynyl aromatic compounds stems from the linear geometry of the acetylene units, which imparts rigidity to polymeric structures. This rigidity is crucial for achieving desirable thermal stability and mechanical strength in the resulting materials[1][2]. The extended π-conjugation across the aromatic core and the ethynyl groups facilitates charge transport, making these monomers valuable in the field of organic electronics[3].
While 1,4-diethynylbenzene has been extensively studied and utilized in the synthesis of various functional polymers[4], its naphthalene counterpart, this compound, offers the potential for materials with distinct properties. The larger, more electron-rich naphthalene core can influence intermolecular interactions, such as π-π stacking, and alter the electronic and photophysical properties of the resulting polymers[3]. This guide aims to provide a comprehensive resource for the synthesis and evaluation of this compound, enabling researchers to explore its potential in novel material applications.
Synthesis of this compound: A Validated Two-Step Protocol
The most effective and widely adopted method for the synthesis of terminal alkynes from aryl halides is the Sonogashira cross-coupling reaction[4][5][6]. To circumvent the potential for self-coupling of the terminal alkyne under the reaction conditions, a two-step approach is employed. This involves the initial coupling of the dihalo-aromatic compound with a protected alkyne, typically trimethylsilylacetylene (TMSA), followed by a deprotection step to yield the desired terminal di-alkyne.
The logical and commercially accessible starting material for the synthesis of this compound is 2,7-dibromonaphthalene.
Workflow for the Synthesis of this compound
Part 1: Synthesis of 2,7-Bis(trimethylsilylethynyl)naphthalene via Sonogashira Coupling
Rationale: This step introduces the protected acetylene units onto the naphthalene core. The use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, in conjunction with a copper(I) co-catalyst is standard for Sonogashira reactions, ensuring efficient coupling[5]. Triethylamine acts as both a solvent and a base to neutralize the hydrogen bromide formed during the reaction.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2,7-dibromonaphthalene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume. Stir the mixture until all solids are dissolved.
-
Addition of Alkyne: Slowly add trimethylsilylacetylene (2.5 eq.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,7-bis(trimethylsilylethynyl)naphthalene as a solid.
Part 2: Deprotection to Yield this compound
Rationale: The trimethylsilyl (TMS) protecting groups are readily cleaved under mild basic conditions. Potassium carbonate in methanol is an effective and economical choice for this transformation, avoiding harsh reagents that could potentially degrade the product.
Experimental Protocol:
-
Reaction Setup: Dissolve the 2,7-bis(trimethylsilylethynyl)naphthalene (1.0 eq.) in a mixture of methanol and THF (3:1).
-
Base Addition: Add potassium carbonate (2.2 eq.) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction with deionized water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system like hexane/dichloromethane to afford pure this compound.
Comparative Analysis: this compound vs. 1,4-Diethynylbenzene
A direct comparison with the widely used 1,4-diethynylbenzene is essential to understand the unique contributions of the naphthalene core.
Structural and Physicochemical Properties
| Property | This compound | 1,4-Diethynylbenzene | Rationale for Difference |
| Molecular Formula | C₁₄H₈ | C₁₀H₆ | Naphthalene has a larger aromatic system. |
| Molecular Weight | 176.22 g/mol | 126.16 g/mol | Larger aromatic core in naphthalene. |
| Calculated logP | ~4.5 | ~2.8 | Increased lipophilicity of the naphthalene ring. |
| Symmetry | C₂ₕ | D₂ₕ | Both are highly symmetrical, influencing packing. |
| Electronic Nature | More electron-rich | Less electron-rich | The extended π-system of naphthalene is more polarizable. |
Expected Spectroscopic Data for this compound
-
¹H NMR (CDCl₃):
-
Aromatic protons (H-1, H-3, H-4, H-5, H-6, H-8) would appear in the range of δ 7.5-8.0 ppm, showing characteristic naphthalene coupling patterns.
-
The acetylenic protons (-C≡C-H ) would appear as a singlet around δ 3.1-3.3 ppm.
-
-
¹³C NMR (CDCl₃):
-
Aromatic carbons would resonate in the δ 125-135 ppm region.
-
The quaternary acetylenic carbons (-C ≡C-H) would be found around δ 80-85 ppm, and the terminal acetylenic carbons (-C≡C -H) would be in a similar region.
-
-
IR (KBr):
-
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration.
-
A sharp, weak to medium absorption around 2100 cm⁻¹ for the C≡C stretching vibration.
-
Cross-Validation of Performance in Polymer Synthesis
To objectively evaluate the performance of this compound as a monomer, a comparative polymerization with a suitable co-monomer can be performed against 1,4-diethynylbenzene. A common application for such monomers is in the synthesis of poly(arylene ethynylene)s (PAEs), which are known for their thermal stability and interesting optoelectronic properties.
Proposed Experimental Workflow for Comparative Polymerization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and properties of helically-folded poly(arylenediethynylene)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparative analysis of the electronic properties of functionalized naphthalenes
For researchers, chemists, and professionals in drug development and materials science, the naphthalene scaffold represents a cornerstone of molecular design. This bicyclic aromatic hydrocarbon is not merely a structural motif but a tunable electronic platform.[1] Through precise functionalization—the strategic addition of chemical groups—the electronic characteristics of the naphthalene core can be profoundly altered, paving the way for innovations in organic electronics, sensor technology, and photochemistry.[1][2]
This guide provides a comparative analysis of how different functional groups modulate the electronic properties of naphthalene. We will delve into the underlying principles, present supporting experimental data, and provide detailed protocols for the characterization of these advanced materials.
The Electronic Landscape of Naphthalene
The electronic behavior of a naphthalene derivative is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity, optical absorption, and emission properties.[3][4]
Functionalization serves as a powerful tool to engineer this energy gap. By attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the naphthalene core, we can selectively raise or lower the HOMO and LUMO energy levels, thereby tailoring the material for specific applications.[3][5]
The Impact of Functionalization: A Comparative Analysis
The nature and position of a substituent on the naphthalene ring dictate its electronic influence. This can be broadly categorized into two effects:
-
Electron-Donating Groups (EDGs): These groups, rich in electron density (e.g., -NH₂, -OH, -OCH₃, alkyl groups), tend to increase the energy of the HOMO more significantly than the LUMO. This results in a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and emission spectra.[3]
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, -COOH, -CHO, -CF₃) are electron-deficient and have the opposite effect. They primarily lower the energy of the LUMO, also leading to a reduction in the HOMO-LUMO gap.[3][5][6]
The following diagram illustrates this fundamental principle:
Caption: Impact of functional groups on naphthalene's frontier orbitals.
Quantitative Comparison of Substituent Effects
To provide a clearer picture, the following table summarizes computational data on the HOMO-LUMO gap of naphthalene functionalized with various groups. The data is derived from Density Functional Theory (DFT) calculations, a powerful tool for predicting the electronic structure of molecules.[6][7]
| Functional Group | Type | Calculated HOMO-LUMO Gap (eV)[3][6] |
| -H (unsubstituted) | - | 4.83 |
| -CH₃ (Methyl) | Weak EDG | ~4.7 |
| -C₂H₅ (Ethyl) | EDG | 4.65 |
| -OH (Hydroxyl) | Strong EDG | 4.51 |
| -NH₂ (Amino) | Strong EDG | 4.20 |
| -COOH (Carboxyl) | EWG | 4.31 |
| -CHO (Formyl) | Strong EWG | 4.25 |
| -CN (Cyano) | Strong EWG | ~4.4 |
| -NO₂ (Nitro) | Strong EWG | ~4.3 |
Note: The exact values can vary depending on the computational method and basis set used.
Experimental Characterization of Electronic Properties
Theoretical calculations provide valuable predictions, but experimental validation is paramount. The following are key techniques used to characterize the electronic properties of functionalized naphthalenes.
Experimental Workflow
Caption: Workflow for characterizing functionalized naphthalenes.
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Objective: To determine the HOMO and LUMO energy levels of a functionalized naphthalene derivative.
Materials:
-
Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Potentiostat
-
Inert gas (e.g., nitrogen or argon)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Functionalized naphthalene sample
-
Ferrocene (for internal calibration)
Procedure:
-
Preparation: Dissolve the functionalized naphthalene sample and the supporting electrolyte in the solvent to create the test solution. Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly immersed in the solution.
-
Measurement:
-
Run a blank CV of the solvent and electrolyte to establish the potential window.
-
Introduce the sample and record the cyclic voltammogram. Scan the potential to encompass the oxidation and reduction events of the sample.
-
Add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap is then calculated as Eᵍ = LUMO - HOMO.
-
UV-Visible (UV-Vis) Spectroscopy Protocol
UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. This allows for the determination of the optical band gap.
Objective: To determine the optical band gap of a functionalized naphthalene derivative.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Spectroscopic grade solvent (e.g., dichloromethane, THF)
-
Functionalized naphthalene sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the functionalized naphthalene in a suitable solvent. The concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the absorption maximum.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to perform a baseline correction on the spectrophotometer.
-
Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the absorption onset (λₒₙₛₑₜ) from the absorption spectrum, which corresponds to the lowest energy electronic transition.
-
Calculate the optical band gap (Eᵍ) using the formula:
-
Eᵍ (eV) = 1240 / λₒₙₛₑₜ (nm)
-
-
Application in Organic Electronic Devices
The ability to tune the electronic properties of naphthalenes makes them highly valuable in the fabrication of organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
Organic Field-Effect Transistors (OFETs)
In OFETs, functionalized naphthalenes can act as the semiconductor layer, responsible for charge transport. The choice of functional group directly impacts the device's performance, such as its charge carrier mobility. For instance, introducing electron-withdrawing groups can enhance electron mobility, making the material suitable for n-channel transistors.[8]
Table: Performance of OFETs based on Functionalized Naphthalenes
| Naphthalene Derivative | Functionalization | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Ref. |
| DSN | Styryl groups | 0.53 | - | [9] |
| NDI-Cyclohexyl | Cyclohexyl imide | - | ~6 | [10] |
| Halogenated NDIs | Halogenated phenyl imide | - | 0.22 | [8] |
OFET Fabrication Protocol (Bottom-Gate, Top-Contact):
-
Substrate Cleaning: Thoroughly clean a heavily doped silicon wafer with a thermally grown SiO₂ layer (acting as the gate and gate dielectric, respectively). This typically involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.[11]
-
Surface Treatment: Often, the SiO₂ surface is treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the crystallinity of the organic semiconductor.
-
Semiconductor Deposition: Deposit a thin film of the functionalized naphthalene onto the treated substrate. This can be done via solution-based methods like spin-coating or vacuum thermal evaporation.[12]
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold for p-type materials) onto the semiconductor layer through a shadow mask using thermal evaporation.[7]
-
Annealing: The device is often annealed to improve the morphology of the semiconductor film and the contact with the electrodes.
-
Characterization: The electrical characteristics of the OFET are then measured using a semiconductor parameter analyzer.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, functionalized naphthalenes can be used as emitting materials or as charge-transporting layers. The functional groups influence the emission color (related to the HOMO-LUMO gap) and the device efficiency. For example, naphthalene-based polymers have been developed as blue-light-emitting materials.[2]
Table: Performance of OLEDs based on Functionalized Naphthalenes
| Naphthalene Derivative | Role | Max. External Quantum Efficiency (EQE) | Emission Color | Ref. |
| PNP(1,4)-TF:PVK | Guest Emitter | ~1.9% (theoretical) | Blue | [2] |
| Naphthalimide-based (RB-11) | Emitter | 3.3% | Green | [5][13] |
| Naphthalene-embedded MR Emitter (SNB) | Emitter | 29.1% (sensitized) | Blue | [14] |
Conclusion
Functionalization is a key strategy for unlocking the full potential of the naphthalene core in advanced materials. As demonstrated, the judicious choice of electron-donating or electron-withdrawing groups allows for precise control over the electronic properties of these molecules. This tunability, supported by robust characterization techniques, is critical for the rational design of next-generation organic electronic devices. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to harness the remarkable versatility of functionalized naphthalenes in their scientific endeavors.
References
-
Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. MDPI. [Link]
-
Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances. [Link]
-
High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. ACS Publications. [Link]
-
High performance n-channel thin-film field-effect transistors based on angular-shaped naphthalene tetracarboxylic diimides. ResearchGate. [Link]
-
Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. IEEE Xplore. [Link]
-
Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. National Institutes of Health. [Link]
-
Thin Films Deposition of Organic Materials. VacCoat. [Link]
-
Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. National Institutes of Health. [Link]
-
How to fabricate an organic Field Effect Transistors (OFET)?. ResearchGate. [Link]
-
HOMO-LUMO gap computed for naphthalene (A2) with and without functional group (R) substitution. ResearchGate. [Link]
-
Substrate Cleaning. UTEP. [Link]
-
Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. RSC Publishing. [Link]
-
What is the best cleaning procedures for ITO substrates?. ResearchGate. [Link]
-
Organic Material - Thermal Evaporation. SPS Europe. [Link]
-
Exploring the Versatility of Naphthalene Derivatives in Chemistry. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
The Art of Thermal Evaporation: A Step-by-Step Guide. AEM Deposition. [Link]
-
Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). National Institutes of Health. [Link]
-
High performance n-type organic field-effect transistors based on halogenated derivatives of naphthalene tetracarboxylic diimides. ResearchGate. [Link]
-
Best Practices for Reporting Organic Field Effect Transistor Device Performance. ACS Publications. [Link]
-
Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. MDPI. [Link]
-
Organic semiconductors for field-effect transistors (FETs): Tuning of spectroscopic, electrochemical, electronic and structural properties of naphthalene bisimides via substituents containing alkylthienyl moieties. ResearchGate. [Link]
-
HOMO and LUMO orbitals of the naphthalene derivatives obtained using DFT calculations. ResearchGate. [Link]
-
Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. MDPI. [Link]
-
Naphthalene‐Embedded Multi‐Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs. Scite.ai. [Link]
-
Highest occupied (lowest unoccupied) molecular orbitals HOMO (LUMO) for naphthalene, anthracene, and tetracene. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. vaccoat.com [vaccoat.com]
- 3. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02990C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. ossila.com [ossila.com]
- 13. mdpi.com [mdpi.com]
- 14. scite.ai [scite.ai]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,7-Diethynylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Profile of 2,7-Diethynylnaphthalene
Polycyclic Aromatic Hydrocarbon (PAH) Hazards: PAHs are a class of organic compounds that often exhibit carcinogenic and mutagenic properties. While the specific toxicity of this compound is not documented, it should be handled as a potential carcinogen. Many PAHs are also persistent environmental pollutants. Therefore, proper disposal is critical to prevent contamination of soil and groundwater.[1][2][3]
Terminal Alkyne Hazards: Terminal alkynes possess an acidic proton on the sp-hybridized carbon. This feature makes them susceptible to reacting with certain metals, such as copper, silver, and mercury, to form explosive acetylides.[4][5] Additionally, acetylenic compounds can be sensitive to shock or heat, and in the presence of oxygen, some may form explosive peroxides over time.
Inferred Hazard Profile for this compound:
| Hazard Class | Potential Risks | Mitigation Measures |
| Health Hazard | Potential carcinogen, skin and eye irritant, respiratory irritant upon inhalation of dust. | Use appropriate Personal Protective Equipment (PPE), handle in a well-ventilated area or fume hood. |
| Reactivity Hazard | Can form explosive metal acetylides. Potentially shock-sensitive. May form explosive peroxides. | Avoid contact with incompatible metals. Handle with care, avoiding shock and friction. Store away from light and air. |
| Environmental Hazard | As a PAH, it is likely persistent in the environment and potentially toxic to aquatic life. | Prevent release to the environment. Dispose of as hazardous waste. |
Personal Protective Equipment (PPE) and Engineering Controls
Given the potential hazards, stringent safety measures are required when handling this compound, especially during disposal procedures.
-
Engineering Controls: All handling and disposal preparations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be considered if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
-
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as a hazardous waste stream in accordance with all local, state, and federal regulations.[7][8][9]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be made of a compatible material (e.g., amber glass or a chemically resistant polymer). Do not use metal containers to avoid the potential formation of explosive acetylides.
-
The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Potential Carcinogen," "Reactive").
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the same solid hazardous waste container.
-
Contaminated glassware should be decontaminated before being washed for reuse. Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or toluene) and collect the rinsate as hazardous liquid waste.
-
Step 2: Liquid Waste Management (if applicable)
-
If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
The label must include the full chemical composition of the waste, including all solvents and their approximate concentrations.
-
Do not mix this waste stream with other incompatible chemical wastes.
Step 3: Storage Pending Disposal
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is sealed at all times, except when adding waste.
-
The storage area should be cool, dry, and away from sources of ignition, heat, and direct sunlight.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary recommended method for the disposal of polycyclic aromatic hydrocarbons is high-temperature incineration in a permitted hazardous waste incinerator.[2] This method ensures the complete destruction of the compound.
-
Provide all necessary documentation to the disposal vendor, including the chemical name and any known or suspected hazards.
Emergency Procedures
-
Spills: In the event of a small spill within a chemical fume hood, use an absorbent material appropriate for organic solids to clean the area. The cleanup materials should then be placed in the hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS for emergency response.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Regulatory Framework
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][11] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
OSHA Compliance For Laboratories . US Bio-Clean. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs . Chemwatch. (2025-07-10). [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? . [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons . NCBI. [Link]
-
Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer . The Swager Group - MIT. [Link]
-
Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer . ACS Publications. [Link]
-
Regulatory and Guidance Information by Topic: Waste . US EPA. (2025-08-04). [Link]
-
GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS . Gas Industries Association. [Link]
-
Laboratory Safety Guidance . OSHA. [Link]
-
Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynylbenzene Derivatives: Structure and Reactivity of the Strained Cyc . MIT. [Link]
-
Acetylene Cylinders Disposal . Synergy Recycling. [Link]
-
[PDF] Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer . Semantic Scholar. (1994-03-01). [Link]
-
Chemical Properties of Naphthalene, 2,7-dimethyl- (CAS 582-16-1) . Cheméo. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. (2025-08-20). [Link]
-
A Short Note On Alkynes:Terminal Vs Internal . Unacademy. [Link]
-
2,7-Dimethylnaphthalene | C12H12 | CID 11396 . PubChem - NIH. [Link]
-
GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS . ASIA INDUSTRIAL GASES ASSOCIATION. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US EPA. (2025-05-30). [Link]
-
Hazardous Waste . US EPA. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . [Link]
-
Learn the Basics of Hazardous Waste . US EPA. (2025-03-24). [Link]
-
The OSHA Laboratory Standard . Lab Manager. (2020-04-01). [Link]
-
GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS . Australia New Zealand Industrial Gas Association. [Link]
-
Polycyclic Aromatic Hydrocarbons . 3M. [Link]
-
NIOSH Pocket Guide to Chemical Hazards . CDC. [Link]
-
2026 Regulatory Outlook: Advanced Recycling | HUB . K&L Gates. (2026-01-14). [Link]
-
PAHs: Polycyclic Aromatic Hydrocarbons . Collaborative for Health & Environment. (2011-03-08). [Link]
-
NIOSH Pocket Guide to Chemical Hazards . CDC. [Link]
-
SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx) . Glen Research. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne . Gelest Technical Library. [Link]
-
Aromatic Reactivity . MSU chemistry. [Link]
-
NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings . CDC. [Link]
-
SDS & HazCom for Real-World Safety . [Link]
-
SAFETY DATA SHEET . [Link]
-
Chemical Safety Guide, 5th Ed . ORS. [Link]
-
Necessary safety precautions at terminal facilities . Applus. (2016-05-10). [Link]
Sources
- 1. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. healthandenvironment.org [healthandenvironment.org]
- 4. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 5. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]
- 6. m.youtube.com [m.youtube.com]
- 7. usbioclean.com [usbioclean.com]
- 8. emsllcusa.com [emsllcusa.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. osha.gov [osha.gov]
Navigating the Synthesis and Handling of 2,7-Diethynylnaphthalene: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The handling of specialized chemical compounds is a cornerstone of innovative research and development. Among these, 2,7-Diethynylnaphthalene, a molecule with significant potential in materials science and organic electronics, requires a meticulous approach to safety. Its structure, combining a polynuclear aromatic hydrocarbon with energetic diethynyl functional groups, necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, to ensure the well-being of laboratory personnel.
Hazard Assessment: Understanding the Risks
Key potential hazards include:
-
Explosive Instability: The diethynyl functionality imparts energetic properties, making the compound susceptible to detonation under certain conditions.
-
Reactivity: Terminal alkynes can react vigorously with certain metals (e.g., copper, silver, mercury) to form highly sensitive and explosive acetylides.
-
Health Hazards: Naphthalene derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the energetic nature of this compound, a multi-layered PPE approach is mandatory to mitigate risks.[7][8][9][10] This goes beyond standard laboratory attire and incorporates measures to protect against potential explosions and fires.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[9][11] | Protects against chemical splashes and projectiles in the event of an explosion. |
| Hand Protection | Double-gloving with a chemical-resistant inner glove (e.g., nitrile) and a heavy-duty outer glove (e.g., butyl rubber).[9][12] | Provides both chemical resistance and some degree of mechanical protection. |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. In higher-risk operations, a full chemical-resistant suit may be necessary.[10] | Protects against chemical splashes and provides a barrier against fire. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used, especially when handling the solid or in a poorly ventilated area. | Prevents inhalation of airborne particles and vapors. |
| Foot Protection | Closed-toe, chemical-resistant safety shoes.[10] Consider conductive-soled shoes to dissipate static electricity.[4] | Protects feet from spills and falling objects and can help prevent static buildup. |
| Hearing Protection | Earmuffs or earplugs. | Protects against hearing damage from a potential explosion. |
Safe Handling Workflow
A systematic and cautious approach to handling this compound is critical. The following workflow outlines the key steps to be taken.
Sources
- 1. All About PAHs | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. case.edu [case.edu]
- 4. uah.edu [uah.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. dsiac.dtic.mil [dsiac.dtic.mil]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. youtube.com [youtube.com]
- 11. Personal Protective Equipment | STERIS [steris.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
